7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
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Properties
IUPAC Name |
7,8-dichloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-8-2-1-6-3-4-12-5-7(6)9(8)11;/h1-2,12H,3-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGYNUDLCXDURR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10973559 | |
| Record name | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57987-77-6 | |
| Record name | Isoquinoline, 7,8-dichloro-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57987-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057987776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-dichloro-1,2,3,4-tetrahydroisoquinolinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4GC42360M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Basic Properties of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic, heterocyclic compound belonging to the tetrahydroisoquinoline (THIQ) class of molecules. It has garnered significant attention within the scientific community, primarily for its potent and selective inhibitory effects on the enzyme phenylethanolamine N-methyltransferase (PNMT). This enzyme plays a crucial role in the biosynthesis of epinephrine (adrenaline), and its modulation has implications for various physiological processes and disease states. This technical guide provides a comprehensive overview of the fundamental properties of this compound, its mechanism of action, and its applications in biomedical research, with a particular focus on its relevance to neurodegenerative disorders such as Parkinson's disease.
Chemical and Physical Properties
This compound is the hydrochloride salt form of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, which enhances its solubility for research and experimental applications. The core structure consists of a tetrahydroisoquinoline nucleus with two chlorine atoms substituted at the 7th and 8th positions of the aromatic ring.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀Cl₃N | [1] |
| Molecular Weight | 238.5 g/mol | [1] |
| CAS Number | 57987-77-6 | [1] |
| Appearance | Off-white to beige powder | |
| Melting Point | 225-227 °C |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];N1 [label="N", pos="0,0.5!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C1 [label="C", pos="-1,-0.25!"]; C2 [label="C", pos="-1,-1.25!"]; C3 [label="C", pos="0,-1.75!"]; C4 [label="C", pos="1,-1.25!"]; C5 [label="C", pos="1,-0.25!"]; C6 [label="C", pos="2,0.25!"]; C7 [label="C", pos="2,1.25!"]; C8 [label="C", pos="1,1.75!"]; C9 [label="C", pos="0,1.25!"]; Cl1 [label="Cl", pos="3,1.75!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"]; Cl2 [label="Cl", pos="1.5,2.75!", fontcolor="#202124", shape=circle, style=filled, fillcolor="#FBBC05"]; H1 [label="H", pos="-0.5,0.85!"]; HCl [label="· HCl", pos="3,-0.5!", fontcolor="#34A853"];
N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- N1; C6 -- C9; C7 -- Cl1; C8 -- Cl2; N1 -- H1; }
Figure 1: Chemical structure of this compound.
Mechanism of Action: Potent PNMT Inhibition
The primary and most well-characterized biological activity of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline is its potent and reversible inhibition of phenylethanolamine N-methyltransferase (PNMT).[2] PNMT is the terminal enzyme in the catecholamine biosynthetic pathway, responsible for the conversion of norepinephrine to epinephrine through the transfer of a methyl group from S-adenosylmethionine (SAM).
By inhibiting PNMT, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline effectively reduces the biosynthesis of epinephrine in both the adrenal medulla and the central nervous system. This targeted enzymatic inhibition makes it a valuable tool for studying the physiological roles of epinephrine in various processes, including cardiovascular regulation and stress responses.
Figure 2: Mechanism of PNMT inhibition by 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline HCl.
Applications in Neurodegenerative Disease Research
The tetrahydroisoquinoline scaffold is of significant interest in the field of neurodegenerative diseases, particularly Parkinson's disease. Certain endogenous and exogenous THIQs have been implicated as potential neurotoxins that may contribute to the degeneration of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease.[2] These compounds can be formed endogenously through the Pictet-Spengler condensation of dopamine with aldehydes.
While the direct neurotoxic effects of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline on dopaminergic neurons are not as extensively characterized as other THIQ derivatives, its potent modulation of the catecholamine pathway makes it a relevant tool for investigating the complex neurochemical imbalances that occur in Parkinson's disease. Research in this area often involves the use of animal models to study the behavioral and neurochemical consequences of altered catecholamine levels.
It is important to note that while some THIQs are considered neurotoxic, others have shown neuroprotective properties.[3][4] The specific effects appear to be highly dependent on the substitution pattern of the THIQ molecule.
Experimental Protocols
Synthesis of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
A common synthetic route to 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline involves the reduction of 7,8-dichloroisoquinoline hydrochloride.[5]
Step-by-Step Methodology:
-
Reduction of the Precursor: 7,8-Dichloroisoquinoline hydrochloride is reduced using a catalyst such as platinum oxide in a suitable solvent like methanol. The reaction is typically carried out at ambient temperature for a duration of approximately one hour.
-
Work-up: Following the reduction, the catalyst is removed by filtration, and the solvent is evaporated.
-
Basification and Extraction: The resulting residue is treated with a base, such as ammonium hydroxide, to convert the hydrochloride salt to the free base. The free base is then extracted into an organic solvent, for example, diethyl ether.
-
Drying and Concentration: The organic extract is dried over a drying agent like magnesium sulfate, filtered, and the solvent is removed by concentration to yield 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline as the final product.
Figure 3: Simplified workflow for the synthesis of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline.
In Vivo Studies: A Note on Protocol Development
While there is a clear interest in the effects of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline in animal models, detailed and standardized protocols for inducing a Parkinson's-like phenotype using this specific compound are not as well-established as those for classic neurotoxins like MPTP.[6] Researchers designing such studies should consider the following general principles:
-
Dose-Response Studies: Initial pilot studies are crucial to determine the optimal dose range that elicits the desired physiological or behavioral effects without causing undue toxicity.
-
Route of Administration: The choice of administration route (e.g., intraperitoneal, subcutaneous, oral) will significantly impact the pharmacokinetics of the compound.
-
Duration of Treatment: Both acute and chronic dosing regimens should be considered, depending on the research question.
-
Behavioral Assessments: A battery of behavioral tests should be employed to assess motor function, including tests for bradykinesia, rigidity, and tremor.
-
Neurochemical Analysis: Post-mortem analysis of brain tissue is essential to quantify levels of dopamine and its metabolites in key brain regions like the striatum and substantia nigra.
-
Histological Analysis: Immunohistochemical staining for markers of dopaminergic neurons (e.g., tyrosine hydroxylase) is necessary to assess the extent of neurodegeneration.
Analytical Methods
The detection and quantification of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline in biological matrices and pharmaceutical preparations are critical for research and development. Several analytical techniques can be employed for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of tetrahydroisoquinoline derivatives. A reversed-phase column with a suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, can be used. Detection is typically achieved using a UV detector.
Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), provides high sensitivity and specificity for the identification and quantification of the compound. Electrospray ionization (ESI) is a common ionization technique for this class of molecules.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable pharmacological tool for researchers investigating the catecholamine system and its role in health and disease. Its potent and selective inhibition of PNMT allows for the targeted manipulation of epinephrine biosynthesis, providing insights into a wide range of physiological processes. While its direct role as a neurotoxin in the context of Parkinson's disease requires further investigation, its utility in studying the broader neurochemical dysregulation in this and other neurological disorders is undeniable. As with any potent bioactive compound, a thorough understanding of its properties and appropriate handling are essential for its effective and safe use in a research setting.
References
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PrepChem. (n.d.). Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline dihydrochloride. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
- Google Patents. (n.d.). NO153807B - PROCEDURE FOR THE PREPARATION OF 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOKINOLINE.
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Kim, T. E., & Pae, A. N. (2014). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Biomolecules & Therapeutics, 22(4), 283–291. [Link]
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Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141–151. [Link]
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Kameyama, T., Nabeshima, T., & Nagai, T. (2002). [Tetrahydroisoquinoline derivatives as possible Parkinson's disease-inducing substances]. Yakushigaku Zasshi, 122(11), 975–983. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123919, this compound. Retrieved from [Link]
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PrecisionFDA. (n.d.). 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE. Retrieved from [Link]
- ACS Publications. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega.
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Arai, Y., Iravani, M. M., & Jenner, P. (2000). Novel endogenous 1,2,3,4-tetrahydroisoquinoline derivatives: uptake by dopamine transporter and activity to induce parkinsonism. Journal of Neurochemistry, 74(5), 2139–2148. [Link]
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Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2005). 1,2,3,4-Tetrahydroisoquinoline protects terminals of dopaminergic neurons in the striatum against the malonate-induced neurotoxicity. Brain Research, 1051(1-2), 145–154. [Link]
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Chiba, H., Sato, H., Abe, K., Saito, T., Horiguchi, Y., Nojima, H., & Taguchi, K. (2015). Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats. Pharmacology, 95(1-2), 87–94. [Link]
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Melchior, C. L., Simpson, C. W., & Myers, R. D. (1978). Dopamine release within forebrain sites perfused with tetrahydroisoquinolines or tryptoline in the rat. Brain Research Bulletin, 3(6), 631–634. [Link]
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Naoi, M., Maruyama, W., Dostert, P., & Hashizume, Y. (1994). Cytotoxicity of dopamine-derived 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines. Neuroscience Letters, 182(2), 241–244. [Link]
- Antkiewicz-Michaluk, L., Karolewicz, B., Romańska, I., & Michaluk, J. (2001). Treatment with 1,2,3,4,-tetrahydroisoquinoline affects glutamate release in the striatum but not the binding of [3H]MK-801 to NMDA receptors in the dopaminergic structures of the rat brain. Polish Journal of Pharmacology, 53(3), 227–234.
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Bové, J., Prou, D., Perier, C., & Przedborski, S. (2005). Toxin-Induced Models of Parkinson's Disease. NeuroRx, 2(3), 484–494. [Link]
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Mosharov, E. V., Staal, R. G. W., Bove, J., Prou, D., Hananiya, A., Markov, D., ... & Sulzer, D. (2009). Interplay Between Cytosolic Dopamine, Calcium and α-Synuclein Causes Selective Death of Substantia Nigra Neurons. Neuron, 62(2), 218–229. [Link]
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An In-depth Technical Guide to 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (DCTQ-HCl), a halogenated derivative of the tetrahydroisoquinoline (THIQ) scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals. It consolidates critical information regarding its chemical structure, physicochemical properties, synthesis, and known biological activities. Particular emphasis is placed on its role as a potent enzyme inhibitor and its implications in neuropharmacology. The guide includes detailed experimental protocols, safety information, and visualizations to facilitate its practical application in a research setting.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Halogenated derivatives of this scaffold, such as 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, have attracted significant interest for their potential to modulate biological systems with enhanced specificity and potency. DCTQ, in particular, has been identified as a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the final step in adrenaline biosynthesis.[4][5][6] This activity positions DCTQ as a valuable pharmacological tool for studying the adrenergic system and as a potential starting point for the development of therapeutics targeting related pathways.
Furthermore, the broader class of THIQs has been implicated in neurodegenerative processes, with some derivatives exhibiting dopaminergic neurotoxicity.[7][8][9] While the specific neurotoxic profile of DCTQ is not as extensively characterized as other THIQs, its structural similarity to known neurotoxins warrants careful consideration in its handling and application.[9][10] This guide aims to provide a detailed, actionable resource for scientists working with or considering the use of this compound.
Chemical Structure and Physicochemical Properties
This compound is the salt form of the parent base, enhancing its stability and solubility in aqueous media for experimental use. The core structure consists of a benzene ring fused to a dihydropyridine ring, with chlorine atoms substituted at positions 7 and 8 of the aromatic ring.
2.1. Chemical Structure Diagram
Caption: Chemical structure of the 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline base.
2.2. Properties Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | PubChem[11] |
| CAS Number | 57987-77-6 | PubChem[11] |
| Molecular Formula | C₉H₁₀Cl₃N | PubChem[11] |
| Molecular Weight | 238.54 g/mol | PubChem[11], MySkinRecipes[12] |
| Melting Point | 225-227 °C | ChemBK[13] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Soluble in methanol | ChemBK[13] |
Synthesis and Purification
The synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline typically involves the reduction of its isoquinoline precursor. The general strategy follows established methods for the synthesis of THIQ scaffolds, such as the Pictet-Spengler or Bischler-Napieralski reactions, followed by reduction.[1][14]
A common and direct method is the catalytic hydrogenation of 7,8-dichloroisoquinoline hydrochloride.
3.1. Synthetic Workflow Diagram
Caption: General workflow for the synthesis of the DCTQ free base.
3.2. Detailed Synthesis Protocol
This protocol is adapted from established chemical synthesis procedures.[15]
Objective: To synthesize 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline from 7,8-dichloroisoquinoline hydrochloride.
Materials:
-
7,8-dichloroisoquinoline hydrochloride
-
Platinum oxide (PtO₂, Adams' catalyst)
-
Methanol (MeOH), anhydrous
-
Ammonium hydroxide (NH₄OH) solution
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hydrogenation apparatus (e.g., Parr shaker)
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable hydrogenation flask, dissolve 7,8-dichloroisoquinoline hydrochloride in anhydrous methanol.
-
Causality: Methanol serves as a polar protic solvent that readily dissolves the starting material and is suitable for catalytic hydrogenation.
-
-
Catalyst Addition: Add platinum oxide (approx. 5-10% by weight of the substrate) to the solution.
-
Hydrogenation: Place the flask on a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 40-50 psi) at ambient temperature.
-
Causality: Platinum oxide is a highly effective catalyst that, once reduced in situ to platinum black, facilitates the addition of hydrogen across the double bonds of the heterocyclic ring.
-
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 1-3 hours.
-
Work-up: a. Carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon). b. Remove the catalyst by filtering the reaction mixture through a pad of Celite. Wash the filter cake with a small amount of methanol.
- Causality: Celite provides a fine filtration medium that effectively removes the solid platinum catalyst. c. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield a residue.
-
Basification and Extraction: a. Dissolve the residue in water and cool in an ice bath. b. Slowly add ammonium hydroxide solution until the solution is basic (pH > 9) to precipitate the free base. c. Extract the aqueous mixture multiple times with diethyl ether.
- Causality: The free base is organic-soluble, allowing for its extraction from the aqueous phase into the ether. d. Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Isolation: Filter off the magnesium sulfate and concentrate the filtrate under reduced pressure to yield 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline as the final product. The hydrochloride salt can be reformed by treating an ethereal solution of the base with ethereal hydrogen chloride.[16]
Pharmacology and Mechanism of Action
The primary characterized biological activity of DCTQ is its potent and reversible inhibition of phenylethanolamine N-methyltransferase (PNMT).[5][6][17]
4.1. PNMT Inhibition
PNMT (EC 2.1.1.28) is the terminal enzyme in the catecholamine biosynthesis pathway, catalyzing the conversion of norepinephrine to epinephrine (adrenaline). This conversion is achieved through the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM).
DCTQ acts as a selective inhibitor of PNMT with a reported Ki value of 0.3 μM.[4] By inhibiting this enzyme, DCTQ can effectively decrease the production of epinephrine, making it a valuable tool for studying physiological processes regulated by adrenaline, such as the "fight-or-flight" response, blood pressure regulation, and glucose metabolism.
4.2. Adrenergic Signaling Pathway
Caption: Inhibition of Epinephrine synthesis by DCTQ via PNMT.
4.3. Potential Neurotoxicity
The tetrahydroisoquinoline scaffold is structurally related to the known dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[9] Endogenously formed THIQs, particularly those derived from dopamine, have been investigated for their potential role in the pathogenesis of Parkinson's disease.[7][8][18] The mechanism often involves oxidative stress and the generation of reactive oxygen species.[7][8]
Studies have shown that N-methylation of THIQs can produce species that are oxidized by monoamine oxidase (MAO) into potentially toxic isoquinolinium ions, similar to the bioactivation of MPTP.[10] While the specific metabolism and neurotoxic potential of DCTQ are not fully elucidated in publicly available literature, its structure necessitates that it be handled with care, assuming potential neuroactive and neurotoxic properties.[12]
Safety and Handling
As a research chemical with potential neuroactive and toxic properties, this compound must be handled with appropriate precautions.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.[19]
-
Handling: Avoid breathing dust, fumes, or vapors.[19] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[19]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. Store locked up.
-
Toxicity: The compound is classified as harmful or toxic if swallowed.[19] It may cause skin, eye, and respiratory irritation.[19] Some classifications suggest it may cause cancer. Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[19][20]
Conclusion
This compound is a specialized chemical tool of significant interest to pharmacologists and medicinal chemists. Its primary value lies in its potent and selective inhibition of PNMT, offering a means to probe the physiological roles of epinephrine. While its synthesis is straightforward, its structural relationship to known neurotoxins requires that it be handled with caution. Future research may further elucidate its metabolic pathways and full toxicological profile, potentially expanding its application in the study of neurodegenerative diseases and other CNS-related disorders.
References
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PrepChem. (n.d.). Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline dihydrochloride. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123919, this compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123920, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
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Surh, Y. J., & Kim, H. J. (2010). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology, 19(3), 123–130. Retrieved from [Link]
- Google Patents. (n.d.). NO153807B - PROCEDURE FOR THE PREPARATION OF 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOKINOLINE.
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An In-depth Technical Guide to the Mechanism of Action of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Executive Summary
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (DCH-THIQ), also known by research codes such as SK&F 64139, is a potent and selective synthetic inhibitor of the enzyme Phenylethanolamine N-methyltransferase (PNMT).[1][2][3] As a member of the tetrahydroisoquinoline (THIQ) chemical class, its mechanism of action is centered on the specific and reversible blockade of the final, rate-limiting step in the biosynthesis of epinephrine (adrenaline).[2][4][5] This guide provides a detailed examination of the molecular interactions, downstream physiological consequences, and the experimental methodologies used to characterize the inhibitory action of DCH-THIQ on PNMT. Its utility as a pharmacological tool to investigate the roles of epinephrine in various physiological and pathophysiological states, including neurodegenerative and cardiovascular disorders, is also discussed.[1][4][6]
The Molecular Target: Phenylethanolamine N-methyltransferase (PNMT)
To comprehend the action of DCH-THIQ, one must first understand its target, PNMT. This enzyme is the terminal catalyst in the catecholamine biosynthetic pathway.[2]
-
Function: PNMT catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the primary amine of norepinephrine.[4][6][7]
-
Reaction: Norepinephrine + SAM → Epinephrine + S-adenosyl-L-homocysteine (SAH).
-
Significance: This conversion is the sole pathway for the endogenous production of epinephrine, a critical hormone and neurotransmitter involved in the "fight-or-flight" response, cardiovascular regulation, and metabolic control.[2] PNMT is predominantly expressed in the adrenal medulla and in specific neurons within the central nervous system.[2][3]
Core Mechanism of Action: Competitive Inhibition
The primary mechanism of action for DCH-THIQ is its function as a potent, reversible, and competitive inhibitor of PNMT.[5][8]
Biochemical Interaction
DCH-THIQ exerts its effect by directly interacting with the catalytic site of the PNMT enzyme. The fused ring system of the tetrahydroisoquinoline core serves as a rigid scaffold that mimics the conformation of the natural substrate, norepinephrine.[2] This structural similarity allows it to occupy the norepinephrine binding pocket within the enzyme's active site.
Structural analyses of related inhibitors show that these molecules can effectively fill the catalytic binding pockets for both the substrate (norepinephrine) and the cofactor (SAM).[2][4] By occupying these sites, DCH-THIQ physically prevents the binding of norepinephrine, thereby halting the methylation reaction and the subsequent production of epinephrine.
Downstream Signaling Pathway Interruption
The inhibition of PNMT by DCH-THIQ directly interrupts the catecholamine synthesis pathway at its final stage. This leads to a reduction in epinephrine levels in tissues where PNMT is active.
Caption: DCH-THIQ inhibits PNMT, blocking the conversion of norepinephrine to epinephrine.
Quantitative Pharmacology
The potency of DCH-THIQ has been well-characterized through in vitro enzymatic assays. This data is crucial for designing experiments and understanding its biological activity.
| Parameter | Value | Target Enzyme | Inhibition Type | Reference |
| Ki | 0.3 µM | Phenylethanolamine N-methyltransferase (PNMT) | Reversible | [1] |
Experimental Elucidation: Protocols and Methodologies
The characterization of DCH-THIQ as a PNMT inhibitor relies on robust biochemical assays. Below is a foundational protocol for determining its inhibitory potency.
In Vitro PNMT Inhibition Assay (IC50 Determination)
Principle: This assay measures the enzymatic activity of PNMT by quantifying the rate of product (epinephrine) formation in the presence of varying concentrations of the inhibitor. The concentration of DCH-THIQ that reduces enzyme activity by 50% is determined as the IC50 value.[7]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM MES, pH 6.5).
-
Enzyme: Dilute recombinant human PNMT to a working concentration in assay buffer.
-
Substrate: Prepare a stock solution of norepinephrine hydrochloride.
-
Cofactor: Prepare a stock solution of S-adenosyl-L-methionine (SAM).
-
Inhibitor: Prepare a stock solution of DCH-THIQ hydrochloride in a suitable solvent (e.g., DMSO or water) and perform serial dilutions to create a concentration gradient.
-
-
Assay Procedure:
-
Plate Setup: In a 96-well microplate, add the assay buffer.
-
Inhibitor Addition: Add a small volume of each DCH-THIQ dilution (or vehicle for control wells) to the appropriate wells.
-
Enzyme Addition: Add the diluted PNMT enzyme to all wells except the "No Enzyme" background controls.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the reaction starts. This is critical for establishing equilibrium between the enzyme and inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate (norepinephrine) and cofactor (SAM).
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C. The time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding a quenching agent, such as a strong acid (e.g., 0.4 M perchloric acid).
-
-
Detection & Quantification:
-
Quantify the amount of epinephrine produced. A common method is High-Performance Liquid Chromatography (HPLC) with electrochemical detection, which offers high sensitivity and specificity for catecholamines. Alternatively, fluorescence-based or radiometric assays can be employed.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each DCH-THIQ concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Self-Validation and Controls:
-
Positive Control: A known PNMT inhibitor can be used to validate assay performance.
-
Negative (Vehicle) Control: Establishes the 100% enzyme activity level.
-
Background Control (No Enzyme): Accounts for any non-enzymatic signal.
Caption: Workflow for determining the IC50 of DCH-THIQ against PNMT.
Conclusion and Future Directions
This compound is a well-established pharmacological tool whose mechanism of action is the potent, selective, and reversible inhibition of phenylethanolamine N-methyltransferase. By blocking the final step of epinephrine synthesis, it allows researchers to probe the function of this critical catecholamine. While acute administration in humans under resting conditions showed minimal clinical effects, its utility in preclinical models remains significant.[3] Future research leveraging DCH-THIQ and similar specific PNMT inhibitors will be invaluable for clarifying the role of central and peripheral epinephrine in the pathophysiology of neurodegenerative diseases like Alzheimer's and in stress-related disorders.[4]
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The Discovery of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Technical Guide for Researchers
This guide provides an in-depth technical overview of the discovery, synthesis, and biological characterization of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT). Developed by scientists at Smith, Kline & French Laboratories and designated as SK&F 64139 for its free base form, this molecule represents a significant milestone in the exploration of catecholamine biosynthesis modulation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal compound.
Introduction: The Rationale for Targeting Phenylethanolamine N-Methyltransferase (PNMT)
Phenylethanolamine N-methyltransferase (PNMT) is the terminal enzyme in the biosynthesis of epinephrine (adrenaline), catalyzing the transfer of a methyl group from S-adenosylmethionine (SAM) to norepinephrine (noradrenaline).[1] The strategic inhibition of PNMT was identified as a promising therapeutic approach for conditions where elevated epinephrine levels are implicated. The core design principle behind the development of this compound was to create a conformationally restricted analog of phenylethanolamine, the substrate of PNMT. The tetrahydroisoquinoline (THIQ) scaffold serves to lock the flexible ethylamine side chain, a modification anticipated to enhance binding affinity and inhibitory potency.[2]
The Discovery and Synthesis of this compound
The initial synthesis and discovery of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline was reported as part of a broader investigation into chloro-substituted 1,2,3,4-tetrahydroisoquinolines as potential inhibitors of epinephrine biosynthesis.[3] The 7,8-dichloro substitution pattern emerged as the most potent inhibitor of PNMT both in vitro and in vivo among the series of 13 synthesized analogs.[3]
Synthetic Pathway
The synthesis of this compound is a multi-step process. A common synthetic route involves the reduction of the corresponding isoquinoline precursor.
Caption: Competitive inhibition of PNMT by 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline.
In Vitro and In Vivo Potency
In vitro studies using rabbit adrenal PNMT demonstrated an IC₅₀ concentration of 1 x 10⁻⁷ M for SK&F 64139. [4]In vivo studies in rats and squirrel monkeys showed that administration of SK&F 64139 led to a dose-dependent decrease in adrenal epinephrine content, with a corresponding increase in norepinephrine levels. [4]
Pharmacological Profile and Off-Target Effects
While a potent PNMT inhibitor, SK&F 64139 was also found to be an α₂-adrenoceptor antagonist. This off-target activity complicates the interpretation of its physiological effects, as some observed outcomes may be attributable to α₂-adrenergic blockade rather than solely PNMT inhibition. [5]
Metabolism
The metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (DCTQ) shows significant species-specific differences.
-
In dogs: The primary metabolic pathway involves N-methylation followed by N-oxidation to form the corresponding N-methyl-N-oxide.
-
In rats: The major metabolic routes are aromatization to the corresponding isoquinoline and subsequent hydroxylation of the hetero-ring.
Conclusion
The discovery of this compound (SK&F 64139) was a pivotal moment in the development of PNMT inhibitors. Its synthesis and characterization provided a powerful tool for investigating the role of epinephrine in various physiological and pathological processes. While its clinical development was hampered by off-target effects, the insights gained from studying this molecule have significantly contributed to the field of medicinal chemistry and our understanding of catecholamine pharmacology. This technical guide serves as a comprehensive resource for researchers interested in the foundational science of this important compound.
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The Enigmatic Profile of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride: A Technical Guide for Researchers
An In-depth Exploration of a Complex Neuromodulatory Agent Implicated in Catecholamine Dynamics and Neurotoxicity
Foreword: Unraveling a Molecule of Dichotomous Actions
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (DCTQ-HCl) stands as a molecule of significant interest to the scientific community, particularly for those in the fields of neuropharmacology, drug discovery, and toxicology. As a halogenated derivative of the tetrahydroisoquinoline (THIQ) scaffold, it occupies a unique space at the intersection of endogenous neuromodulation and potential neurotoxic insult. This guide, intended for researchers, scientists, and drug development professionals, aims to provide a comprehensive technical overview of DCTQ-HCl, moving beyond a mere recitation of facts to an integrated analysis of its synthesis, multifaceted pharmacological profile, and its implications in the study of neurodegenerative disorders, most notably Parkinson's disease. Herein, we delve into the causal relationships behind its known activities, present detailed experimental considerations, and offer insights to guide future research endeavors.
I. Genesis of a Research Tool: Chemical Synthesis and Characterization
The synthesis of this compound is most classically approached through established methodologies for constructing the tetrahydroisoquinoline core, namely the Pictet-Spengler and Bischler-Napieralski reactions. These methods provide a robust foundation for accessing this and related analogs.
A. Synthetic Strategy: The Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization[1][2][3][4]. For the synthesis of the un-substituted 1,2,3,4-tetrahydroisoquinoline, phenethylamine can be condensed with formaldehyde (often in the form of its dimethyl acetal, dimethoxymethane) in the presence of a strong acid like hydrochloric acid[4].
Conceptual Workflow for Pictet-Spengler Synthesis of DCTQ-HCl
Caption: Pictet-Spengler synthesis of DCTQ-HCl.
B. Synthetic Strategy: The Bischler-Napieralski Reaction
An alternative and widely utilized route is the Bischler-Napieralski reaction, which involves the cyclodehydration of a β-phenethylamide to a 3,4-dihydroisoquinoline, followed by reduction[5][6].
Step-by-Step Protocol via Bischler-Napieralski Reaction:
-
Amide Formation: N-formyl-2-(2,3-dichlorophenyl)ethanamine is prepared by reacting 2-(2,3-dichlorophenyl)ethanamine with a formylating agent (e.g., formic acid or ethyl formate).
-
Cyclization: The resulting amide undergoes intramolecular cyclization in the presence of a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) to yield 7,8-dichloro-3,4-dihydroisoquinoline[5][6].
-
Reduction: The intermediate dihydroisoquinoline is then reduced to 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline. This can be achieved using various reducing agents, including sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂/Pd-C).
-
Salt Formation: The resulting free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt.
A related synthesis involves the reaction of N-hydroxyethyl-2,3-dichlorobenzylamine hydrochloride with aluminum chloride[7]. Another method describes the treatment of the hydrochloride salt with formalin and subsequent workup to yield a dihydrochloride derivative[8].
C. Physicochemical Characterization
The identity and purity of the synthesized this compound should be rigorously confirmed using a suite of analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons and the aliphatic protons of the tetrahydroisoquinoline ring system, with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Resonances for the aromatic and aliphatic carbons, confirming the carbon skeleton. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the free base (C₉H₉Cl₂N) at m/z ≈ 202.08[9]. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, aromatic C-H stretching, and C-Cl stretching. |
| Elemental Analysis | Confirms the elemental composition (C, H, N, Cl) of the hydrochloride salt. |
II. A Dual-Edged Sword: The Pharmacological Profile
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, also known by the code SKF-64139 for its free base form, exhibits a complex pharmacological profile, acting primarily as an inhibitor of a key enzyme in catecholamine biosynthesis while also displaying affinity for other neuroreceptors.
A. Primary Target: Phenylethanolamine N-Methyltransferase (PNMT) Inhibition
The most well-characterized action of DCTQ is its potent and selective inhibition of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the conversion of norepinephrine to epinephrine[10]. This inhibitory action has established DCTQ as a valuable pharmacological tool for investigating the physiological roles of epinephrine. In vivo studies have shown that administration of SKF-64139 leads to a rapid and significant decrease in PNMT activity in both the adrenal glands and the brain[11].
B. Secondary Targets and Off-Target Effects
Beyond its effects on PNMT, DCTQ has been shown to interact with other components of the monoaminergic system:
-
α-Adrenergic Receptor Antagonism: DCTQ acts as an antagonist at α₂-adrenergic receptors. This action is thought to contribute to its hypotensive effects observed in animal models[12]. Dopamine itself has been shown to bind to α₂-adrenergic receptors, highlighting the potential for cross-talk between these systems[13][14].
-
Dopamine Receptor Interaction: While the direct binding affinity of DCTQ for dopamine receptors is not extensively documented in the readily available literature, the broader class of tetrahydroisoquinolines is known to interact with the dopaminergic system. Some THIQ derivatives can modulate dopamine receptor signaling[15]. The structural similarity of THIQs to dopamine and its metabolites suggests a potential for interaction with dopamine receptors and transporters.
| Pharmacological Target | Reported Activity of DCTQ/SKF-64139 | Key References |
| Phenylethanolamine N-Methyltransferase (PNMT) | Potent, selective inhibitor | [10],[11] |
| α₂-Adrenergic Receptors | Antagonist | [12] |
| Dopamine Transporter (DAT) | Potential for interaction (inferred from THIQ class) | [16] |
| Dopamine Receptors (D1/D2-like) | Potential for modulation (inferred from THIQ class) | [15] |
III. The Dark Side: Neurotoxic Potential and Relevance to Parkinson's Disease
The structural resemblance of tetrahydroisoquinolines to known dopaminergic neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has fueled extensive research into their potential role in the pathogenesis of Parkinson's disease[17]. While some THIQ derivatives have shown neuroprotective properties, others are implicated in neurodegenerative processes.
A. Mechanisms of Tetrahydroisoquinoline-Induced Neurotoxicity
Several mechanisms have been proposed for the neurotoxic effects of THIQs, and it is likely that 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline shares some of these properties:
-
Mitochondrial Dysfunction: A key mechanism of THIQ-induced neurotoxicity is the inhibition of mitochondrial complex I (NADH-ubiquinone oxidoreductase)[16][18]. This disruption of the electron transport chain leads to a bioenergetic crisis and increased production of reactive oxygen species (ROS).
-
Oxidative Stress: The generation of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA. This is a well-established contributor to neuronal cell death in Parkinson's disease.
-
Dopamine System Dysregulation: THIQs can interfere with dopamine metabolism and uptake. Some derivatives are substrates for the dopamine transporter (DAT), allowing them to accumulate in dopaminergic neurons[2]. This selective accumulation can potentiate their toxicity in these vulnerable neuronal populations. Furthermore, THIQs can affect the levels of dopamine and its metabolites, such as DOPAC and 3-MT[7].
-
Apoptosis Induction: The culmination of mitochondrial dysfunction, oxidative stress, and other cellular insults can trigger programmed cell death, or apoptosis, in neurons.
Proposed Mechanism of DCTQ-HCl Neurotoxicity
Caption: Proposed neurotoxic mechanism of DCTQ.
B. Experimental Evidence in Cellular Models
The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for studying Parkinson's disease and neurotoxicity. Studies with various THIQ derivatives in SH-SY5Y cells have demonstrated their ability to induce cell death, often correlated with their potency as complex I inhibitors[16][18]. While specific studies on the cytotoxicity of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline in SH-SY5Y cells are not extensively reported in the immediate search results, it is a critical experiment to perform to characterize its neurotoxic potential.
Protocol Outline: Assessing DCTQ-HCl Cytotoxicity in SH-SY5Y Cells
-
Cell Culture: Maintain SH-SY5Y cells in appropriate culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics).
-
Treatment: Seed cells in 96-well plates and allow them to adhere. Treat with a range of concentrations of this compound for 24-72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT assay, which measures mitochondrial metabolic activity[19][20].
-
Oxidative Stress Measurement: Quantify intracellular ROS production using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Apoptosis Assays: Evaluate markers of apoptosis, such as caspase-3 activation or changes in mitochondrial membrane potential (e.g., using JC-1 staining).
IV. Analytical Methodologies
Accurate and sensitive quantification of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline in various matrices is crucial for pharmacokinetic, metabolic, and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the premier techniques for this purpose.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of THIQs, often requiring derivatization to improve volatility and chromatographic performance[12][21][22].
General GC-MS Protocol:
-
Sample Preparation: For biological samples, a liquid-liquid or solid-phase extraction is typically required to isolate the analyte from the matrix.
-
Derivatization: The amine and any hydroxyl groups can be derivatized, for example, by acylation or silylation, to enhance thermal stability and chromatographic peak shape.
-
GC Separation: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-dimethylpolysiloxane) is commonly used. A temperature program is employed to elute the analyte[23].
-
MS Detection: Mass spectrometric detection in either full-scan or selected ion monitoring (SIM) mode provides high sensitivity and specificity.
B. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC coupled with UV or fluorescence detection is a common method for the analysis of isoquinoline derivatives[24][25][26][27].
General HPLC Protocol:
-
Sample Preparation: Similar to GC-MS, extraction from the biological matrix is necessary. Protein precipitation may also be employed.
-
Chromatographic Separation: A C8 or C18 reversed-phase column is typically used. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol)[27]. Gradient elution may be necessary to achieve optimal separation.
-
Detection: UV detection is suitable due to the aromatic nature of the molecule. For enhanced sensitivity and selectivity, fluorescence detection can be used if the molecule is naturally fluorescent or can be derivatized with a fluorescent tag. LC-MS/MS offers the highest level of sensitivity and specificity[28].
V. In Vivo Studies and Animal Models
Animal models are indispensable for understanding the systemic effects of this compound, particularly its impact on the central nervous system and its potential role in mimicking aspects of Parkinson's disease.
Considerations for In Vivo Studies:
-
Animal Model Selection: Rodent models (rats and mice) are commonly used. Neurotoxin-based models of Parkinson's disease, such as those induced by 6-hydroxydopamine (6-OHDA) or MPTP, can be used to study the potential neuroprotective or neurotoxic effects of DCTQ-HCl[29].
-
Administration Route and Dosing: The route of administration (e.g., intraperitoneal, subcutaneous, or intracerebroventricular) and the dosing regimen will depend on the specific research question and the pharmacokinetic properties of the compound.
-
Behavioral Assessments: A battery of behavioral tests can be used to assess motor function, including the rotarod test, cylinder test, and open-field test. Apomorphine-induced rotation is a classic test for unilateral dopamine depletion.
-
Neurochemical Analysis: Post-mortem analysis of brain tissue (e.g., striatum and substantia nigra) for levels of dopamine, its metabolites, and other neurotransmitters is crucial. This is typically performed using HPLC with electrochemical detection.
-
Histological and Immunohistochemical Analysis: Staining of brain sections for tyrosine hydroxylase (a marker for dopaminergic neurons) can be used to assess neuronal loss. Other markers for neuroinflammation (e.g., Iba1 for microglia) and apoptosis can also be evaluated.
VI. Future Directions and Concluding Remarks
This compound remains a compound with a complex and intriguing profile. While its utility as a PNMT inhibitor is well-established, its full spectrum of activities, particularly its potential as a neurotoxin, requires further elucidation. Future research should focus on:
-
Detailed Neurotoxicity Studies: A thorough investigation of its effects on dopaminergic neuron viability, mitochondrial function, and oxidative stress in relevant cell culture and animal models is warranted.
-
Comprehensive Receptor Profiling: A systematic screening of its binding affinities and functional activities at a wider range of neuroreceptors and transporters will provide a more complete understanding of its pharmacological actions.
-
Neuroprotective Potential: Given that some THIQ derivatives exhibit neuroprotective effects, it would be valuable to investigate whether DCTQ-HCl, or its analogs, could offer any therapeutic benefit under specific conditions, perhaps through mechanisms unrelated to its neurotoxic potential at higher concentrations.
References
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PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
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PubChem. (n.d.). 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline dihydrochloride. Retrieved from [Link]
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- MDPI. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. International Journal of Molecular Sciences, 23(21), 13458.
- Ahmed Asif, M. M., et al. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Advances, 13(16), 10686-10706.
- Cornil, C. A., et al. (2008). Dopamine binds to alpha(2)-adrenergic receptors in the song control system of zebra finches (Taeniopygia guttata).
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ResearchGate. (n.d.). Effect of H2O2 on SH-SY5Y cell viability by MTT assay. Retrieved from [Link]
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- ResearchGate. (2016). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. Indian Journal of Pharmaceutical Sciences, 78(6), 769-775.
- ResearchGate. (2019). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines.
- Semantic Scholar. (2021). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Indian Journal of Pharmaceutical Sciences, 78(6), 769-775.
- ResearchGate. (2024). Pharmacokinetics of 7,8-dihydroxyflavone in neonatal mice with hypoxia-ischemia related brain injury. Frontiers in Pharmacology, 15, 1369931.
- DOI. (2006). Cytotoxicity of 17 tetrahydroisoquinoline derivatives in SH-SY5Y human neuroblastoma cells is related to mitochondrial NADH–ubiquinone oxidoreductase inhibition. Neuroscience Letters, 404(1-2), 143-147.
- MDPI. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 25(23), 5726.
- MDPI. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. International Journal of Molecular Sciences, 23(21), 13458.
- Yoshida, M., et al. (2006). Cytotoxicity of 17 tetrahydroisoquinoline derivatives in SH-SY5Y human neuroblastoma cells is related to mitochondrial NADH-ubiquinone oxidoreductase inhibition. Neuroscience letters, 404(1-2), 143-147.
- Nature. (2021). Mechanism of dopamine binding and allosteric modulation of the human D1 dopamine receptor. Cell Research, 31(10), 1122-1125.
- Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
- ResearchGate. (2018). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations.
- Translational Pediatrics. (2022). Anti-proliferation and apoptosis-inducing effects of dihydroartemisinin on SH-SY5Y cells and metabolomic analysis.
- ResearchGate. (2024). Pharmacokinetics of 7,8-dihydroxyflavone in neonatal mice with hypoxia-ischemia related brain injury. Frontiers in Pharmacology, 15, 1369931.
- Diva-Portal.org. (2022). In vitro and in silico approach methods for developmental neurotoxicity assessment.
- Cornil, C. A., et al. (2008). Dopamine binds to α2-adrenergic receptors in the song control system of zebra finches (Taeniopygia guttata).
- Harry, G. J., et al. (1998). In vitro techniques for the assessment of neurotoxicity. Environmental health perspectives, 106 Suppl 1(Suppl 1), 131-158.
- ResearchGate. (2014). A validated GC–MS method for the determination of Δ9-tetrahydrocannabinol and 11-nor-Δ9-tetrahydrocannabinol-9-carboxylic acid in bile samples. Journal of analytical toxicology, 38(7), 434-439.
- Barker, S. A., et al. (1981). Gas chromatographic/mass spectrometric evidence for the identification of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline as a normal constituent of rat brain. Its quantification and comparison to rat whole brain levels of dopamine. Biochemical pharmacology, 30(17), 2461-2468.
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7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS number 57987-77-6.
An In-Depth Technical Guide to 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 57987-77-6)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (CAS 57987-77-6), a potent and selective inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT). This document delves into its chemical and physical properties, synthesis methodologies, and analytical characterization. A significant focus is placed on its biological activity, mechanism of action within the catecholamine biosynthetic pathway, and its metabolic fate. Furthermore, this guide offers detailed, field-proven insights and experimental protocols for its application in both in vivo and in vitro research settings. Safety and handling considerations are also addressed to ensure its proper use in a laboratory environment. This guide is intended to be a valuable resource for researchers in neuroscience, pharmacology, and drug development, providing the foundational knowledge necessary to effectively utilize this compound in their studies.
Chemical Profile and Properties
This compound, also known by its research code SK&F 64139, is a synthetic organochlorine compound belonging to the tetrahydroisoquinoline (THIQ) class of molecules.[1] The hydrochloride salt form enhances its stability and solubility for research applications.
| Property | Value | Source |
| CAS Number | 57987-77-6 | [2] |
| Molecular Formula | C₉H₁₀Cl₃N | [2] |
| Molecular Weight | 238.54 g/mol | [2] |
| IUPAC Name | 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | [2] |
| Synonyms | SK&F 64139, DCTQ | [1] |
| Melting Point | 225-227 °C | [3] |
| Appearance | Solid | |
| Solubility | Soluble in water |
Synthesis and Characterization
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reduction of a corresponding isoquinoline precursor.
Synthesis Protocol: Reduction of 7,8-Dichloroisoquinoline Hydrochloride
This method involves the catalytic hydrogenation of 7,8-dichloroisoquinoline hydrochloride.
Materials:
-
7,8-Dichloroisoquinoline hydrochloride
-
Platinum oxide (PtO₂)
-
Methanol
-
Ammonium hydroxide
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
Dissolve 7,8-dichloroisoquinoline hydrochloride in methanol.
-
Add platinum oxide as a catalyst.
-
Hydrogenate the mixture at ambient temperature and pressure for approximately 1 hour.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Treat the residue with ammonium hydroxide to convert the hydrochloride salt to the free base.
-
Extract the free base into diethyl ether.
-
Dry the ether extract over magnesium sulfate.
-
Filter and concentrate the extract to yield 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline.
-
To obtain the hydrochloride salt, dissolve the free base in a suitable solvent and treat with ethereal hydrogen chloride.
Analytical Characterization
The identity and purity of this compound can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aliphatic protons of the tetrahydroisoquinoline ring. The exact chemical shifts and coupling constants would need to be determined experimentally. For the parent 1,2,3,4-tetrahydroisoquinoline, signals for the aromatic protons typically appear in the range of 6.5-7.5 ppm, while the aliphatic protons resonate between 2.5 and 4.5 ppm.[4] The presence of the dichloro-substituents will influence these chemical shifts.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry can be used to confirm the molecular weight of the compound. For the free base (C₉H₉Cl₂N), the expected molecular ion peak would be around 201.01 g/mol .[5] The isotopic pattern due to the two chlorine atoms will be a key diagnostic feature.
-
-
High-Performance Liquid Chromatography (HPLC):
-
A reverse-phase HPLC method can be developed for purity assessment and quantification. A typical method for a related compound, 1,2,3,4-tetrahydroisoquinoline, utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility.[6] Detection is commonly performed using a UV detector.
-
Biological Activity and Mechanism of Action
The primary and most well-characterized biological activity of this compound is its potent and selective inhibition of phenylethanolamine N-methyltransferase (PNMT).[7]
Phenylethanolamine N-Methyltransferase (PNMT) Inhibition
PNMT is the terminal enzyme in the biosynthesis of catecholamines, catalyzing the conversion of norepinephrine to epinephrine (adrenaline).[7] By inhibiting PNMT, this compound effectively blocks the synthesis of epinephrine. This compound is a reversible inhibitor of PNMT.[8]
Mechanism of Action at the PNMT Active Site
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline acts as a competitive inhibitor of PNMT, likely by mimicking the structure of the natural substrate, norepinephrine. The tetrahydroisoquinoline scaffold is thought to provide a conformationally constrained analogue of the phenylethylamine side chain of norepinephrine. The chloro substituents at the 7 and 8 positions are believed to interact with a hydrophobic pocket within the PNMT active site, contributing to its high inhibitory potency.
Downstream Effects on Catecholamine Levels
By inhibiting PNMT, this compound is expected to decrease levels of epinephrine in tissues where PNMT is expressed, such as the adrenal medulla and certain regions of the brain. This can lead to a subsequent increase in the levels of its precursor, norepinephrine.
Metabolic Fate
The metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline has been shown to be species-dependent. In vivo studies have revealed different metabolic pathways in rats and dogs.[8]
-
In Rats: The major metabolic pathways are aromatization to the corresponding isoquinoline and subsequent hydroxylation.[8]
-
In Dogs: Metabolism proceeds through N-methylation followed by N-oxidation.[8]
This species-specific metabolism is a critical consideration when extrapolating preclinical data to humans.
Neuroactivity and Toxicological Profile
The broader class of tetrahydroisoquinolines has been investigated for both neurotoxic and neuroprotective effects. Some endogenous THIQs have been implicated in the pathology of neurodegenerative diseases like Parkinson's disease.[9] However, specific studies on the neurotoxicity of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline are limited.
Safety and Handling
Based on available safety data, this compound is considered harmful if swallowed, in contact with skin, or if inhaled.[5]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust or fumes.
-
Wash hands thoroughly after handling.
In case of exposure, seek immediate medical attention.
Experimental Protocols
The following protocols are provided as a guide for researchers and should be adapted and optimized for specific experimental conditions.
In Vivo Study in a Rat Model
Objective: To assess the effect of this compound on blood pressure and catecholamine levels in rats.
Animal Model:
-
Male Sprague-Dawley rats (or another appropriate strain), 10-12 weeks old.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All procedures must be approved by the institution's Animal Care and Use Committee.
Materials:
-
This compound
-
Sterile 0.9% saline solution
-
Animal handling and restraint equipment
-
Blood pressure monitoring system (e.g., tail-cuff method)
-
Equipment for blood and tissue collection and processing
-
HPLC system with electrochemical detection for catecholamine analysis
Procedure:
-
Acclimatization: Allow animals to acclimatize to the housing facility for at least one week prior to the experiment.
-
Drug Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration. A previously reported study used a dose of 40 mg/kg administered intraperitoneally (i.p.).[7]
-
Administration: Administer the drug solution or vehicle (saline) to the rats via i.p. injection. Injection volumes should be appropriate for the animal's weight (typically 1-2 ml for a rat).[10]
-
Blood Pressure Measurement: Measure systolic and diastolic blood pressure at baseline and at various time points post-injection using a non-invasive tail-cuff system.
-
Sample Collection: At the end of the experimental period, euthanize the animals according to approved protocols. Collect blood samples (e.g., via cardiac puncture) and tissues of interest (e.g., adrenal glands, brain regions).
-
Catecholamine Analysis: Process the plasma and tissue homogenates for the quantification of epinephrine, norepinephrine, and dopamine using a validated HPLC-ECD method.
In Vitro Neurotoxicity Assessment
Objective: To evaluate the potential neurotoxic effects of this compound on a neuronal cell line.
Cell Line:
-
SH-SY5Y human neuroblastoma cell line is a commonly used model for neurotoxicity studies.[11]
Materials:
-
SH-SY5Y cells
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Sterile, cell culture-grade DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of approximately 1.5 x 10⁴ cells per well and allow them to adhere overnight.[11]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity if desired.
-
Incubation: Incubate the plate for 24 hours (or another desired time point) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound is a valuable pharmacological tool for the investigation of the catecholaminergic system, particularly the role of epinephrine in various physiological and pathological processes. Its potency and selectivity as a PNMT inhibitor make it a suitable compound for both in vivo and in vitro studies. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, biological activity, and experimental applications. By following the provided protocols and safety guidelines, researchers can effectively and safely utilize this compound to advance our understanding of the adrenergic system and its implications in health and disease.
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Capriola, M., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Molecules, 26(21), 6483. [Link]
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Kim, T. H., et al. (2012). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology, 21(4), 149-157. [Link]
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PubChem. (n.d.). 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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Aras, M. A., Hartnett, K. A., & Aizenman, E. (2008). Assessment of cell viability in primary neuronal cultures. Current protocols in neuroscience, Chapter 7, Unit 7.18. [Link]
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Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Retrieved from [Link]
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PubChem. (n.d.). 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline - Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]
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PrecisionFDA. (n.d.). 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE. Retrieved from [Link]
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Palmieri, C., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. Molecules, 27(22), 7443. [Link]
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University of Toledo. (2025). Administration of Substances Guideline. Retrieved from [Link]
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Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]
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Gump, D. W. (2023). Invited Perspective: Challenging the Dogma of Lead Neurotoxicity. Environmental Health Perspectives, 131(8), 81302. [Link]
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Antkowiak, R., et al. (2015). Antidepressant-like Effect of Tetrahydroisoquinoline Amines in the Animal Model of Depressive Disorder Induced by Repeated Administration of a Low Dose of Reserpine: Behavioral and Neurochemical Studies in the Rat. Pharmacological Reports, 67(6), 1148-1155. [Link]
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Hwang, B. Y., et al. (1981). Metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a phenylethanolamine N-methyltransferase inhibitor. II. Species difference in metabolism and synthesis of its metabolites. Xenobiotica, 11(5), 311-318. [Link]
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Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. (2016). Indian Journal of Pharmaceutical Sciences, 78(6), 770-775. [Link]
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physical and chemical properties of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride.
An In-Depth Technical Guide to the Physical and Chemical Properties of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Introduction
This compound, also known by its developmental code SK&F 64139, is a halogenated derivative of the tetrahydroisoquinoline scaffold.[1][2] This compound is of significant interest to the scientific community, primarily as a potent and reversible inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT).[2][3] PNMT is a crucial enzyme in the catecholamine biosynthetic pathway, responsible for the conversion of norepinephrine to epinephrine. By inhibiting this enzyme, the compound serves as a valuable pharmacological tool for studying the roles of these neurotransmitters in various physiological and pathological processes.
Beyond its specific biological activity, this compound is a versatile chemical intermediate. Its structure is a foundational element in the synthesis of more complex molecules, particularly in the development of novel agents targeting the central nervous system (CNS) and compounds with potential antihypertensive properties.[4] This guide provides a comprehensive overview of its core physical and chemical properties, detailed analytical protocols, and handling considerations, designed for researchers and drug development professionals who work with this important molecule.
Chemical Identity and Structure
The structural integrity and identity of a compound are the bedrock of any scientific investigation. This compound is the hydrochloric acid salt of the free base, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline. The addition of hydrogen chloride protonates the basic secondary amine of the tetrahydroisoquinoline ring system, forming an ammonium salt. This conversion is a critical formulation strategy, as the hydrochloride salt form generally exhibits enhanced stability and, most importantly, improved aqueous solubility compared to the neutral free base.[5]
The systematic IUPAC name for this compound is 7,8-dichloro-1,2,3,4-tetrahydroisoquinolinium chloride.[1] Its identity is unambiguously confirmed by its Chemical Abstracts Service (CAS) registry number, 57987-77-6.[1][6][7]
Table 1: Chemical Identification Parameters
| Parameter | Value | Reference |
|---|---|---|
| IUPAC Name | 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | [1] |
| Synonyms | SK&F 64139, SKF-64139 | [1][2] |
| CAS Number | 57987-77-6 | [1][6][7] |
| Molecular Formula | C₉H₁₀Cl₃N | [1][4] |
| Molecular Weight | 238.54 g/mol | [4][6] |
| Parent Free Base CAS | 61563-24-4 | [2][7] |
| Parent Free Base MW | 202.08 g/mol |[2][8] |
The relationship between the free base and its hydrochloride salt is a fundamental acid-base equilibrium. This interconversion is crucial for experimental design, particularly in solubility studies, reaction chemistry, and biological assays.
Physical Properties
The physical properties of a compound dictate its handling, formulation, and behavior in various experimental settings. For this compound, key properties are summarized below.
Table 2: Summary of Physical Properties
| Property | Value | Notes |
|---|---|---|
| Appearance | Off-white to beige powder | Based on observations of similar tetrahydroisoquinoline hydrochlorides.[5] |
| Melting Point | 225-227 °C | Determined using methanol and ethyl ether as crystallization solvents.[6] |
| Solubility | Water, Methanol | The hydrochloride salt is soluble in polar protic solvents.[9][10] The free base is soluble in less polar organic solvents like ether and methylene chloride.[9][10] |
Melting Point: An Indicator of Purity
The melting point is a critical parameter for confirming both the identity and purity of a crystalline solid. A sharp melting range, such as the 225-227 °C reported for this compound, typically indicates a high degree of purity.[6] Broad or depressed melting ranges can suggest the presence of impurities or residual solvent, which can significantly impact experimental outcomes.
Solubility: The Key to Application
Solubility is arguably the most important physical property for a compound intended for biological research. The conversion to a hydrochloride salt drastically improves its solubility in aqueous media, which is essential for preparing stock solutions for in vitro assays and for achieving bioavailability in in vivo studies.[5] Conversely, when organic synthesis is required, the compound is often converted back to its free base form, which is more soluble in common organic solvents like diethyl ether and dichloromethane.[9][10]
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility, a self-validating system that ensures the measurement reflects a true equilibrium state.
Causality Behind Choices:
-
Temperature Control (25°C): Solubility is temperature-dependent. A constant, physiologically relevant temperature ensures reproducibility.
-
Extended Equilibration (24-48h): This timeframe is crucial to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states, avoiding the measurement of transient, supersaturated solutions.
-
pH Measurement: The ionization state of the molecule is pH-dependent. Reporting the pH of the final saturated solution is critical for context.
-
Centrifugation: This step effectively separates undissolved solid from the saturated solution without the risk of adsorption losses that can occur with filtration.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer, e.g., PBS) in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vial and place it in a shaker or orbital incubator set to a constant temperature (e.g., 25°C). Agitate for 24 to 48 hours.
-
Phase Separation: After equilibration, allow the vial to stand briefly to let larger particles settle. Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Sampling: Carefully extract an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Quantification: Dilute the aliquot with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Analysis: Calculate the solubility in mg/mL or mol/L. It is also best practice to measure the pH of the saturated solution.
Chemical Properties and Reactivity
The chemical behavior of this compound is primarily defined by its two main structural features: the secondary amine within the heterocyclic ring and the dichlorinated benzene ring.
Acidity and Basicity (pKa)
Experimental Protocol: pKa Determination via Potentiometric Titration
This method measures the change in pH of a solution of the compound as a titrant is added, allowing for the direct determination of the pKa.
Methodology:
-
Solution Preparation: Accurately weigh and dissolve a sample of the hydrochloride salt in a known volume of deionized water.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode.
-
Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the protonated amine has been neutralized). The first derivative of the curve can be used to accurately locate the equivalence point.
Key Reactive Sites and Stability
-
Secondary Amine: The nitrogen atom is a nucleophilic center in its free base form. It can undergo common amine reactions such as N-alkylation (e.g., N-methylation) and acylation.[3] This reactivity is fundamental to its use as a synthetic building block.
-
Aromatic Ring: The benzene ring is substituted with two electron-withdrawing chlorine atoms. This deactivates the ring towards electrophilic aromatic substitution compared to the unsubstituted tetrahydroisoquinoline.
-
Stability: The compound is generally stable under standard laboratory conditions. It should be stored in a tightly sealed container, protected from light and moisture, to prevent potential degradation. Refrigerated storage (2-8°C) is often recommended for long-term preservation.[11]
Spectroscopic and Analytical Characterization
Unambiguous characterization using a suite of analytical techniques is essential to confirm the identity, structure, and purity of the compound before its use in any application.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, as well as signals for the three sets of methylene (-CH₂-) groups in the heterocyclic ring. The protons on the nitrogen (NH₂⁺) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. It is worth noting that some 3,4-dihydroisoquinolines have been reported to show anomalous spectra with significant line broadening, which should be considered during analysis.[12]
-
¹³C NMR: The carbon NMR spectrum should show nine distinct signals corresponding to the nine carbon atoms in the structure (four aromatic CH, three aliphatic CH₂, and two aromatic carbons bonded to chlorine).
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, chosen for their ability to dissolve the hydrochloride salt) in an NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.
-
Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard ¹H, ¹³C, and 2D experiments (like COSY and HSQC) should be performed to assign all signals unambiguously.
Mass Spectrometry (MS)
MS provides information about the mass of the molecule, confirming its molecular weight and formula.
-
Expected Mass: When analyzed, the instrument will typically detect the mass of the protonated free base [M+H]⁺, where M is the free base. The expected monoisotopic mass for the free base (C₉H₉Cl₂N) is 201.01 Da.[2] The characteristic isotopic pattern of the two chlorine atoms (a cluster of peaks at M, M+2, and M+4 with a ~9:6:1 ratio) is a definitive signature for this compound.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Solution Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the solution directly into the ESI source of the mass spectrometer.
-
Analysis: Acquire the mass spectrum in positive ion mode. The resulting spectrum should be analyzed for the [M+H]⁺ ion cluster to confirm the mass and the presence of two chlorine atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Absorptions:
-
N-H Stretch: A broad absorption band is expected in the range of 2400-3200 cm⁻¹ for the R₂NH₂⁺ group of the hydrochloride salt.
-
C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically around 600-800 cm⁻¹, can be attributed to the C-Cl bonds.
-
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related tetrahydroisoquinoline hydrochlorides provides a strong basis for safe handling procedures.[13]
-
Hazards: The compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13] It may also cause respiratory irritation.[13]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For maximum long-term stability, storage under an inert atmosphere at 2-8°C is recommended.[11]
Conclusion
This compound is a compound of significant value in pharmacology and medicinal chemistry. Its well-defined properties—a stable, water-soluble crystalline solid with a reactive secondary amine—make it an excellent tool for PNMT inhibition studies and a versatile building block for synthetic chemistry. A thorough understanding and application of the analytical and handling protocols described in this guide are essential for ensuring the integrity, reproducibility, and safety of research conducted with this molecule.
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An In-depth Technical Guide to 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Properties, Synthesis, and Applications in Research
This guide provides a comprehensive technical overview of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (DCTQ-HCl), a potent pharmacological tool for researchers in neuroscience, drug discovery, and medicinal chemistry. This document delves into its core physicochemical properties, provides detailed protocols for its synthesis and analysis, and explores its primary application as a selective inhibitor of phenylethanolamine N-methyltransferase (PNMT).
Core Compound Characteristics
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, also known by its research code SKF-64139, is a synthetic, achiral molecule belonging to the tetrahydroisoquinoline (THIQ) class of compounds.[1] The hydrochloride salt is the most common form used in research due to its stability and solubility in aqueous solutions. The presence of two chlorine atoms on the aromatic ring at positions 7 and 8 is critical for its high inhibitory potency against its primary biological target.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of DCTQ-HCl is fundamental for its effective use in experimental settings. These properties dictate its solubility, stability, and handling requirements.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀Cl₃N | [3] |
| Molecular Weight | 238.54 g/mol | [1][3] |
| CAS Number | 57987-77-6 | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | Not explicitly reported for HCl salt; derivative melts at 153 °C | [5] |
| Solubility | Soluble in water and methanol | [4] |
| Storage | Room temperature, in a dry, well-ventilated place | [1] |
Note: The molecular weight of the free base (7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, CAS: 61563-24-4) is 202.08 g/mol .[6]
Synthesis and Characterization
The synthesis of DCTQ-HCl is typically achieved through a multi-step process. The following protocol is a representative method based on established chemical literature for related tetrahydroisoquinolines.[7][8]
Synthetic Workflow
The synthesis generally involves the cyclization of a substituted phenethylamine followed by reduction and salt formation.
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An In-Depth Technical Guide on 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride: From Synthesis to Neurotoxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Complex Neuroactive Agent
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (DCTQ), a halogenated derivative of the tetrahydroisoquinoline (THIQ) family, represents a molecule of significant interest in the landscape of neuroscience research. Primarily recognized as a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in the biosynthesis of epinephrine, its pharmacological profile extends into the realm of neurotoxicity. This dual character makes DCTQ a valuable tool for investigating the intricate molecular pathways underlying neurodegenerative disorders, particularly those involving catecholaminergic systems, such as Parkinson's disease. This guide provides a comprehensive technical overview of DCTQ, from its chemical synthesis to its application in experimental models of neurodegeneration, offering field-proven insights for researchers and drug development professionals.
I. Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its appropriate handling, storage, and application in experimental settings.
| Property | Value | Source |
| IUPAC Name | 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | [1] |
| Synonyms | SK&F 64139, DCTQ | [2] |
| CAS Number | 57987-77-6 | [1] |
| Molecular Formula | C₉H₁₀Cl₃N | [1] |
| Molecular Weight | 238.54 g/mol | [1] |
| Appearance | Solid | |
| Solubility | Soluble in water | |
| Storage | Room temperature |
II. Synthesis of this compound
The synthesis of DCTQ can be achieved through various methods. A common approach involves the reduction of 7,8-dichloroisoquinoline hydrochloride.
Experimental Protocol: Reduction of 7,8-Dichloroisoquinoline Hydrochloride
This protocol outlines a standard laboratory procedure for the synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline.
Materials:
-
7,8-dichloroisoquinoline hydrochloride
-
Platinum oxide (PtO₂)
-
Methanol (MeOH)
-
Ammonium hydroxide (NH₄OH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reduction: In a suitable reaction vessel, dissolve 7,8-dichloroisoquinoline hydrochloride in methanol. Add platinum oxide as a catalyst.
-
Hydrogenation: Subject the mixture to hydrogenation at ambient temperature for approximately 1 hour. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC).
-
Filtration and Concentration: Upon completion of the reaction, filter the mixture to remove the platinum oxide catalyst. Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Basification and Extraction: Convert the residue to its free base form by treating it with ammonium hydroxide. Extract the free base into diethyl ether.
-
Drying and Concentration: Dry the ethereal extract over anhydrous magnesium sulfate, filter, and concentrate the filtrate to yield 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline as the final product.[3]
A variation of this synthesis involves the use of aluminum chloride in the reaction of N-hydroxyethyl-2,3-dichlorobenzylamine hydrochloride.[4]
III. Mechanism of Action and Neurotoxicological Profile
The primary established mechanism of action for DCTQ is the potent and reversible inhibition of phenylethanolamine N-methyltransferase (PNMT).[2] This inhibition disrupts the conversion of norepinephrine to epinephrine, thereby altering the balance of catecholamines in both the periphery and the central nervous system.
While DCTQ's role as a PNMT inhibitor is well-defined, its neurotoxic properties, particularly in the context of Parkinson's disease research, are of significant interest. The neurotoxicity of tetrahydroisoquinolines is a subject of ongoing investigation, with several proposed mechanisms that may be relevant to DCTQ.
A. Disruption of Dopaminergic Systems
Studies on various tetrahydroisoquinoline derivatives have demonstrated their ability to interfere with dopaminergic neurotransmission, a key pathological feature of Parkinson's disease. While some THIQs have been shown to increase extracellular dopamine levels in the striatum, the long-term effects can be detrimental.[5] Chronic administration of certain THIQs in animal models has been shown to induce Parkinsonism-like symptoms.[6] Specifically for 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, administration in rats has been shown to decrease hypothalamic epinephrine and norepinephrine levels while increasing dopamine levels.
B. Inhibition of Tyrosine Hydroxylase
A potential mechanism for the neurotoxic effects of THIQ derivatives is the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. Some 6,7-dihydroxylated tetrahydroisoquinolines have been shown to inhibit tyrosine hydroxylase by mimicking the feedback regulation of catecholamines.[2] This inhibition can lead to a reduction in dopamine production, contributing to the dopaminergic deficit observed in Parkinson's disease.
C. Mitochondrial Dysfunction and Oxidative Stress
Mitochondrial dysfunction is a central player in the pathogenesis of Parkinson's disease. Several tetrahydroisoquinoline derivatives have been reported to inhibit mitochondrial respiration, particularly complex I of the electron transport chain. This inhibition can lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), resulting in oxidative stress and subsequent neuronal damage.
D. Induction of Apoptosis
The culmination of the aforementioned insults can lead to the activation of apoptotic pathways, resulting in programmed cell death of dopaminergic neurons. Key players in this process include the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial membrane permeability, and caspases, a family of proteases that execute the apoptotic program. An increased Bax/Bcl-2 ratio is a hallmark of apoptosis, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3.[7][8][9] Studies on other tetrahydroisoquinoline derivatives have shown their ability to induce apoptosis through these mechanisms.[10][11]
Caption: Putative neurotoxic mechanisms of this compound.
IV. Experimental Application: Induction of a Parkinsonian Model in Rodents
The neurotoxic properties of DCTQ make it a potential tool for creating animal models of Parkinson's disease. The following is a generalized protocol based on available data for related compounds and initial studies with DCTQ. Researchers should optimize this protocol based on their specific experimental goals and in-house expertise.
Experimental Workflow
Caption: Experimental workflow for inducing and assessing a Parkinsonian model using DCTQ.
Step-by-Step Methodology
1. Animal Model and Housing:
-
Species: Male Wistar or Sprague-Dawley rats are commonly used.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for an acclimatization period of at least one week before the start of the experiment.
2. DCTQ Administration:
-
Dose: Based on preliminary studies, a dose of 40 mg/kg administered intraperitoneally (i.p.) can be used as a starting point.
-
Vehicle: Dissolve this compound in a suitable vehicle, such as sterile saline.
-
Frequency and Duration: A daily administration for a period of 3 to 14 days can be considered. The duration should be optimized to induce a stable and significant neurodegenerative phenotype.
3. Behavioral Assessments:
-
Baseline: Conduct baseline behavioral tests before the first DCTQ administration to obtain pre-treatment data for each animal.
-
Post-treatment: Repeat the behavioral tests at selected time points after the final DCTQ administration to assess motor deficits.
-
Recommended Tests:
-
Open Field Test: To assess general locomotor activity, exploratory behavior, and anxiety.
-
Rotarod Test: To evaluate motor coordination and balance.
-
Catalepsy Test (Bar Test): To measure the inability to correct an externally imposed posture, a characteristic feature of Parkinsonism.
-
4. Biochemical Analysis:
-
Tissue Collection: At the end of the experimental period, euthanize the animals and dissect the brain regions of interest, primarily the striatum and the substantia nigra pars compacta (SNpc).
-
Neurotransmitter Analysis: Measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum using high-performance liquid chromatography with electrochemical detection (HPLC-ED). A significant reduction in striatal dopamine is a key indicator of a successful Parkinsonian model.
-
Protein Analysis: Perform Western blot analysis on tissue homogenates from the SNpc to assess the levels of tyrosine hydroxylase (TH), a marker for dopaminergic neurons, and key apoptotic proteins such as Bax, Bcl-2, and cleaved caspase-3.
5. Histological Analysis:
-
Immunohistochemistry: Perfuse the brains and prepare sections for immunohistochemical staining of tyrosine hydroxylase (TH) in the substantia nigra pars compacta. A significant loss of TH-positive neurons in the SNpc of DCTQ-treated animals compared to controls would confirm the neurodegenerative effect.
V. Data Presentation and Interpretation
Quantitative Data Summary
| Parameter | Compound | Species | Dose/Concentration | Effect | Source |
| PNMT Inhibition (Ki) | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | - | 0.3 µM | Potent inhibitor | |
| Hypothalamic Catecholamines | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | Rat | 40 mg/kg, i.p., 3 days | ↓ Epinephrine, ↓ Norepinephrine, ↑ Dopamine | |
| Striatal Dopamine | 1,2,3,4-tetrahydroisoquinoline (TIQ) | Mouse | 50 mg/kg/day, s.c., 70 days | ↑ Dopamine, ↓ DOPAC | [12] |
| Striatal Glutamate Release | 1,2,3,4-tetrahydroisoquinoline (TIQ) | Rat | 100 mg/kg (acute) | ↓ Extracellular glutamate | [13] |
| Dopaminergic Neuron Firing | 1,2,3,4-tetrahydroisoquinoline derivatives | Rat | 0.01-30 mg/kg | Varied effects on firing rate | [14][15] |
VI. Conclusion and Future Directions
This compound is a multifaceted molecule with significant potential as a research tool in neuropharmacology and neurodegeneration. Its well-established role as a PNMT inhibitor, coupled with its emerging profile as a neurotoxin, provides a unique platform to explore the intricate relationship between catecholamine metabolism and dopaminergic neuron vulnerability.
Future research should focus on elucidating the precise molecular mechanisms underlying DCTQ-induced neurotoxicity. A comprehensive characterization of its effects on mitochondrial function, oxidative stress pathways, and specific signaling cascades (e.g., MAPK, PI3K/Akt) is warranted. Furthermore, the development and validation of a robust and reproducible Parkinsonian animal model using DCTQ would be a valuable contribution to the field, offering an alternative to the commonly used MPTP and 6-OHDA models. Such a model would facilitate the screening of novel neuroprotective and therapeutic agents for Parkinson's disease.
VII. References
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Google Patents. (n.d.). NO153807B - PROCEDURE FOR THE PREPARATION OF 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOKINOLINE. Retrieved from
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Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Vetulani, J. (2014). Antidepressant-like Effect of Tetrahydroisoquinoline Amines in the Animal Model of Depressive Disorder Induced by Repeated Administration of a Low Dose of Reserpine: Behavioral and Neurochemical Studies in the Rat. Pharmacological Reports, 66(5), 896-903.
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Bell, M. R., et al. (2022). Two Hits of EDCs Three Generations Apart: Effects on Social Behaviors in Rats, and Analysis by Machine Learning. International Journal of Molecular Sciences, 23(21), 13445.
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Global Substance Registration System. (n.d.). 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE. Retrieved from [Link]
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Myers, R. D., & Melchior, C. L. (1977). A critical evaluation of tetrahydroisoquinoline induced ethanol preference in rats. Pharmacology Biochemistry and Behavior, 7(4), 381-390.
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Selzner, N., et al. (2000). The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis. Journal of Investigative Dermatology, 115(5), 845-851.
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ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
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Moghadam, A. R., et al. (2022). Elevated Bax/Bcl-2 Ratio: A Cytotoxic Mode of Action of Kermanian Propolis Against an Acute Lymphoblastic Leukemia Cell Line, NALM-6. Avicenna Journal of Medical Biotechnology, 14(1), 50-57.
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Saitoh, T., et al. (1988). Effect of long-term administration of 1,2,3,4-tetrahydroisoquinoline (TIQ) on striatal dopamine and 3,4-dihydroxyphenylacetic acid (DOPAC) content in mice. Neuroscience Letters, 92(3), 321-324.
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Saji, M., et al. (1998). Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats. Biological & Pharmaceutical Bulletin, 21(11), 1151-1155.
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Lorenc-Koci, E., et al. (2004). Effect of 1,2,3,4,-tetrahydroisoquinoline administration under conditions of CYP2D inhibition on dopamine metabolism, level of tyrosine hydroxylase protein and the binding of [3H]GBR 12935 to dopamine transporter in the rat nigrostriatal, dopaminergic system. Brain Research, 1007(1-2), 1-12.
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Naoi, M., et al. (1993). 1,2,3,4-Tetrahydro-2-methyl-4,6,7-isoquinolinetriol Depletes Catecholamines in Rat Brain. Journal of Neurochemistry, 61(6), 2199-2206.
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Lorenc-Koci, E., et al. (2009). Treatment with 1,2,3,4,-tetrahydroisoquinoline affects glutamate release in the striatum but not the binding of [3H]MK-801 to NMDA receptors in the dopaminergic structures of the rat brain. Pharmacological Reports, 61(5), 798-806.
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Schneider, J. S., & Yuwiler, A. (1995). GM1 ganglioside rescues substantia nigra pars compacta neurons and increases dopamine synthesis in residual nigrostriatal dopaminergic neurons in MPTP-treated mice. Journal of Neuroscience Research, 42(1), 113-121.
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Fang, H., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry, 88, 102938.
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Saji, M., et al. (2000). Effects of 1-cyclohexyl- and 1-cyclohexyl-N-propargyl-1,2,3,4-tetrahydroisoquinoline on dopaminergic spontaneous discharge in nigral neurons of rats. Biological & Pharmaceutical Bulletin, 23(11), 1357-1361.
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Jin, G., et al. (2010). Tetrahydroberberine blocks ATP-sensitive potassium channels in dopamine neurons acutely-dissociated from rat substantia nigra pars compacta. Neuropharmacology, 59(7-8), 567-572.
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Lindgren, H. S., & Meshul, C. K. (2011). The effect of striatal dopamine depletion on striatal and cortical glutamate: A mini-review. Journal of Chemical Neuroanatomy, 41(4), 215-221.
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Antkiewicz-Michaluk, L., et al. (2017). Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression. Pharmacological Reports, 69(5), 996-1002.
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Makino, Y., et al. (1998). Novel endogenous 1,2,3,4-tetrahydroisoquinoline derivatives: uptake by dopamine transporter and activity to induce parkinsonism. Journal of Neurochemistry, 70(2), 745-751.
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Tasaki, Y., et al. (2009). Single administration of 1-benzyl-1,2,3,4-tetrahydroisoquinoline increases the extracellular concentration of dopamine in rat striatum. Neuroscience, 161(1), 222-231.
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The Pharmacology of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (DCH-THIQ): A Technical Guide for Researchers
An In-depth Examination of a Potent Phenylethanolamine N-methyltransferase (PNMT) Inhibitor
Introduction
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (DCH-THIQ), also widely known by its developmental code SK&F 64139, is a potent and reversible inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT).[1][2] PNMT is the terminal enzyme in the catecholamine biosynthetic pathway, responsible for the conversion of norepinephrine to epinephrine.[3][4] This pivotal role places DCH-THIQ as a significant pharmacological tool for investigating the physiological and pathophysiological functions of epinephrine in both the central nervous system and the periphery. This technical guide provides a comprehensive overview of the pharmacology of DCH-THIQ, including its mechanism of action, pharmacodynamics, pharmacokinetics, and its application as a research tool, with a focus on providing practical insights for researchers, scientists, and drug development professionals.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀Cl₃N |
| Molecular Weight | 238.54 g/mol |
| CAS Number | 57987-77-6 |
| Appearance | Solid |
| Synonyms | SK&F 64139, DCTQ |
Pharmacology
Mechanism of Action
DCH-THIQ is a potent, reversible, and competitive inhibitor of phenylethanolamine N-methyltransferase (PNMT) with respect to its substrate, norepinephrine.[2] It has an IC₅₀ concentration of 1 x 10⁻⁷ M in standard assay systems.[2] The inhibition of PNMT by DCH-THIQ leads to a reduction in the synthesis of epinephrine.
Enzymatic Inhibition Pathway
Caption: Competitive inhibition of PNMT by DCH-THIQ.
Pharmacodynamics
The primary pharmacodynamic effect of DCH-THIQ is the reduction of epinephrine levels in tissues where PNMT is expressed, such as the adrenal medulla and specific regions of the brain.[1][3] This inhibition leads to a concurrent increase in norepinephrine concentrations.[2]
In vivo studies in rats have demonstrated that DCH-THIQ administration leads to a dose-dependent decrease in adrenal epinephrine content, with a corresponding stoichiometric increase in norepinephrine levels.[2] Furthermore, it has been shown to lower blood pressure in spontaneously hypertensive rats.[5] In conscious normotensive rats, higher doses of DCH-THIQ can cause a fall in baseline blood pressure.[6]
A critical aspect of DCH-THIQ's pharmacodynamic profile is its affinity for α-adrenoceptors.[6][7][8][9] Studies have shown that DCH-THIQ can block α-adrenoceptors, which can complicate the interpretation of its in vivo effects.[6][9] This off-target activity may contribute to its cardiovascular effects independently of PNMT inhibition.[6] Therefore, when using DCH-THIQ as a research tool, it is crucial to consider its potential direct effects on adrenergic receptors.
| In Vivo Effects of DCH-THIQ in Rats |
| Cardiovascular |
| Decreases blood pressure in spontaneously hypertensive rats.[5] |
| High doses can lower baseline blood pressure in normotensive rats.[6] |
| Neurochemical |
| Decreases hypothalamic epinephrine levels.[5] |
| Increases hypothalamic norepinephrine levels.[5] |
| Raises hypothalamic dopamine levels.[5] |
| Adrenal |
| Decreases adrenal epinephrine content.[2] |
| Increases adrenal norepinephrine content.[2] |
Pharmacokinetics
DCH-THIQ is well-absorbed after oral administration.[10] A study in humans following a single dose showed that plasma levels were readily obtained.[1] The metabolism of DCH-THIQ exhibits significant species differences. In dogs, the primary metabolic pathway is N-methylation followed by N-oxidation.[10] In contrast, in rats, the major metabolic routes are aromatization to the corresponding isoquinoline and subsequent hydroxylation.[10] The compound is primarily excreted in the urine.[10]
Application as a Research Tool
DCH-THIQ has been widely used as a pharmacological tool to investigate the role of epinephrine in various physiological and pathological processes.
Experimental Protocols
PNMT Inhibition Assay (In Vitro)
This protocol is a representative example and may require optimization for specific experimental conditions.
-
Enzyme Preparation: Partially purified PNMT can be obtained from bovine adrenal glands or through recombinant expression systems.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM potassium phosphate, pH 8.0), the substrate norepinephrine (e.g., 200 µM), and the methyl donor S-adenosyl-L-methionine (SAM), including a radiolabeled tracer such as [³H]-SAM (e.g., 5 µM).[11]
-
Inhibitor Addition: Add varying concentrations of DCH-THIQ (dissolved in a suitable solvent, e.g., DMSO, with final solvent concentration kept low and constant across all assays) to the reaction mixture.
-
Initiation and Incubation: Initiate the reaction by adding the PNMT enzyme. Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).
-
Termination and Product Separation: Terminate the reaction (e.g., by adding a borate buffer). The radiolabeled epinephrine product can be extracted using an organic solvent system (e.g., a mixture of toluene and isoamyl alcohol).
-
Quantification: Measure the radioactivity of the extracted product using liquid scintillation counting.
-
Data Analysis: Calculate the percent inhibition at each DCH-THIQ concentration and determine the IC₅₀ value by non-linear regression analysis.
In Vitro PNMT Inhibition Assay Workflow
Caption: Workflow for an in vitro PNMT inhibition assay.
In Vivo Studies in Rodents
For in vivo studies investigating the effects of DCH-THIQ on cardiovascular parameters or neurochemistry, the following general guidelines can be followed:
-
Animal Model: Spontaneously hypertensive rats (SHR) are a common model for studying antihypertensive effects. Normotensive strains like Wistar-Kyoto (WKY) rats can be used as controls.
-
Drug Administration: DCH-THIQ can be administered via intraperitoneal (i.p.) or oral (p.o.) routes. A typical dose for i.p. administration in rats is in the range of 40-50 mg/kg.[3][5]
-
Cardiovascular Monitoring: Blood pressure can be monitored using telemetry or tail-cuff methods.
-
Neurochemical Analysis: Following treatment, brain regions of interest (e.g., hypothalamus) and adrenal glands can be collected. Catecholamine levels can be quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Safety and Toxicology
In a single-dose Phase I study in humans, DCH-THIQ was found to have few subjective and no objective clinical changes. It did not alter blood pressure or cause central nervous system symptoms under resting conditions.[1]
The aggregated GHS information for 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline indicates the following hazards:
-
Harmful if swallowed
-
Harmful in contact with skin
-
Harmful if inhaled[6]
Conclusion
This compound is a valuable research tool for elucidating the role of epinephrine in health and disease. Its potency as a PNMT inhibitor allows for the effective manipulation of epinephrine levels in experimental settings. However, its off-target activity at α-adrenoceptors necessitates careful experimental design and data interpretation. Further research to fully characterize its receptor binding profile and to develop more selective PNMT inhibitors will be beneficial for advancing our understanding of adrenergic systems.
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Methodological & Application
Synthesis of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride: An Application and Protocol Guide
This comprehensive guide provides a detailed protocol for the synthesis of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key intermediate in pharmaceutical research and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis. We will delve into the strategic selection of the synthetic pathway, a detailed, step-by-step experimental protocol, and robust analytical methods for product characterization, all grounded in established chemical principles.
Introduction and Strategic Approach
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is a valuable heterocyclic building block, recognized for its role as a potent and reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT).[2] This enzyme is involved in the biosynthesis of adrenaline, making its inhibitors relevant for studying various physiological processes. The synthesis of this molecule is, therefore, of significant interest.
Two primary retrosynthetic pathways are typically considered for the synthesis of tetrahydroisoquinolines: the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by reduction.
-
Bischler-Napieralski Reaction: This method involves the cyclization of a β-arylethylamide using a dehydrating agent (e.g., POCl₃ or P₂O₅) to form a 3,4-dihydroisoquinoline. This intermediate must then be reduced (e.g., using NaBH₄ or catalytic hydrogenation) to yield the desired tetrahydroisoquinoline. While effective, this two-step process can sometimes involve harsh conditions.
-
Pictet-Spengler Reaction: This powerful reaction directly constructs the tetrahydroisoquinoline core by condensing a β-arylethylamine with an aldehyde or ketone under acidic conditions.[3][4][5] The reaction proceeds through an initial imine formation, followed by an intramolecular electrophilic aromatic substitution. For the synthesis of our target molecule, this represents a more atom-economical and direct approach.
Given its efficiency and directness, this guide will focus on the Pictet-Spengler reaction for the synthesis of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, starting from 3,4-dichlorophenethylamine and a formaldehyde source.
Mechanistic Insights: The "Why" Behind the Pictet-Spengler Reaction
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Pictet-Spengler reaction is a classic example of an intramolecular electrophilic aromatic substitution.
Caption: The mechanism of the Pictet-Spengler reaction.
-
Iminium Ion Formation: The reaction is initiated by the condensation of the primary amine of 3,4-dichlorophenethylamine with formaldehyde. This is typically acid-catalyzed to facilitate the dehydration step, leading to the formation of a Schiff base (imine). Subsequent protonation of the imine nitrogen generates a highly reactive electrophilic iminium ion.[3]
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich dichlorinated benzene ring of the phenethylamine moiety then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This ring-closing step is the core of the Pictet-Spengler reaction. The presence of two chlorine atoms on the aromatic ring is deactivating, which necessitates the use of strong acid and elevated temperatures to drive the cyclization.[3][4]
-
Aromatization: The resulting spirocyclic intermediate is unstable and rapidly undergoes deprotonation to restore the aromaticity of the benzene ring, yielding the stable 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline free base.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established principles of the Pictet-Spengler reaction. Researchers should perform their own optimization as needed.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,4-Dichlorophenethylamine | 98% or higher | Standard Supplier | Starting material |
| Paraformaldehyde | Reagent Grade | Standard Supplier | Formaldehyde source |
| Concentrated Hydrochloric Acid | ACS Grade | Standard Supplier | Catalyst and solvent |
| Sodium Hydroxide | Pellets, ACS Grade | Standard Supplier | For basification |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | Extraction solvent |
| Anhydrous Magnesium Sulfate | Reagent Grade | Standard Supplier | Drying agent |
| Diethyl Ether | ACS Grade | Standard Supplier | For precipitation/washing |
| Isopropanol | ACS Grade | Standard Supplier | For salt formation |
Step-by-Step Procedure
Caption: Workflow for the synthesis of the target compound.
Part 1: Pictet-Spengler Cyclization
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dichlorophenethylamine (1 equivalent) and paraformaldehyde (1.2 equivalents).
-
Acid Addition: Carefully add concentrated hydrochloric acid (sufficient volume to act as both catalyst and solvent, e.g., 5-10 mL per gram of amine).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Due to the deactivating nature of the dichloro-substituents, this may require several hours.
Part 2: Work-up and Isolation of the Free Base
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the acidic solution over crushed ice.
-
Basification: In a fume hood, slowly basify the cold aqueous solution with a concentrated sodium hydroxide solution until the pH is greater than 12. This will precipitate the free base of the tetrahydroisoquinoline.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline as an oil or solid.
Part 3: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude free base in a minimal amount of a suitable solvent mixture, such as isopropanol and diethyl ether.
-
Precipitation: While stirring the solution, bubble dry hydrogen chloride gas through it, or add a solution of HCl in isopropanol or ether. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any remaining impurities.
-
Drying: Dry the white to off-white solid under vacuum to yield the final this compound.
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Melting Point | 225-227 °C[6] |
| Appearance | White to off-white solid |
| Mass Spec (ESI-MS) | Molecular Formula: C₉H₉Cl₂N. Molecular Weight: 202.08 g/mol .[2][7] Expected [M+H]⁺: m/z 203.0 |
| ¹H NMR | Estimated shifts (DMSO-d₆, 400 MHz): δ 9.5-10.5 (br s, 2H, -NH₂⁺-), 7.3-7.5 (m, 2H, Ar-H), 4.2-4.4 (s, 2H, Ar-CH₂-N), 3.3-3.5 (t, 2H, -CH₂-N), 3.0-3.2 (t, 2H, Ar-CH₂-). Note: Actual shifts may vary. |
| ¹³C NMR | Estimated shifts (DMSO-d₆, 100 MHz): δ 135-140 (Ar-C), 125-132 (Ar-C-Cl, Ar-CH), 40-45 (Ar-CH₂-N), 35-40 (-CH₂-N), 25-30 (Ar-CH₂-). Note: Actual shifts may vary. |
Disclaimer: The provided NMR chemical shifts are estimations based on the analysis of similar structures and general principles of NMR spectroscopy, as explicit literature data for this specific salt was not found in the search. Experimental verification is required.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
-
3,4-Dichlorophenethylamine: This compound is corrosive and can cause severe skin burns and eye damage. Handle with care.
-
Paraformaldehyde: This is a solid source of formaldehyde. It is flammable and harmful if swallowed or inhaled. It can cause skin and respiratory irritation and is a suspected carcinogen.[8]
-
Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. The reaction with the amine is exothermic. Add reagents carefully.
-
Dichloromethane (DCM): A volatile and suspected carcinogen. Handle only in a fume hood.
-
Hydrogen Chloride (gas or solution): Highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood.
Ensure proper waste disposal procedures are followed for all chemical waste generated during the synthesis.
References
- PrepChem. (n.d.). Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline dihydrochloride.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
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- Global Substance Registration System. (n.d.). This compound.
- PubChem. (n.d.). 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline.
- Google Patents. (n.d.). NO153807B - PROCEDURE FOR THE PREPARATION OF 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOKINOLINE.
- ACS Publications. (2026, January 13). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents.
- ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
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-
J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. Retrieved from .
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-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from .
-
ChemicalBook. (n.d.). 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from .
- precisionFDA. (n.d.). 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE.
-
ResearchGate. (2025, August 6). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from .
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ChemicalBook. (n.d.). 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum. Retrieved from .
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Application Notes and Protocols for 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental protocols related to 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. This guide is structured to provide not only step-by-step instructions but also the scientific rationale behind the procedures, ensuring both reproducibility and a deeper understanding of the compound's application.
Introduction: The Significance of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (DCTQ) is a potent and selective inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT).[1][2][3][4] PNMT catalyzes the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine.[5] By inhibiting this key enzyme, DCTQ serves as a valuable pharmacological tool to investigate the physiological and pathological roles of epinephrine in the central nervous and cardiovascular systems.[6] Its hydrochloride salt form enhances solubility and stability, making it suitable for a variety of experimental applications.[7] This guide will detail the synthesis, characterization, and a key biological application of this compound.
PART 1: Synthesis and Characterization
The synthesis of this compound can be achieved through several methods, with the Pictet-Spengler reaction being a classical and effective approach for constructing the tetrahydroisoquinoline core.[8] This method involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.
Visualizing the Synthesis Pathway
Caption: Synthetic route to 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline HCl.
Detailed Synthesis Protocol
This protocol is a synthesized procedure based on established chemical principles for tetrahydroisoquinoline synthesis.
Materials and Reagents:
-
N-hydroxyethyl-2,3-dichlorobenzylamine hydrochloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Ice
-
Deionized water
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethereal hydrogen chloride (HCl in diethyl ether) or HCl gas
-
Diethyl ether
-
Methanol
-
Standard laboratory glassware (round-bottom flasks, condensers, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, place N-hydroxyethyl-2,3-dichlorobenzylamine hydrochloride (e.g., 2.0 g, 7.8 mmol).[9]
-
Addition of Catalyst: Cool the flask in an ice bath. Carefully add anhydrous aluminum chloride (e.g., 5.0 g, 37.5 mmol) in portions, keeping the internal temperature below 10 °C.[9] The use of a strong Lewis acid like AlCl₃ facilitates the intramolecular Friedel-Crafts alkylation, which is the key cyclization step.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature that allows for a steady reaction rate (monitoring by TLC is recommended, typically in the range of 140-160 °C) for a specified time (e.g., 1-2 hours) or until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then carefully quench by pouring it onto crushed ice. This is a highly exothermic step and should be performed with caution in a fume hood.
-
Basification and Extraction: Make the aqueous solution basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution. Transfer the mixture to a separatory funnel and extract the free base of the product with dichloromethane (3 x 50 mL). The organic layers are combined.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash the filter cake with a small amount of dichloromethane.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude free base of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline.
-
Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or methanol. Slowly add a solution of ethereal hydrogen chloride or bubble HCl gas through the solution until precipitation is complete.
-
Isolation and Purification: Collect the precipitated hydrochloride salt by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum to afford this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether).
Characterization Data
| Property | Value |
| Molecular Formula | C₉H₁₀Cl₃N |
| Molecular Weight | 238.54 g/mol [10] |
| Appearance | Off-white to beige powder |
| Melting Point | 225-227 °C (recrystallized from methanol/ethyl ether) |
Note: The exact melting point may vary depending on the purity.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons of the tetrahydroisoquinoline ring system. Due to the substitution pattern, the aromatic protons will appear as distinct signals. The protons on the saturated part of the ring will appear as multiplets.
-
¹³C NMR: The carbon NMR will show the corresponding signals for the carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base (C₉H₉Cl₂N) at m/z ≈ 201, with a characteristic isotopic pattern for two chlorine atoms.
PART 2: Application in Biological Assays
The primary application of this compound is as an inhibitor of PNMT. The following protocol describes an in vitro assay to determine the inhibitory activity of this compound.
Mechanism of PNMT Inhibition
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline acts as a competitive inhibitor of PNMT, binding to the active site and preventing the binding of the natural substrate, norepinephrine.[1] The dichloro-substituted aromatic ring of the inhibitor is thought to interact with a hydrophobic pocket in the enzyme's active site.[11][12]
Caption: Mechanism of PNMT inhibition by DCTQ.
In Vitro PNMT Inhibition Assay Protocol (Non-Radioactive ELISA-based)
This protocol is adapted from commercially available ELISA-based DNMT/PNMT inhibition assay kits.
Materials and Reagents:
-
Recombinant human PNMT enzyme
-
S-Adenosyl-L-methionine (SAM)
-
Norepinephrine
-
This compound
-
Assay buffer (e.g., phosphate buffer, pH 8.0)
-
Anti-epinephrine antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well microplate
-
Microplate reader
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in assay buffer.
-
Prepare serial dilutions of the inhibitor stock solution to create a range of concentrations for testing.
-
Prepare solutions of PNMT enzyme, norepinephrine, and SAM in assay buffer at the desired concentrations.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add the assay buffer.
-
Add the various concentrations of the inhibitor (DCTQ) or vehicle control to the appropriate wells.
-
Add the PNMT enzyme to all wells except the blank (no enzyme) controls.
-
Pre-incubate the plate at the optimal temperature (e.g., 37 °C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding a mixture of norepinephrine and SAM to all wells.
-
Incubate the plate at 37 °C for a specified time (e.g., 60-90 minutes).
-
-
Detection:
-
After the incubation, the amount of epinephrine produced is quantified using a competitive ELISA.
-
Add an anti-epinephrine antibody to the wells.
-
Add an HRP-conjugated secondary antibody.
-
Add the TMB substrate and incubate until a color develops.
-
-
Data Analysis:
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
The absorbance is inversely proportional to the amount of epinephrine produced.
-
Calculate the percent inhibition for each concentration of the inhibitor.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
PART 3: Safety and Handling
Hazard Identification:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[13]
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: If working with the powder outside of a fume hood, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- Bondinell, W. E., et al. (1980). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 1. Chloro-substituted 1,2,3,4-tetrahydroisoquinolines. Journal of Medicinal Chemistry, 23(5), 506–511.
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
- Grunewald, G. L., et al. (1987). Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4,-tetrahydroisoquinolines: further studies on the hydrophilic pocket of the aromatic ring binding region of the active site. Journal of Medicinal Chemistry, 30(12), 2208–2216.
-
RSC Medicinal Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
- Vankawala, F., et al. (2020). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. ACS Chemical Neuroscience, 11(18), 2847–2856.
- Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 864–874.
-
PubChem. (n.d.). 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
- Dubb, J. W., et al. (1979). Studies with a PNMT inhibitor. Clinical Pharmacology & Therapeutics, 25(6), 837–843.
-
Journal of the American Chemical Society. (n.d.). Some Substituted Tetrahydroisoquinoline Hydrochlorides. Retrieved from [Link]
- Hwang, B. Y., et al. (1981). Metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a phenylethanolamine N-methyltransferase inhibitor. II. Species difference in metabolism and synthesis of its metabolites. Xenobiotica, 11(5), 311–318.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Borchardt, R. T., & Vince, R. (1980). Inhibition by lead of phenylethanolamine-N-methyltransferase.
-
PrepChem. (n.d.). Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline dihydrochloride. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (1980). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 1. Chloro-substituted 1,2,3,4-tetrahydroisoquinolines. Retrieved from [Link]
- Grunewald, G. L., et al. (2008). Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors. Journal of Medicinal Chemistry, 51(22), 7245–7255.
- Grundy, J., & Topsom, R. D. (1971). A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines.
- Suzuki, K., et al. (1990). Selective inhibition of complex I of the brain electron transport system by tetrahydroisoquinoline. Neuroscience Letters, 116(1-2), 195–199.
- Miyamoto, Y., et al. (2015).
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Molecules. (2019). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]
- Pendleton, R. G., et al. (1982). Possible mechanism of action of SKF 64139 in vivo on rat adrenal and brain phenylethanolamine N-methyltransferase activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 319(3), 228–233.
-
Molecules. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Retrieved from [Link]
- Grunewald, G. L., et al. (2002). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 45(24), 5247–5257.
- Grunewald, G. L., & Dahan, A. M. (2006). The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. Journal of the American Chemical Society, 128(39), 12874–12881.
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Application Notes & Protocols: Characterizing 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride as a Putative Neuronal Nitric Oxide Synthase Inhibitor for Alzheimer's Disease Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound with limited characterization in the context of Alzheimer's disease (AD). These application notes are structured around the scientifically plausible hypothesis that it may act as an inhibitor of neuronal nitric oxide synthase (nNOS), a target of significant interest in neurodegeneration. The protocols provided are established, robust methods for characterizing any novel nNOS inhibitor.
Introduction and Scientific Rationale
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1] Growing evidence implicates neuroinflammation and oxidative stress as key drivers of neuronal damage.[2][3] A central player in these processes is nitric oxide (NO), a versatile signaling molecule produced by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[4]
While NO plays essential roles in normal synaptic function and memory, its overproduction by nNOS is linked to neurotoxicity.[3][5] In the AD brain, excessive glutamate signaling can over-activate NMDA receptors, leading to a massive influx of calcium and subsequent over-activation of nNOS.[4] The resulting excess NO can react with superoxide to form peroxynitrite, a potent oxidant that damages proteins, lipids, and DNA, contributing to neuronal cell death.[5][6] Studies have shown that nNOS-mediated nitrosative stress is linked to the degeneration of specific neuron populations and may contribute to the early development of cognitive symptoms in AD.[7] Therefore, selective inhibition of nNOS presents a promising therapeutic strategy to mitigate neurotoxicity while preserving the beneficial functions of other NOS isoforms.[8][9]
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities, including neuroprotective and anti-Alzheimer's effects.[10][11][12] While many THIQs have been explored as cholinesterase inhibitors or agents to enhance lysosome biogenesis, their potential as nNOS inhibitors remains an area of active investigation.[10][13][14][15] 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline has been identified as a potent inhibitor of phenylethanolamine N-methyltransferase, demonstrating its ability to interact with enzymatic active sites.[16][17] This guide provides the foundational protocols to investigate the hypothesis that this compound (referred to herein as "DCH-THIQ") functions as an nNOS inhibitor, a potentially valuable mechanism for AD therapeutic development.
Postulated Mechanism of Action
We hypothesize that DCH-THIQ acts as a competitive inhibitor at the L-arginine binding site of the nNOS enzyme. The overproduction of NO by nNOS in neurons contributes to excitotoxicity and neuroinflammation, which are key pathological features of Alzheimer's disease. By blocking nNOS activity, DCH-THIQ could potentially reduce nitrosative stress, protect neurons from Aβ-induced damage, and alleviate downstream pathological events like tau hyperphosphorylation.[5][18]
Experimental Characterization Workflow
A systematic approach is required to validate DCH-THIQ as an nNOS inhibitor and assess its therapeutic potential. The workflow begins with direct enzyme inhibition assays, progresses to cell-based models to confirm activity in a biological context, and can ultimately lead to preclinical in vivo studies.
Detailed Experimental Protocols
Protocol 1: In Vitro nNOS Enzyme Inhibition Assay (Griess Assay)
Objective: To determine the direct inhibitory effect of DCH-THIQ on purified nNOS and calculate its IC₅₀ value.
Causality: This is the foundational experiment to confirm direct interaction with the target enzyme, independent of cellular factors like membrane permeability. The Griess assay is a reliable, colorimetric method that measures nitrite (NO₂⁻), a stable breakdown product of NO.[19][20]
Materials:
-
Purified recombinant nNOS enzyme
-
L-Arginine
-
NADPH
-
Calcium Chloride (CaCl₂)
-
Calmodulin
-
DCH-THIQ
-
Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine in phosphoric acid)[19]
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4). Prepare stock solutions of L-arginine, NADPH, CaCl₂, calmodulin, and DCH-THIQ.
-
Compound Dilution: Perform serial dilutions of DCH-THIQ to create a range of concentrations (e.g., 1 nM to 100 µM). Include a vehicle control (e.g., DMSO or buffer).
-
Reaction Setup: In a 96-well plate, add the reaction buffer, NADPH, CaCl₂, and calmodulin to each well.
-
Add Inhibitor: Add the diluted DCH-THIQ or vehicle to the appropriate wells.
-
Initiate Reaction: Add L-arginine to all wells, followed immediately by the purified nNOS enzyme to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[19]
-
Nitrite Detection:
-
Add Griess Reagent Part A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent Part B and incubate for another 5-10 minutes. A purple color will develop in the presence of nitrite.[19]
-
-
Read Absorbance: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite produced in each well.
-
Determine the percent inhibition for each DCH-THIQ concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Protocol 2: Cell-Based nNOS Activity Assay
Objective: To assess the ability of DCH-THIQ to penetrate the cell membrane and inhibit intracellular nNOS activity.
Causality: This protocol validates the in vitro findings in a more biologically relevant system. Using a cell line overexpressing nNOS allows for a robust and measurable signal. A calcium ionophore is used to artificially induce calcium influx, activating nNOS and simulating an excitotoxic condition.[21]
Materials:
-
HEK293T cells stably transfected with an nNOS expression vector (293T/nNOS cells).[21]
-
Wild-type HEK293T cells (as a negative control).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium ionophore (e.g., A23187).[21]
-
DCH-THIQ
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed the 293T/nNOS and wild-type HEK293T cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of DCH-THIQ for 1-2 hours.
-
nNOS Activation: Add a calcium ionophore (e.g., 5 µM A23187) to the wells to stimulate nNOS activity.[21]
-
Incubation: Incubate the cells for a further period (e.g., 8 hours) to allow for NO production and its conversion to nitrite in the culture medium.[21]
-
Sample Collection: Carefully collect the supernatant (culture medium) from each well.
-
Nitrite Measurement: Perform the Griess assay on the collected supernatants as described in Protocol 1.
-
Data Analysis: Calculate the IC₅₀ value of DCH-THIQ based on the reduction in nitrite production in the treated 293T/nNOS cells compared to the vehicle-treated control.
Quantitative Data Summary (Hypothetical)
This table illustrates how to present data from the proposed experiments. Values are for exemplary purposes only.
| Parameter | 7,8-DCH-THIQ | 7-NI (Reference Inhibitor) |
| In Vitro nNOS Assay (IC₅₀) | 85 nM | 50 nM |
| Cell-Based nNOS Assay (IC₅₀) | 250 nM | 150 nM |
| Neuronal Viability (EC₅₀) | 500 nM | 300 nM |
| Selectivity (eNOS/nNOS) | >100-fold | >100-fold |
| Selectivity (iNOS/nNOS) | >50-fold | >50-fold |
| 7-NI: 7-Nitroindazole, a well-characterized selective nNOS inhibitor. |
Safety and Handling
This compound should be handled with care. It is harmful if swallowed, in contact with skin, or if inhaled.[16][22] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, lab coat, and eye/face protection.
-
Handling: Work in a well-ventilated area or under a chemical fume hood. Avoid generating dust or aerosols.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
Conclusion and Future Directions
These protocols provide a comprehensive framework for the initial characterization of this compound as a potential nNOS inhibitor for Alzheimer's disease research. Positive results from these assays would warrant further investigation, including:
-
Selectivity Profiling: Testing the compound against eNOS and iNOS to ensure a selective neuronal effect.
-
Mechanism of Inhibition Studies: Performing enzyme kinetics to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to L-arginine.
-
In Vivo Efficacy: Evaluating the compound in transgenic mouse models of Alzheimer's disease (e.g., APP/PS1 mice) to assess its impact on cognitive function, Aβ pathology, and tau phosphorylation.[15]
-
Pharmacokinetic Studies: Determining the compound's ability to cross the blood-brain barrier and its stability in vivo.[13]
By systematically applying these methods, researchers can rigorously evaluate the therapeutic potential of DCH-THIQ and other novel tetrahydroisoquinoline derivatives in the fight against Alzheimer's disease.
References
A consolidated list of all sources cited within this document.
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Targeting Alzheimer's Disease: Evaluating the Efficacy of C-1 Functionalized N-Aryl-Tetrahydroisoquinolines as Cholinergic Enzyme Inhibitors and Promising Therapeutic Candidates. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Discovery of Tryptophan‐tetrahydroisoquinoline Derivatives as Multifunctional Agents for Treatment of Alzheimer's Disease. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease. (2022). ACS Publications. Retrieved January 21, 2026, from [Link]
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Vodovotz, Y., & Constantinescu, C. (2002). Does Nitric Oxide Synthase Contribute to the Pathogenesis of Alzheimer's Disease?: Effects of Beta-Amyloid Deposition on NOS in Transgenic Mouse Brain With AD Pathology. PubMed. Retrieved January 21, 2026, from [Link]
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Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease. (2022). Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
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Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease. (2022). PubMed. Retrieved January 21, 2026, from [Link]
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Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). NCBI. Retrieved January 21, 2026, from [Link]
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Pathology of nNOS-Expressing GABAergic Neurons in Mouse Model of Alzheimer's Disease. (2018). Neuroscience. Retrieved January 21, 2026, from [Link]
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The Measurement of Nitric Oxide Production by Cultured Endothelial Cells. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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WO/2025/019870 USE OF NEURONAL NITRIC OXIDE SYNTHASE INHIBITORS IN ALZHEIMER'S DISEASE. (2025). WIPO Patentscope. Retrieved January 21, 2026, from [Link]
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7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Design of selective neuronal nitric oxide synthase inhibitors for the prevention and treatment of neurodegenerative diseases. (2009). PubMed. Retrieved January 21, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Nitric Oxide Assay (NO). (n.d.). ScienCell Research Laboratories. Retrieved January 21, 2026, from [Link]
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Absence of Nitric Oxide Synthase 3 Increases Amyloid β-Protein Pathology in Tg-5xFAD Mice. (2014). PMC. Retrieved January 21, 2026, from [Link]
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Nitric Oxide/Nitric Oxide Synthase System in the Pathogenesis of Neurodegenerative Disorders—An Overview. (2023). PMC. Retrieved January 21, 2026, from [Link]
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Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid. (n.d.). NIH. Retrieved January 21, 2026, from [Link]
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Getting to NO Alzheimer's Disease: Neuroprotection versus Neurotoxicity Mediated by Nitric Oxide. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a phenylethanolamine N-methyltransferase inhibitor. II. Species difference in metabolism and synthesis of its metabolites. (1981). PubMed. Retrieved January 21, 2026, from [Link]
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Nitric Oxide/Nitric Oxide Synthase System in the Pathogenesis of Neurodegenerative Disorders—An Overview. (2023). MDPI. Retrieved January 21, 2026, from [Link]
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The Roles of Nitric Oxide Synthase/Nitric Oxide Pathway in the Pathology of Vascular Dementia and Related Therapeutic Approaches. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]
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7,8-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE. (n.d.). precisionFDA. Retrieved January 21, 2026, from [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]
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Application Notes and Protocols for 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride in Parkinson's Disease Studies
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and experimental protocols for the use of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (DCH-THIQ), a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT). These protocols are specifically tailored for investigating the therapeutic potential of PNMT inhibition in the context of Parkinson's disease (PD). This document outlines the scientific rationale, key experimental workflows, and step-by-step methodologies for in vitro enzyme inhibition assays, cell-based neuroprotection studies, and in vivo evaluation in a neurotoxin-induced mouse model of PD.
Scientific Rationale: Targeting PNMT in Parkinson's Disease
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta[1]. While the primary pathology involves dopamine deficiency, alterations in other catecholamine pathways are also implicated. Phenylethanolamine N-methyltransferase (PNMT) is the terminal enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of norepinephrine to epinephrine[2][3].
The therapeutic hypothesis for targeting PNMT in Parkinson's disease is multifactorial:
-
Neurotoxin Formation: PNMT has been shown to possess β-carboline 2N-methyltransferase activity, which can convert endogenous or exogenous β-carbolines into toxic, MPP+-like 2N-methylated β-carbolinium cations[4]. These cations are structurally similar to the Parkinsonian-inducing toxin 1-methyl-4-phenylpyridinium (MPP+), suggesting that PNMT activity could contribute to the generation of endogenous neurotoxins that target dopaminergic neurons[4].
-
Modulation of Catecholamine Levels: Inhibiting PNMT can alter the balance of catecholamines in the brain. While PNMT is primarily located in the adrenal medulla, it is also found in specific brain regions[3][5]. By preventing the conversion of norepinephrine to epinephrine, PNMT inhibition may lead to an increase in norepinephrine levels, which could have neuroprotective effects or compensate for dopaminergic deficits.
-
Neuroinflammation and Oxidative Stress: The downstream effects of altered catecholamine signaling can influence neuroinflammatory and oxidative stress pathways, which are key contributors to the progressive nature of Parkinson's disease.
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (also known as SK&F 64139) is a potent, reversible, and selective inhibitor of PNMT, making it an invaluable tool for studying these hypotheses[6][7][8]. Its tetrahydroisoquinoline core provides a conformationally constrained scaffold that enhances its inhibitory potency[6].
Pharmacological Profile of this compound
A thorough understanding of the pharmacological properties of DCH-THIQ is essential for designing and interpreting experiments.
| Property | Value | Reference |
| IUPAC Name | This compound | [8] |
| Molecular Formula | C₉H₉Cl₂N · HCl | [8] |
| Molecular Weight | 238.55 g/mol | [8] |
| Mechanism of Action | Selective inhibitor of phenylethanolamine N-methyltransferase (PNMT) | [7] |
| Inhibition Constant (Ki) | 0.3 µM | [7] |
| In Vivo Efficacy | Intraperitoneal (i.p.) administration of 40 mg/kg in rats has been shown to affect adrenal catecholamine levels. | [7] |
Experimental Workflows and Protocols
The following sections provide detailed protocols for the use of DCH-THIQ in a logical progression from in vitro characterization to in vivo efficacy studies.
In Vitro PNMT Inhibition Assay
This protocol is designed to determine the inhibitory potency (IC₅₀) of DCH-THIQ against purified PNMT. The assay is based on a coupled-enzyme system that measures the production of S-adenosylhomocysteine (SAH), a product of the PNMT reaction.
Caption: Workflow for determining the IC₅₀ of DCH-THIQ against PNMT.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate buffer (pH 8.0), 1 mM EDTA, 0.5 mM TCEP.
-
PNMT Enzyme: Recombinant human PNMT, diluted in Assay Buffer to a final concentration of 50 nM.
-
Substrate Solution: Prepare a 2X solution containing 100 µM S-adenosylmethionine (SAM) and 200 µM Norepinephrine in Assay Buffer.
-
DCH-THIQ Stock: Prepare a 10 mM stock solution in DMSO. Create a serial dilution series in Assay Buffer.
-
Detection Reagents: Utilize a commercial SAH detection kit (e.g., similar to the one described for NNMT inhibition assays) containing SAH hydrolase and a thiol-detecting probe[9]. Prepare according to the manufacturer's instructions.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of Assay Buffer to the "blank" wells.
-
Add 25 µL of the DCH-THIQ serial dilutions to the "inhibitor" wells.
-
Add 25 µL of Assay Buffer to the "positive control" (no inhibitor) wells.
-
Add 25 µL of the diluted PNMT enzyme solution to all wells except the "blank" wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the 2X Substrate Solution to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and proceed with the detection of SAH according to the chosen detection kit protocol. This typically involves adding the SAH hydrolase and thiol probe mixture and measuring fluorescence.
-
-
Data Analysis:
-
Subtract the blank fluorescence values from all other readings.
-
Calculate the percentage of inhibition for each DCH-THIQ concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_PositiveControl))
-
Plot the % Inhibition against the log of the DCH-THIQ concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Cell-Based Neuroprotection Assay in an MPP+ Model
This protocol evaluates the ability of DCH-THIQ to protect dopaminergic-like cells (e.g., SH-SY5Y neuroblastoma cells) from the neurotoxin MPP+, the active metabolite of MPTP.
Caption: PNMT's dual role and its inhibition by DCH-THIQ.
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells in complete medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin). For dopaminergic differentiation, treat cells with 10 µM retinoic acid for 5-7 days prior to the experiment.
-
Seed the differentiated cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Prepare solutions of DCH-THIQ in cell culture medium at various concentrations (e.g., 0.1, 1, 10, 50 µM).
-
Prepare a solution of MPP+ iodide in cell culture medium (the optimal toxic concentration, e.g., 1 mM, should be determined empirically for your cell line).
-
Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of DCH-THIQ. Incubate for 2 hours.
-
Co-treatment: Add the MPP+ solution to the wells already containing DCH-THIQ.
-
Controls: Include wells for untreated cells (vehicle control), cells treated with DCH-THIQ alone, and cells treated with MPP+ alone.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Assessment of Cell Viability (MTT Assay):
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control group (representing 100% viability).
-
Plot the cell viability (%) against the concentration of DCH-THIQ in the presence of MPP+ to determine the neuroprotective effect.
-
In Vivo Neuroprotection in an MPTP-Induced Mouse Model of Parkinson's Disease
This protocol outlines the use of DCH-THIQ in a sub-acute MPTP mouse model to assess its ability to prevent dopaminergic neurodegeneration and associated motor deficits.
Caption: Workflow for in vivo evaluation of DCH-THIQ in an MPTP mouse model.
-
Animals and Treatment Groups:
-
Use male C57BL/6 mice (8-10 weeks old).
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the mice into four groups (n=8-10 per group):
-
Group 1: Vehicle control (Saline i.p.)
-
Group 2: MPTP-treated (MPTP 30 mg/kg i.p. + Saline i.p.)
-
Group 3: MPTP + DCH-THIQ (MPTP 30 mg/kg i.p. + DCH-THIQ 40 mg/kg i.p.)[7]
-
Group 4: DCH-THIQ alone (Saline + DCH-THIQ 40 mg/kg i.p.)
-
-
-
Dosing Regimen:
-
DCH-THIQ Administration: Dissolve DCH-THIQ hydrochloride in sterile saline. Administer DCH-THIQ (40 mg/kg, i.p.) or vehicle once daily for 10 days.
-
MPTP Induction: On days 3 through 7 of the treatment period, administer MPTP-HCl (30 mg/kg, i.p.) 30 minutes after the DCH-THIQ or vehicle injection[10]. Caution: MPTP is a potent neurotoxin. Handle with extreme care using appropriate personal protective equipment.
-
-
Behavioral Assessment (perform on day 10):
-
Rotarod Test: Assess motor coordination and balance by placing mice on an accelerating rotarod (e.g., from 4 to 40 rpm over 5 minutes). Record the latency to fall.
-
Open Field Test: Evaluate spontaneous motor activity by placing each mouse in an open field arena and tracking the total distance traveled and rearing frequency for 10 minutes.
-
-
Neurochemical and Histological Analysis (perform on day 11):
-
Tissue Collection: Anesthetize the mice and perfuse transcardially with cold saline followed by 4% paraformaldehyde (for histology) or decapitate and rapidly dissect the striatum and substantia nigra (for neurochemistry).
-
HPLC Analysis: Homogenize the striatal tissue and analyze the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.
-
Immunohistochemistry: Section the fixed midbrain tissue and perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to visualize and quantify dopaminergic neurons in the substantia nigra.
-
-
Data Analysis:
-
Use one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare the means of the different treatment groups for behavioral, neurochemical, and histological data.
-
Conclusion
This compound is a critical pharmacological tool for elucidating the role of PNMT in the pathophysiology of Parkinson's disease. The protocols provided herein offer a comprehensive framework for researchers to investigate the potential of PNMT inhibition as a neuroprotective strategy. Rigorous adherence to these methodologies will ensure the generation of reliable and reproducible data, contributing to the development of novel therapeutic interventions for this debilitating neurodegenerative disorder.
References
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Title: Phenylethanolamine N-methyltransferase has beta-carboline 2N-methyltransferase activity: hypothetical relevance to Parkinson's disease. Source: PubMed URL: [Link]
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Title: Phenylethanolamine N-methyltransferase and other enzymes of catecholamine metabolism in human brain. Source: PubMed URL: [Link]
-
Title: Transition-State Analogues of Phenylethanolamine N-Methyltransferase. Source: PMC URL: [Link]
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Title: Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline. Source: PrepChem.com URL: [Link]
-
Title: PNMT - phenylethanolamine N-methyltransferase. Source: WikiGenes URL: [Link]
-
Title: Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline dihydrochloride. Source: PrepChem.com URL: [Link]
-
Title: Metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a phenylethanolamine N-methyltransferase inhibitor. II. Species difference in metabolism and synthesis of its metabolites. Source: PubMed URL: [Link]
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Title: Studies with a PNMT inhibitor. Source: PubMed URL: [Link]
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Title: Dopamine. Source: Wikipedia URL: [Link]
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Title: N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. Source: Assay Genie URL: [Link]
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Title: Phenylethanolamine N-methyltransferase. Source: Wikipedia URL: [Link]
-
Title: 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | C9H9Cl2N | CID 123920. Source: PubChem URL: [Link]
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Title: Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson's Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways. Source: PMC URL: [Link]
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- 3. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 4. Phenylethanolamine N-methyltransferase has beta-carboline 2N-methyltransferase activity: hypothetical relevance to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylethanolamine N-methyltransferase and other enzymes of catecholamine metabolism in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | C9H9Cl2N | CID 123920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson’s Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method for 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
An Application Note for the Analysis of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride by High-Performance Liquid Chromatography
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. As a crucial intermediate in pharmaceutical synthesis, particularly for central nervous system agents and antihypertensive compounds, a validated analytical method is essential for quality control and research applications.[1] The inherent polarity and ionizable nature of the molecule present unique chromatographic challenges, such as poor retention on traditional non-polar stationary phases. This protocol addresses these challenges by employing a C18 stationary phase with an acidic mobile phase modifier to ensure optimal retention, sharp peak symmetry, and reproducible results. The method is suitable for purity assessments, stability studies, and quality control of bulk drug substances and intermediates.
Introduction
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is a halogenated derivative of the tetrahydroisoquinoline scaffold, a core structure in many bioactive molecules and alkaloids.[2] The hydrochloride salt form enhances the compound's stability and solubility, making it easier to handle in research and manufacturing settings.[3][4] The development of a precise and accurate analytical method is paramount for ensuring the quality and consistency of this compound in drug development pipelines.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and semi-volatile pharmaceutical compounds.[5] However, the analysis of polar, basic compounds like this compound by reversed-phase HPLC can be problematic. Such molecules often exhibit poor retention on hydrophobic stationary phases (like C18) when using highly aqueous mobile phases, leading to elution near the solvent front and poor resolution from polar impurities.[6][7] Furthermore, interactions between the basic amine group and residual acidic silanols on the silica support can cause significant peak tailing.
This document provides a comprehensive guide to a validated RP-HPLC method, detailing the rationale behind the selection of chromatographic parameters and offering a step-by-step protocol for its implementation.
Method Development Rationale: A Mechanistic Approach
The development of a successful HPLC method is a systematic process grounded in the physicochemical properties of the analyte. The following sections explain the causal logic behind the chosen experimental conditions.
Analyte Characteristics
-
Structure and Polarity: The molecule contains a bicyclic aromatic system, making it UV-active. The two chlorine atoms add to its hydrophobicity. However, the secondary amine in the tetrahydroisoquinoline ring is basic (ionizable) and highly polar. As a hydrochloride salt (C₉H₁₀Cl₃N, MW: 238.5 g/mol ), it is readily soluble in polar solvents like water and methanol.[8]
-
Chromatographic Behavior: The combination of a moderately hydrophobic core and a highly polar, basic functional group necessitates careful control of the mobile phase pH to achieve a single, stable ionic state for consistent chromatographic behavior.
Selection of Chromatographic Conditions
The strategy for method development is outlined in the workflow below.
Caption: Workflow for HPLC Method Development.
-
Stationary Phase: A C18 (octadecylsilyl) bonded silica column is the most widely used stationary phase in reversed-phase chromatography and serves as an excellent starting point.[9] Its hydrophobic nature provides retention for the aromatic core of the analyte. While polar compounds can be challenging for standard C18 columns, controlling the mobile phase often mitigates these issues.[10] For particularly difficult separations or problematic impurities, a polar-endcapped C18 column could be considered as an alternative.
-
Mobile Phase:
-
Aqueous Component & pH Control: The mobile phase must be acidic to ensure the secondary amine of the tetrahydroisoquinoline is fully and consistently protonated. This prevents peak splitting and broadening. An acidic environment also suppresses the ionization of residual silanol groups on the silica surface, minimizing secondary ionic interactions that cause peak tailing. Phosphoric acid or trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) in water are excellent choices.
-
Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (leading to lower backpressure) and lower UV cutoff, which is advantageous for detection at low wavelengths.
-
Elution Mode: A gradient elution (ramping the concentration of acetonitrile over time) is employed. This ensures that any less polar, late-eluting impurities are cleared from the column in a reasonable time, while still providing good retention and resolution for the main analyte peak.
-
-
Detection: The dichlorinated benzene ring is expected to have strong UV absorbance. A UV-Vis detector set at the absorbance maximum (λmax), typically determined by running a UV scan of the analyte in the mobile phase, will provide the highest sensitivity. For this class of compounds, a wavelength in the range of 210-230 nm is a logical starting point.
Experimental Protocol
This protocol is designed to be a self-validating system through the inclusion of rigorous system suitability tests.
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 98%).
-
Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q).
-
Reagents: Trifluoroacetic Acid (TFA), HPLC Grade.
-
Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-17 min: 90% B; 17.1-20 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Run Time | 20 minutes |
Preparation of Solutions
-
Diluent: Prepare a mixture of Water:Acetonitrile (80:20 v/v) with 0.1% TFA.
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh an amount of the sample equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.
Analytical Procedure Workflow
Caption: Logical Flow of the Analytical Protocol.
System Suitability and Method Performance
To ensure the validity of the results on any given day, a system suitability test must be performed before sample analysis.
System Suitability Test (SST)
Inject the Working Standard Solution five times. The results must meet the criteria outlined in the table below.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 | Ensures peak is symmetrical, indicating no undesirable secondary interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the sharpness of the peak. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability and reproducibility of the pump and mobile phase composition. |
Illustrative Method Validation Data
The following table summarizes typical performance data obtained during the validation of this method.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 0.01 - 0.2 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD, n=6) | < 1.0% |
| Limit of Detection (LOD) | ~0.003 mg/mL |
| Limit of Quantitation (LOQ) | ~0.01 mg/mL |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Insufficient acid in mobile phase; column degradation; silanol interactions. | Ensure 0.1% TFA is in both mobile phases; use a new column; consider a polar-endcapped column. |
| Shifting Retention Times | Inconsistent mobile phase preparation; pump malfunction; column temperature fluctuation. | Prepare fresh mobile phase daily; prime pump lines; ensure column oven is stable at 30 °C. |
| Poor Resolution | Loss of column efficiency; inappropriate gradient. | Replace column; adjust gradient slope (e.g., make it shallower around the analyte's elution time). |
| Extraneous Peaks | Contaminated diluent or mobile phase; sample degradation. | Use fresh, high-purity solvents; analyze sample immediately after preparation. |
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, precise, and robust for the quantitative analysis of this compound. The rationale-driven approach to method development, particularly the use of an acidic mobile phase to control the ionization state of the analyte, successfully overcomes common chromatographic challenges associated with polar basic compounds. This method is well-suited for routine quality control in both research and manufacturing environments.
References
-
Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Strategies to Enable and Simplify HPLC Polar Compound Separation Source: Separation Science, in collaboration with PerkinElmer URL: [Link]
-
Title: Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: this compound Source: MySkinRecipes URL: [Link]
-
Title: 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Tetrahydroisoquinoline derivatives of enkephalins: synthesis and properties Source: PubMed, National Center for Biotechnology Information URL: [Link]
-
Title: Reverse Phase Chromatography Techniques Source: Chrom Tech, Inc. URL: [Link]
-
Title: The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases Source: Jones Chromatography URL: [Link]
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- 1. This compound [myskinrecipes.com]
- 2. 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | C9H9Cl2N | CID 123920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline|PNMT Inhibitor [benchchem.com]
- 5. Tetrahydroisoquinoline derivatives of enkephalins: synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sepscience.com [sepscience.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. This compound | C9H10Cl3N | CID 123919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chromtech.com [chromtech.com]
- 10. hplc.eu [hplc.eu]
Application Notes and Protocols for In Vivo Studies with 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Introduction: Unraveling the Role of Epinephrine Synthesis with a Potent PNMT Inhibitor
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (DCH-THIQ), also widely known in scientific literature as SK&F 64139, is a potent and selective inhibitor of the enzyme Phenylethanolamine N-methyltransferase (PNMT).[1] PNMT is a critical enzyme in the catecholamine biosynthetic pathway, responsible for the final step in the synthesis of epinephrine (adrenaline) from its precursor, norepinephrine (noradrenaline).[2] By inhibiting PNMT, DCH-THIQ serves as an invaluable pharmacological tool for researchers to investigate the physiological and pathophysiological roles of epinephrine in various biological systems. Its application in in vivo studies allows for the elucidation of epinephrine's involvement in cardiovascular regulation, metabolic processes, and stress responses.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of DCH-THIQ hydrochloride in in vivo studies. This document outlines the mechanism of action, provides a summary of reported dosages, and offers detailed protocols for the preparation and administration of this compound to rodent models.
Mechanism of Action: Beyond Simple PNMT Inhibition
The primary mechanism of action of DCH-THIQ is the competitive inhibition of PNMT, thereby reducing the endogenous synthesis of epinephrine.[1] This inhibition leads to a decrease in epinephrine levels in both the adrenal medulla and the central nervous system.[3] Consequently, physiological processes that are significantly modulated by epinephrine are affected.
It is crucial for researchers to be aware that DCH-THIQ is not solely a PNMT inhibitor. Studies have revealed that it also possesses other pharmacological activities, particularly at higher concentrations. These ancillary activities include:
-
Alpha-2 Adrenoceptor Blockade: DCH-THIQ can act as an antagonist at α2-adrenoceptors, which can contribute to its effects on blood pressure and sympathetic outflow.[5]
-
Inhibition of Neuronal Uptake: The compound has been shown to inhibit the neuronal reuptake of norepinephrine, which can modulate synaptic concentrations of this neurotransmitter and influence cardiovascular parameters.[5]
Understanding this multi-target profile is essential for the accurate interpretation of experimental results. The observed in vivo effects of DCH-THIQ are a composite of its potent PNMT inhibition and, depending on the dose, its interaction with other components of the adrenergic system.
Signaling Pathway Overview
Caption: Inhibition of PNMT by DCH-THIQ blocks epinephrine synthesis.
Dosage Considerations for In Vivo Studies
The selection of an appropriate dose for DCH-THIQ is critical and depends on the animal model, the route of administration, and the specific research question. The hydrochloride salt form is generally used for in vivo studies due to its improved solubility in aqueous solutions.
The following table summarizes dosages reported in the literature for rodent studies. It is imperative to perform dose-response studies for your specific experimental conditions to determine the optimal dose.
| Animal Model | Route of Administration | Dosage Range | Observed Effects | Reference(s) |
| Rat | Intravenous (i.v.) | 2 - 8 mg | Reduction in blood pressure and blunted pressor response to norepinephrine. | [5] |
| Rat | Oral (p.o.) | 25 mg/kg | Dose-related antihypertensive effect in hypertensive rats. | [3] |
| Rat | Intraperitoneal (i.p.) | 50 mg/kg | PNMT activity in adrenal glands and medulla oblongata decreased to 10% of control within 1 hour. | [6] |
| Mouse | Intraperitoneal (i.p.) | 10 - 50 mg/kg | (For a related tetrahydroisoquinoline) Antidepressant-like effects. | [7] |
Note: The effects of DCH-THIQ can be influenced by the anesthetic state of the animal and the specific strain used.
Experimental Protocols
Preparation of Dosing Solution
This compound is soluble in sterile 0.9% saline.[8] It is recommended to prepare fresh solutions for each experiment to ensure stability and sterility.
Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile vials
-
Vortex mixer
-
Analytical balance
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of DCH-THIQ hydrochloride:
-
Determine the desired dose in mg/kg.
-
Weigh the animals to be dosed.
-
Calculate the total mass of DCH-THIQ hydrochloride needed.
-
Example Calculation: For a 25 mg/kg dose in a 250g (0.25 kg) rat, you would need 25 mg/kg * 0.25 kg = 6.25 mg of the compound.
-
-
Determine the dosing volume:
-
The recommended maximum volume for intraperitoneal injection in rats is typically up to 10 mL/kg.
-
A common dosing volume is 5 mL/kg.
-
Example Calculation: For a 250g rat, a 5 mL/kg dosing volume would be 5 mL/kg * 0.25 kg = 1.25 mL.
-
-
Prepare the dosing solution:
-
Accurately weigh the calculated amount of DCH-THIQ hydrochloride powder and place it in a sterile vial.
-
Add the required volume of sterile 0.9% saline to the vial.
-
Vortex the solution until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
For intravenous administration, it is critical to filter the solution through a 0.22 µm sterile syringe filter to remove any potential microbial contamination or undissolved microparticulates.
-
In Vivo Administration: Intraperitoneal (IP) Injection in Rats
Intraperitoneal injection is a common and effective route for systemic administration of DCH-THIQ.
Materials:
-
Prepared DCH-THIQ hydrochloride dosing solution
-
Appropriately sized sterile syringes (e.g., 1 mL or 3 mL)
-
Sterile needles (23-25 gauge for rats)
-
70% ethanol wipes
-
Animal restraint device (if necessary)
Procedure:
-
Animal Restraint: Securely restrain the rat. For a two-person procedure, one person can restrain the animal while the other performs the injection. For a one-person procedure, grasp the rat by the scruff of the neck and allow its body to rest in the palm of your hand.
-
Locate the Injection Site: The preferred site for IP injection is the lower right abdominal quadrant. This avoids the cecum, which is located on the left side, and other vital organs.
-
Prepare the Site: Swab the injection site with a 70% ethanol wipe to disinfect the area.
-
Perform the Injection:
-
Tilt the animal's head downwards at a slight angle. This will cause the abdominal organs to shift cranially, reducing the risk of accidental puncture.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back on the syringe plunger. If you see blood (indicating puncture of a blood vessel) or a yellowish fluid (indicating entry into the bladder), withdraw the needle and inject at a new site with a fresh needle.
-
If there is no aspirate, slowly and steadily inject the calculated volume of the dosing solution.
-
-
Withdraw the Needle: Remove the needle smoothly and return the animal to its cage.
-
Post-Injection Monitoring: Observe the animal for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.
Experimental Workflow Diagram
Caption: A typical workflow for in vivo studies using DCH-THIQ.
Trustworthiness and Self-Validation
To ensure the integrity and reproducibility of your findings, the following practices are essential:
-
Vehicle Control Group: Always include a control group that receives the vehicle (sterile 0.9% saline) alone. This is crucial to differentiate the effects of DCH-THIQ from any effects of the injection procedure or the vehicle itself.
-
Dose-Response Relationship: Establishing a dose-response curve will validate the pharmacological effect of the compound in your model and help in selecting an appropriate dose for subsequent experiments.
-
Confirmation of PNMT Inhibition: To confirm that the observed effects are indeed due to PNMT inhibition, consider measuring epinephrine and norepinephrine levels in relevant tissues (e.g., adrenal glands, brainstem, plasma) at the end of the study. A significant decrease in the epinephrine-to-norepinephrine ratio would provide strong evidence of target engagement.
-
Blinding: Whenever possible, experiments should be conducted in a blinded manner to avoid observer bias, particularly for behavioral assessments.
By adhering to these principles, researchers can generate robust and reliable data, contributing to a clearer understanding of the role of epinephrine in health and disease.
References
- Bourne, J. A., & Ebert, P. (2016). Phenylethanolamine N-methyltransferase and its potential role in the cardiovascular actions of glucocorticoids. Journal of Neuroendocrinology, 28(8), 10.1111/jne.12398.
- Goldstein, M., Kinguasa, K., Hieble, J. P., & Pendleton, R. G. (1982). Pre- and postsynaptic effects of SKF64139, a phenylethanolamine N-methyltransferase inhibitor, in conscious normotensive rats. Journal of Pharmacy and Pharmacology, 34(5), 320–321.
- Pendleton, R. G., Gessner, G., & Weiner, G. (1980). Cardiovascular activity of SK&F 64139 in the hypertensive rat. Journal of Pharmacology and Experimental Therapeutics, 213(2), 368–373.
- Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2017). Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression. Pharmacological Reports, 69(5), 906–912.
- Park, D. H., Ruggiero, D. A., Anwar, M., & Joh, T. H. (1988). Possible mechanism of action of SKF 64139 in vivo on rat adrenal and brain phenylethanolamine N-methyltransferase activity. Biochemical Pharmacology, 37(2), 313–318.
- Ebert, S. N., & Tank, A. W. (2006). Epinephrine Is Required for Normal Cardiovascular Responses to Stress in the Phenylethanolamine N-Methyltransferase Knockout Mouse.
- Winkler, H., & Fischer-Colbrie, R. (1992). The chromaffin granule and the regulated pathway of secretion. Neuroscience, 49(3), 497–528.
- Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2014). Antidepressant-like Effect of Tetrahydroisoquinoline Amines in the Animal Model of Depressive Disorder Induced by Repeated Administration of a Low Dose of Reserpine: Behavioral and Neurochemical Studies in the Rat. Pharmacological Reports, 66(2), 264-271.
- Dubb, J. W., Stote, R. M., Alexander, F., Intoccia, A. P., Geczy, M., & Pendleton, R. G. (1979). Studies with a PNMT inhibitor. Clinical Pharmacology & Therapeutics, 25(6), 837–843.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2017). Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression. Pharmacological reports : PR, 69(5), 906–912. [Link]
-
Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2014). Antidepressant-like effect of tetrahydroisoquinoline amines in the animal model of depressive disorder induced by repeated administration of a low dose of reserpine: behavioral and neurochemical studies in the rat. Pharmacological reports : PR, 66(2), 264–271. [Link]
Sources
- 1. 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | C9H9Cl2N | CID 123920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 3. Studies with a PNMT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular activity of SK&F 64139 in the hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Possible mechanism of action of SKF 64139 in vivo on rat adrenal and brain phenylethanolamine N-methyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of baicalin in rats and its interactions with cyclosporin A, quinidine and SKF-525A: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rat Cerebrospinal Fluid Treatment Method through Cisterna Cerebellomedullaris Injection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride Stock Solutions
Abstract
This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 57987-77-6), a potent and reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT).[1][2] Also known by its developmental code SK&F 64139, this compound is a critical tool in neuropharmacology and medicinal chemistry research.[3][4] The accuracy and reliability of experimental data derived from its use are fundamentally dependent on the quality of the stock solution. This guide outlines field-proven protocols, safety considerations, and quality control measures to ensure the integrity and reproducibility of your research.
Compound Profile and Physicochemical Properties
A thorough understanding of the compound's properties is the foundation for proper handling and solution preparation. As a hydrochloride salt, the compound exhibits improved solubility in polar solvents compared to its free base form.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 57987-77-6 | [3][4][6] |
| Molecular Formula | C₉H₁₀Cl₃N | [3][4] |
| Molecular Weight | 238.54 g/mol | [3][4] |
| Melting Point | 221-227 °C | [6][7] |
| Appearance | Typically a white to off-white or beige crystalline powder. | [5][7] |
| Purity | >98% (typical for research grade, verify with Certificate of Analysis) | N/A |
Solubility Considerations
The choice of solvent is dictated by the required stock concentration and its compatibility with the intended downstream application.
-
Dimethyl Sulfoxide (DMSO): The recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM). Many in vitro studies with similar compounds utilize DMSO for initial solubilization.[8][9] It is suitable for long-term storage at -20°C or -80°C.
-
Ethanol: A viable alternative to DMSO. It is less toxic to cells than DMSO, but high concentrations may still affect biological systems.
-
High-Purity Water (Milli-Q® or equivalent): The hydrochloride salt structure suggests potential solubility in water.[10] This is ideal for applications where organic solvents are not permissible. However, aqueous stability over time may be limited, and solubility might be lower than in DMSO. Always verify the maximum solubility for your desired concentration.
Expert Insight: Before preparing a large volume, it is prudent to perform a small-scale solubility test. Dissolve a few milligrams of the compound in a known volume of the chosen solvent to visually confirm it dissolves completely at the target concentration.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this or any research chemical.
Hazard Identification
Based on safety data for analogous compounds, this compound should be handled as a hazardous substance.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: All weighing and solution preparation steps must be performed inside a certified chemical fume hood to prevent inhalation of the powder.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant nitrile gloves. Change gloves immediately if contamination occurs.
-
Body Protection: A standard laboratory coat must be worn.
Storage and Stability
Proper storage is critical to prevent degradation and maintain the potency of the compound and its solutions.
-
Solid Compound: Store in a tightly sealed container at room temperature or as recommended by the supplier, protected from light and moisture.[4]
-
Stock Solutions:
-
Aliquotting: To preserve integrity, dispense the primary stock solution into single-use aliquots. This strategy minimizes contamination and avoids repeated freeze-thaw cycles, which can degrade the compound.
-
Temperature: For long-term stability, store aliquots at -20°C or -80°C.[11]
-
Light Protection: Use amber-colored vials or wrap standard vials in aluminum foil to prevent photodecomposition.[11]
-
Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of 10 mL of a 10 mM stock solution in DMSO. The principles and calculations can be adapted for different concentrations and volumes.
Required Materials
-
This compound
-
Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to 0.1 mg)
-
10 mL Class A volumetric flask
-
Weighing paper or boat
-
Spatula
-
Pipettes and sterile tips
-
Vortex mixer
-
Cryogenic vials (for aliquots)
Experimental Workflow
The following diagram illustrates the key stages of the stock solution preparation process.
Caption: Workflow for preparing a chemical stock solution.
Step-by-Step Methodology
-
Calculation: Determine the mass of the compound required. The formula for this calculation is a fundamental concept in solution preparation.[12]
-
Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Example Calculation (for 10 mL of 10 mM stock):
-
Mass (g) = (0.010 mol/L) × (0.010 L) × (238.54 g/mol )
-
Mass (g) = 0.0023854 g = 2.39 mg
-
-
-
Weighing:
-
Place a clean weighing boat on the analytical balance and tare the mass.
-
Carefully weigh out approximately 2.39 mg of this compound. Record the exact mass.
-
Causality Note: Recording the actual mass is crucial for calculating the true final concentration of the stock solution, which is a cornerstone of experimental accuracy.
-
-
Dissolution and Quantitative Transfer:
-
Transfer the weighed solid into the 10 mL volumetric flask.
-
Add approximately 5-7 mL of DMSO to the flask.
-
Cap the flask and vortex gently until all solid material is completely dissolved. A brief period in a sonicator bath can assist dissolution, but avoid excessive heating.
-
This two-step process of dissolving in a partial volume before filling to the final mark ensures accuracy and is a standard practice for preparing solutions of known concentration.[13]
-
-
Final Volume Adjustment:
-
Once fully dissolved, carefully add DMSO until the bottom of the meniscus aligns with the calibration mark on the neck of the volumetric flask.
-
Cap the flask and invert it 15-20 times to ensure the solution is homogeneous. Inadequate mixing is a common source of experimental error.
-
-
Labeling, Aliquoting, and Storage:
-
Immediately label the volumetric flask with the compound name, actual concentration, solvent, date, and your initials.
-
Dispense the solution into appropriately sized, pre-labeled cryogenic vials.
-
Store the aliquots at -20°C or -80°C, protected from light. Update your chemical inventory.
-
Quality Control and Validation
A prepared stock solution is a critical reagent; its quality must be validated.
-
Visual Inspection: The final solution should be clear and free of any visible particulates. If precipitation is observed, the solution should not be used.
-
Concentration Recalculation: Use the actual mass weighed to calculate the precise molarity of your stock solution. This value, not the target concentration, should be used in all subsequent dilution calculations.
-
Purity Confirmation (Optional): For GMP or other high-stakes applications, the identity and purity of the compound in solution can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
pH Considerations: When preparing an aqueous solution from the hydrochloride salt, the resulting solution will be acidic. For pH-sensitive biological assays, the final working solution may require buffering.
Application Considerations
Preparing Working Solutions
To dilute the concentrated stock to a final working concentration, use the standard dilution equation, C₁V₁ = C₂V₂.[14]
-
C₁: Concentration of the stock solution
-
V₁: Volume of the stock solution to use
-
C₂: Desired final concentration
-
V₂: Desired final volume
Example: To prepare 1 mL (1000 µL) of a 10 µM working solution from a 10 mM stock: V₁ = (10 µM × 1000 µL) / 10,000 µM = 1 µL. Thus, add 1 µL of the 10 mM stock to 999 µL of the assay buffer.
Solvent Compatibility
Critical Insight: When diluting a stock made in an organic solvent (like DMSO) into an aqueous buffer, rapid addition of the buffer to the stock can cause the compound to precipitate out of solution.
Best Practice: Add the small volume of stock solution directly into the larger volume of aqueous buffer while vortexing to ensure rapid dispersal and minimize localized high concentrations of the organic solvent. Always ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.
References
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. [Link]
-
Scribd. (n.d.). How To Prepare Stock Solution. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). US4251660A - Method for preparing tetrahydroisoquinolines.
-
ChemBK. (n.d.). 7,8-dichloro-1,2,3,4-tetrahydroisoquinolinium chloride. [Link]
-
PrepChem.com. (n.d.). Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline dihydrochloride. [Link]
-
ACS Publications. (2026, January 13). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. [Link]
-
ACS Publications. (2026, January 21). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-7,8-diol--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]
-
PubMed. (1981). Metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a phenylethanolamine N-methyltransferase inhibitor. II. Species difference in metabolism and synthesis of its metabolites. Xenobiotica. [Link]
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Troubleshooting & Optimization
Technical Support Center: 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Welcome to the technical support center for 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your research.
Introduction to this compound
This compound is a tetrahydroisoquinoline derivative.[1] It is the hydrochloride salt of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline.[2] The free base is a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT) with a Ki value of 0.3 μM.[1] The hydrochloride salt form is utilized to improve the stability and solubility characteristics of the compound for research applications.[3] However, despite this modification, researchers may still face challenges in achieving the desired concentrations in various experimental systems.
This guide provides a systematic approach to troubleshooting these solubility issues, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
For initial attempts, it is recommended to start with Dimethyl Sulfoxide (DMSO) for preparing a concentrated stock solution, followed by dilution in your aqueous experimental medium.
Q2: I am observing precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium. What is causing this and how can I prevent it?
A2: This phenomenon, often termed "solvent shock," is common when a concentrated solution of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous medium where its solubility is much lower.[6] The sudden change in solvent polarity causes the compound to crash out of solution.
To prevent this, consider the following strategies:
-
Slower Addition and Mixing: Add the DMSO stock solution dropwise to your pre-warmed aqueous medium while gently vortexing or swirling. This allows for a more gradual dispersion and can prevent localized supersaturation.[6]
-
Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilutions in the aqueous medium. This gradual reduction in the organic solvent concentration can help maintain solubility.[7]
-
Reduce Final Concentration: It is possible that the intended final concentration in your aqueous medium exceeds the compound's solubility limit. Consider performing a dose-response experiment to determine the maximum soluble concentration that still achieves the desired biological effect.[6]
-
Optimize Serum Concentration: If you are working with cell culture, the proteins in fetal bovine serum (FBS) can help to solubilize hydrophobic compounds. If you are using low-serum or serum-free media, solubility issues may be more pronounced.[6]
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Yes, pH can significantly influence the solubility of this compound. As a hydrochloride salt of a weak base, it will be more soluble in acidic conditions due to the protonation of the nitrogen atom in the tetrahydroisoquinoline ring. In neutral or basic aqueous solutions, it may convert to the less soluble free base form.
If your experimental system can tolerate a lower pH, preparing your solutions in a slightly acidic buffer (e.g., pH 4-6) may enhance solubility. However, it is crucial to ensure that the chosen pH does not adversely affect your biological system (e.g., cell viability, enzyme activity).
Q4: Is heating or sonication recommended to dissolve this compound?
A4: Gentle heating (e.g., to 37°C) and sonication can be effective methods to aid in the dissolution of this compound, particularly when preparing a concentrated stock solution in an organic solvent like DMSO.[8] These techniques provide the energy needed to overcome the crystal lattice energy of the solid.
However, it is important to be cautious:
-
Compound Stability: Ensure that the compound is stable to heat. While there is no specific data on the thermal stability of this compound, prolonged or excessive heating should be avoided.
-
Supersaturation: Be aware that heating can lead to a supersaturated solution, which may precipitate as it cools to room temperature. Always visually inspect your solution before use.
Troubleshooting Guide
This section provides a systematic workflow for addressing solubility issues with this compound.
Problem: The compound does not dissolve in my initial solvent of choice.
Start by selecting an appropriate solvent for your stock solution. Given the hydrophobic nature of the core structure, a high-purity organic solvent is the recommended starting point.
Table 1: Properties of Recommended Initial Solvents
| Solvent | Type | Polarity | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Dipolar aprotic | High | Excellent solubilizing power for many organic compounds. Miscible with water. Use at low final concentrations in biological assays (typically <0.5%).[9][10] |
| Ethanol (EtOH) | Polar protic | Moderate | Less toxic to cells than DMSO at higher concentrations. May be less effective at dissolving highly hydrophobic compounds. |
This protocol outlines the steps for preparing a 10 mM stock solution of this compound (Molecular Weight: 238.54 g/mol ).[2]
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need 2.3854 mg of the compound.
-
Weigh the compound: Accurately weigh the calculated amount of the compound in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO (e.g., 1 mL for a 10 mM solution).
-
Aid Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, use a water bath sonicator or warm the solution gently to 37°C for 5-10 minutes.[8]
-
Visual Inspection: Visually inspect the solution against a light source to ensure that all solid particles have dissolved.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Problem: Precipitation occurs upon dilution into aqueous media.
This is a common issue and requires a careful approach to maintain the compound in its soluble form.
If the above methods are insufficient, you may need to consider more advanced formulation strategies.
-
Use of Co-solvents: In some cases, a small percentage of a water-miscible organic co-solvent in the final aqueous solution can improve solubility. Ethanol or polyethylene glycol (PEG) are sometimes used for this purpose. However, it is critical to perform vehicle controls to ensure the co-solvent does not affect your experimental outcome.
-
pH Modification: As discussed in the FAQs, adjusting the pH of your aqueous medium to be slightly acidic can increase the solubility of this hydrochloride salt. The Henderson-Hasselbalch equation can be used to predict the ionization state of the compound at different pH values, which is directly related to its solubility.[11]
-
Use of Excipients: For in vivo studies, formulation with solubility-enhancing excipients such as cyclodextrins may be necessary. These molecules can encapsulate the hydrophobic drug, increasing its apparent aqueous solubility.
Summary of Key Recommendations
-
Stock Solution: Prepare a concentrated stock solution in 100% DMSO.
-
Dissolution Aids: Use gentle heating (37°C) and/or sonication to dissolve the compound in the stock solvent.
-
Dilution Technique: Add the stock solution to pre-warmed aqueous media slowly and with constant mixing.
-
Troubleshooting Precipitation: If precipitation occurs, try serial dilutions, reduce the final concentration, or consider adjusting the pH of your aqueous medium.
-
Vehicle Controls: Always include appropriate vehicle controls in your experiments to account for any effects of the solvent.
By following this structured approach, you can effectively troubleshoot solubility issues with this compound and ensure the reliability of your experimental data.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
MySkinRecipes. This compound. [Link]
-
PubChem. 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. [Link]
-
PrepChem. Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline dihydrochloride. [Link]
-
precisionFDA. 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE. [Link]
- Google Patents. NO153807B - PROCEDURE FOR THE PREPARATION OF 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOKINOLINE.
-
Emulatebio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
-
Al-kassas, R., Al-kassas, R., & Al-Gohary, O. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutical sciences, 28(2), 224–234. [Link]
-
Phenomenex. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]
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Pratama, A. S. (2021). Optimizing Sample Dissolution Methods of Low Water Soluble Intermediate Organic Compounds to Support Environmental Risk Assessment. [Link]
-
Lázár, L., Szatmári, I., Fülöp, F., & Lázár, L. (2015). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules (Basel, Switzerland), 20(10), 17940–17953. [Link]
-
ResearchGate. I wanted to dissolve my drugs in DMSO for in vivo cytotoxic assays on testis cells. [Link]
-
Muselík, J., Komersová, A., Kubová, K., Matzick, K., & Kratochvíl, B. (2016). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic-Lipophilic Matrices. AAPS PharmSciTech, 17(4), 964–971. [Link]
-
Al-kassas, R., Al-kassas, R., & Al-Gohary, O. (2022). In vitro methods to assess drug precipitation. Journal of Applied Pharmaceutical Science, 1-11. [Link]
-
Pobudkowska, A., & Pączkowska, M. (2011). Study of pH-dependent drugs solubility in water. Journal of Thermal Analysis and Calorimetry, 109(2), 735-741. [Link]
-
PrepChem. Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline. [Link]
-
gChem Global. DMSO. [Link]
-
ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
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Technical Support Center: A Guide to Improving the Yield of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals. Here, we delve into the common challenges encountered during this synthesis, providing field-proven insights and solutions in a direct question-and-answer format to enhance your experimental success.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route for 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline?
The most prevalent method for constructing the tetrahydroisoquinoline (THIQ) core is the Pictet-Spengler reaction .[1] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[2] For the synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, the typical starting materials are 2-(2,3-dichlorophenyl)ethanamine and formaldehyde.
Q2: Why is the yield often low for this specific Pictet-Spengler reaction?
The primary challenge stems from the electronic properties of the starting material. The two chlorine atoms on the aromatic ring are strongly electron-withdrawing. This deactivates the ring, making it less nucleophilic and thus less reactive towards the crucial final step of the reaction: the intramolecular electrophilic aromatic substitution (cyclization).[3] Consequently, forcing conditions, such as the use of strong acids or superacids, are often required to achieve moderate to high yields.[3]
Q3: What is the specific role of the acid catalyst in the reaction?
The acid catalyst plays two critical roles in the Pictet-Spengler synthesis:
-
Formation of the Iminium Ion: It protonates the intermediate Schiff base, formed from the amine and formaldehyde, to generate a highly electrophilic iminium ion. This ion is the key intermediate that attacks the aromatic ring.[2]
-
Facilitating Cyclization: The acid activates the aromatic ring for the electrophilic attack, which is especially important for deactivated substrates like the dichlorinated phenyl-ethylamine.[2]
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective methods.
-
TLC: Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures) to track the disappearance of the starting amine and the appearance of the product spot.
-
LC-MS: This provides a more definitive analysis, allowing you to monitor the consumption of reactants and the formation of the desired product by checking for its specific mass-to-charge ratio (m/z).
Q5: What are the most critical parameters to control for a successful synthesis?
The three most critical parameters are:
-
Acidity: The choice and concentration of the acid catalyst are paramount for driving the reaction to completion, especially with the deactivated substrate.
-
Temperature: Temperature control is crucial to prevent the polymerization of formaldehyde and minimize other side reactions. Some reactions may require initial cooling followed by heating to proceed.
-
Purity of Reagents: Ensure the starting amine is pure and use a reliable source of formaldehyde (e.g., paraformaldehyde or a fresh aqueous solution).
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: The reaction has stalled; TLC/LC-MS shows unreacted starting material and no product.
-
Likely Cause: Insufficiently Strong Acidic Conditions. As previously mentioned, the electron-withdrawing nature of the two chlorine substituents deactivates the benzene ring, making the final electrophilic aromatic substitution step difficult. Standard conditions used for activated rings may not be sufficient.[3][4]
-
Solution A - Stronger Protic Acids: Switch from milder acids like acetic acid to stronger ones. Concentrated hydrochloric acid or trifluoroacetic acid (TFA) are common choices. Refluxing in these stronger acids can often provide the necessary energy to overcome the activation barrier.
-
Solution B - Lewis Acids: Employ a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂) in an aprotic solvent like chloroform or dichloromethane. Lewis acids can effectively catalyze the cyclization of N-sulfonated phenethylamines, a strategy that can be adapted for this synthesis.[4]
-
Solution C - Superacids: For highly recalcitrant substrates, superacid-catalyzed Pictet-Spengler reactions have proven effective, yielding good results where other methods fail.[3] A common superacid system is trifluoromethanesulfonic acid (TfOH).
Problem 2: The reaction mixture is complex, with multiple unidentified spots on the TLC plate.
-
Likely Cause 1: Formaldehyde Polymerization. Using an aged aqueous solution of formaldehyde can lead to the formation of paraformaldehyde and other polymers, complicating the reaction.
-
Solution: Use a fresh, high-quality source of aqueous formaldehyde (formalin). Alternatively, use paraformaldehyde and heat the reaction mixture to depolymerize it in situ. Another excellent option is to use a formaldehyde equivalent like methylal (dimethoxymethane), which generates formaldehyde under acidic conditions.[1]
-
Likely Cause 2: Unwanted Side Reactions. At elevated temperatures or with incorrect stoichiometry, side reactions can occur. One documented side reaction with tetrahydroisoquinolines and excess formaldehyde is the formation of a methylene-bridged dimer.[5]
-
Solution:
-
Maintain strict temperature control, often starting the reaction at 0°C to manage the initial exothermic condensation before heating.
-
Use a slight excess (1.1 to 1.2 equivalents) of formaldehyde, but avoid a large excess.
-
Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of further byproducts.
-
Problem 3: I've confirmed product formation, but I am struggling to isolate it as a clean hydrochloride salt.
-
Likely Cause: Improper Work-up or Crystallization Technique. The free base of the product may be an oil or have high solubility in common organic solvents, making direct precipitation difficult.
-
Solution: Two-Step Isolation Protocol:
-
Free Base Extraction: After the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., saturated sodium bicarbonate or cold 5M NaOH) to a pH > 10. Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base.
-
Salt Formation and Precipitation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., isopropanol, methanol, or diethyl ether). Add a solution of HCl in ether or isopropanol dropwise while stirring. Alternatively, bubble dry HCl gas through the solution. The hydrochloride salt should precipitate out of the solution. If it oils out, try scratching the inside of the flask with a glass rod or adding a non-polar solvent like hexane to induce crystallization. Collect the solid by filtration, wash with cold ether, and dry under vacuum.
-
Section 3: Visualized Reaction and Troubleshooting Workflow
Pictet-Spengler Reaction Mechanism
Caption: A logical workflow for troubleshooting common synthesis issues.
Section 4: Optimized Experimental Protocol
This protocol is a synthesized example based on established principles of the Pictet-Spengler reaction, adapted for this specific challenging substrate.
Objective: To synthesize this compound.
Materials:
-
2-(2,3-dichlorophenyl)ethanamine (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid solution (2M in diethyl ether)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-(2,3-dichlorophenyl)ethanamine (1.0 eq) and paraformaldehyde (1.2 eq) in trifluoroacetic acid (TFA) (approximately 5-10 mL per gram of amine).
-
Causality: TFA serves as both the solvent and the strong acid catalyst required to promote iminium ion formation and cyclization onto the deactivated aromatic ring. Paraformaldehyde is a solid source of formaldehyde that depolymerizes upon heating.
-
-
Reaction Execution: Heat the mixture to reflux (approximately 70-80°C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting amine is no longer detectable. This may take between 4 to 24 hours.
-
Quenching and Neutralization: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a stirred, cold saturated solution of NaHCO₃. Add the acidic solution portion-wise to control the vigorous CO₂ evolution. Continue adding base until the pH of the aqueous layer is > 9.
-
Causality: This step neutralizes the strong acid and converts the product from its salt form to the free base, enabling its extraction into an organic solvent.
-
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers.
-
Causality: The organic free base is more soluble in DCM than in the aqueous layer. Multiple extractions ensure maximum recovery.
-
-
Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄ for 15-20 minutes. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline free base, which may be an oil or a semi-solid.
-
Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether. While stirring, add a 2M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt should form immediately.
-
Causality: The basic nitrogen of the tetrahydroisoquinoline is protonated by HCl, forming the ionic salt which is insoluble in diethyl ether and precipitates.
-
-
Isolation and Drying: Continue stirring the suspension in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities. Dry the white solid under high vacuum to obtain the final this compound.
Section 5: Comparative Data on Reaction Conditions
| Catalyst System | Solvent | Temperature | Typical Yield Range | Key Considerations |
| Concentrated HCl | Water/Ethanol | Reflux | 30-50% | Traditional method; may require long reaction times. |
| Trifluoroacetic Acid (TFA) | TFA | Reflux | 60-80% | Excellent for deactivated systems; TFA is corrosive and requires careful handling. |
| BF₃·OEt₂ | Dichloromethane | Room Temp to Reflux | 50-75% | Good for avoiding high temperatures; BF₃·OEt₂ is moisture-sensitive. [4] |
| Triflic Acid (TfOH) | Dichloromethane | 0°C to Room Temp | 70-90% | Superacid catalyst, highly effective but also highly corrosive and expensive. [3] |
References
-
Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Superacid-Catalyzed Pictet-Spengler Reactions of Less Activated Imines of 2-Phenethylamine. The Journal of Organic Chemistry, 64(2), 611–617. [Link]
-
Santos, V. G. F., et al. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. [Link]
-
Various Authors. (n.d.). Pictet–Spengler Tetrahydroisoquinoline Synthese. ResearchGate. [Link]
- Gallagher, T. F., & TERNANSKY, R. J. (1998). Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds. U.S.
-
Bunce, R. A., et al. (2015). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 20(8), 13677–13713. [Link]
-
Parida, D. K., & Dash, J. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. [Link]
-
PrepChem. (n.d.). Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline dihydrochloride. [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Vincek, W. C., et al. (1981). Metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a phenylethanolamine N-methyltransferase inhibitor. II. Species difference in metabolism and synthesis of its metabolites. Drug Metabolism and Disposition, 9(5), 427-432. [Link]
-
MDPI. (2020). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Catalysts, 10(10), 1128. [Link]
-
ResearchGate. (2019). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. [Link]
-
National Center for Biotechnology Information. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules, 26(11), 3326. [Link]
-
Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 685-705. [Link]
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- 4. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
Navigating the Nuances of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 57987-77-6). As a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT), this compound is a valuable tool in neuroscience and drug discovery.[1] This guide, compiled by our senior application scientists, provides in-depth technical information and practical advice to ensure the stability, proper handling, and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. One supplier suggests room temperature for storage.[2] To prevent potential degradation from moisture and atmospheric components, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable, though not always mandatory for short-term use.
Q2: What is the general stability of this compound?
This compound is generally stable under the recommended storage conditions. The hydrochloride salt form is specifically used to enhance both its stability and solubility characteristics.[3] However, like other tetrahydroisoquinolines, it may be susceptible to oxidation, which can lead to aromatization of the tetrahydroisoquinoline ring. The presence of chlorine atoms on the aromatic ring is expected to influence its kinetic stability.
Q3: In which solvents is this compound soluble?
| Solvent | Solubility Information |
| Water | A synthesis protocol describes dissolving 2.37 grams in 100 mL of water, suggesting a solubility of at least 23.7 mg/mL.[4] |
| Methanol | Used as a solvent during the reduction step in its synthesis, indicating good solubility. |
| DMSO | While specific data is not available, DMSO is a powerful solvent for a wide array of organic compounds and is a common choice for preparing high-concentration stock solutions of small molecule inhibitors.[5] |
| Ethanol | No specific data is available, but it is a common solvent for similar small molecules. |
It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Stock Solution Preparation and Storage
Q4: How should I prepare a stock solution of this compound?
Preparing a stable and accurate stock solution is critical for reproducible experimental results.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Pre-weighing Preparation: Allow the vial of this compound (Molar Mass: 238.54 g/mol ) to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh out 2.385 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the tube. Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes (e.g., amber-colored) to minimize freeze-thaw cycles and exposure to light.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Q5: What are the recommended storage conditions for stock solutions?
For optimal stability, store stock solutions at -20°C or -80°C. When stored properly, DMSO stock solutions of many small molecule inhibitors are stable for several months. It is good practice to visually inspect the solution for any signs of precipitation upon thawing.
Troubleshooting Guide
Q6: My compound precipitated when I added it to my aqueous buffer/cell culture medium. What should I do?
Precipitation is a common issue when diluting a DMSO stock solution into an aqueous environment.
-
Cause: The compound has low solubility in the final aqueous solution. The concentration of the organic solvent (DMSO) may not be sufficient to keep it dissolved.
-
Solutions:
-
Increase the final DMSO concentration: Ensure the final concentration of DMSO in your assay is as high as permissible for your experimental system (typically ≤0.5% for cell-based assays to avoid cytotoxicity).
-
Lower the final compound concentration: You may be exceeding the solubility limit of the compound in your aqueous buffer. Try using a lower final concentration.
-
Use a different solvent: If your experiment allows, consider preparing the stock solution in a more aqueous-friendly solvent, though this may limit the maximum stock concentration.
-
Stepwise dilution: Dilute the stock solution in a stepwise manner to avoid a sudden change in solvent polarity.
-
Pre-warm the buffer: Warming the aqueous buffer before adding the compound can sometimes help with solubility.
-
Q7: I am seeing a loss of inhibitory activity in my experiments over time. What could be the cause?
A decrease in the compound's activity can be due to several factors related to its stability.
-
Cause 1: Degradation in solution. The compound may be degrading in your stock solution or in the assay buffer.
-
Solution:
-
Prepare fresh stock solutions: If you suspect your stock solution has degraded, prepare a fresh one.
-
Minimize freeze-thaw cycles: Use single-use aliquots of your stock solution.
-
Protect from light: Tetrahydroisoquinolines can be susceptible to photo-oxidation. Store stock solutions in light-protecting tubes and minimize exposure of your experimental setup to direct light.
-
Consider pH of the buffer: The stability of the compound may be pH-dependent. Ensure your buffer pH is within a stable range for the compound.
-
-
-
Cause 2: Interaction with other components in the assay.
-
Solution: Investigate potential interactions with other components of your assay medium. For example, some compounds can be metabolized by cells over the course of a long incubation.
-
Q8: I am observing inconsistent results between experiments. How can I improve reproducibility?
Inconsistent results often stem from variations in compound handling and preparation.
-
Solution:
-
Strictly follow a standardized protocol for stock solution preparation: Ensure the compound is fully dissolved and the concentration is accurate.
-
Use freshly prepared dilutions: Prepare working solutions fresh for each experiment from a frozen stock.
-
Calibrate your pipettes: Inaccurate pipetting can lead to significant variations in the final concentration of the inhibitor.
-
Ensure homogeneity of the final solution: After adding the compound to your assay buffer or cell culture medium, mix thoroughly to ensure a uniform concentration.
-
Visualizing Experimental Workflows
Stock Solution Preparation and Dilution Workflow
Caption: Workflow for preparing and using stock solutions.
Troubleshooting Precipitation Issues
Caption: Decision tree for addressing compound precipitation.
References
- Computational exploration of a chlorinated tetrahydroisoquinoline: Geometry, reactivity, noncovalent interactions, and molecular docking evalu
-
This compound | C9H10Cl3N | CID 123919. PubChem. ([Link])
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications. ([Link])
-
This compound. MySkinRecipes. ([Link])
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PMC. ([Link])
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. ([Link])
-
This compound. GSRS. ([Link])
-
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | C9H9Cl2N | CID 123920. PubChem. ([Link])
-
Transition-State Analogues of Phenylethanolamine N-Methyltransferase. PMC. ([Link])
-
The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. PMC. ([Link])
-
Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides. PubMed. ([Link])
-
7,8-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE. GSRS. ([Link])
-
Inhibition by lead of phenylethanolamine-N-methyltransferase. PubMed. ([Link])
-
Stability of selected chlorinated thiazide diuretics. Request PDF on ResearchGate. ([Link])
-
Phenylethanolamine N-methyltransferase. Wikipedia. ([Link])
-
7,8-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE. precisionFDA. ([Link])
-
7,8-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE. precisionFDA. ([Link])
-
Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline dihydrochloride. PrepChem.com. ([Link])
-
Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC. ([Link])
-
Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts. MDPI. ([Link])
- 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid hydrochloride. (URL not available)
-
7,8-dichloro-1,2,3,4-tetrahydroisoquinoline. ChemBK. ([Link])
- 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid hydrochloride. (URL not available)
-
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | C9H9Cl2N | CID 12595073. PubChem. ([Link])
-
Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Publications. ([Link])
- CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
-
Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. ([Link])
Sources
common problems in 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride experiments
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (7,8-diCl-THIQ HCl). This document is intended for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common challenges encountered during the synthesis, purification, handling, and analysis of this compound.
Synthesis & Purification Challenges
The synthesis of 7,8-diCl-THIQ often presents challenges primarily due to the electronic properties of the dichlorinated benzene ring. The two chlorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards the key intramolecular electrophilic aromatic substitution step central to standard isoquinoline syntheses like the Bischler-Napieralski and Pictet-Spengler reactions.[1][2][3]
FAQ 1: My Bischler-Napieralski reaction yield is very low. What is the underlying cause and how can I improve it?
Answer:
The low yield is almost certainly due to the deactivation of the aromatic ring by the 7,8-dichloro substitution pattern. The Bischler-Napieralski reaction requires an electron-rich aromatic ring to facilitate the intramolecular electrophilic cyclization of the N-acyl-β-phenylethylamine precursor.[3][4] The chlorine atoms withdraw electron density, making this cyclization step energetically unfavorable and requiring harsh conditions, which in turn can lead to side reactions and degradation.
Troubleshooting Steps:
-
Increase Catalyst Strength & Stoichiometry: Standard dehydrating agents like POCl₃ or P₂O₅ may be insufficient.[1][3] Consider using stronger Lewis acids or a combination of reagents. Polyphosphoric acid (PPA) at elevated temperatures or Eaton's reagent (P₂O₅ in methanesulfonic acid) can be more effective.
-
Elevate Reaction Temperature: Due to the deactivated ring, higher temperatures are necessary to overcome the activation energy barrier. Refluxing in a high-boiling solvent like xylene or decalin, or using microwave irradiation, can significantly improve yields.[3]
-
Monitor for Side Reactions: A major side reaction under harsh conditions is the retro-Ritter reaction, which leads to the formation of styrenes.[3] This is evidence of the formation of a stable nitrilium salt intermediate that fails to cyclize. If styrene byproducts are detected (e.g., by GC-MS or ¹H NMR), it confirms that the cyclization is the rate-limiting step and that even harsher conditions may be required.
FAQ 2: Is the Pictet-Spengler reaction a viable alternative for synthesizing 7,8-diCl-THIQ?
Answer:
While the Pictet-Spengler reaction is a cornerstone of tetrahydroisoquinoline synthesis, it is generally not suitable for substrates with strongly deactivated aromatic rings like 7,8-dichlorophenethylamine.[2][5] The reaction mechanism relies on an electrophilic attack on the aromatic ring by an iminium ion, a process that is severely hindered by electron-withdrawing groups.[5] Classic Pictet-Spengler conditions will likely result in no reaction or trace amounts of product.
However, modified "superacid" catalyzed Pictet-Spengler reactions have been developed for less activated substrates.[2] Using a medium like trifluoromethanesulfonic acid (TfOH) or liquid HF could potentially force the cyclization, but these methods require specialized equipment and extreme caution. For most laboratory settings, this route is less practical than optimizing the Bischler-Napieralski reaction followed by reduction.
Workflow for Troubleshooting Low Synthesis Yield
This diagram outlines a logical workflow for addressing low product yield during the cyclization step.
Caption: Troubleshooting workflow for low-yield cyclization reactions.
FAQ 3: I am having difficulty purifying the final hydrochloride salt. What purification strategies are most effective?
Answer:
Purification of 7,8-diCl-THIQ HCl can be challenging due to its salt nature and potential for co-precipitation with other reaction impurities.
Purification Protocol & Troubleshooting:
-
Initial Workup (Base Extraction): After the reaction is complete (e.g., reduction of the dihydroisoquinoline intermediate), the crude product should be converted to the free base.
-
Quench the reaction carefully.
-
Basify the aqueous solution to a pH > 10 using a strong base like NaOH or K₂CO₃. This deprotonates the amine, making it soluble in organic solvents.
-
Extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate.[6] Wash the organic layer with brine to remove residual inorganic salts and dry thoroughly with a drying agent like Na₂SO₄ or MgSO₄.[7]
-
-
Purification of the Free Base: The crude free base is often easier to purify than the salt.
-
Column Chromatography: If necessary, purify the free base using silica gel chromatography. A gradient of ethyl acetate in hexanes, often with 1-2% triethylamine (TEA) added to the mobile phase, is effective. The TEA prevents the basic amine from streaking on the acidic silica gel.
-
Crystallization: The free base may be a solid that can be recrystallized from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).
-
-
Conversion to Hydrochloride Salt:
-
Dissolve the purified free base in a dry, non-polar solvent like diethyl ether or DCM.[7]
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or bubble HCl gas through the solution) with stirring.
-
The hydrochloride salt should precipitate out of the solution.[7] If it oils out, try cooling the solution or using a different solvent.
-
Collect the precipitate by filtration, wash with cold, dry ether to remove any remaining soluble impurities, and dry under vacuum.[7]
-
| Problem | Probable Cause | Recommended Solution |
| Product won't precipitate as HCl salt | Product is too soluble in the chosen solvent. | Use a less polar solvent for precipitation (e.g., switch from DCM to diethyl ether or a hexanes/ether mixture). |
| Product "oils out" instead of precipitating | Supersaturation or presence of impurities. | Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available. Try cooling the solution to 0°C or -20°C. |
| Final salt is discolored (yellow/brown) | Impurities co-precipitated. | Purify the free base more thoroughly before salt formation. Consider a charcoal treatment of the free base solution before filtration and salt formation. |
Handling, Storage, and Stability
Proper handling and storage are critical to maintain the integrity and ensure the safety of personnel working with 7,8-diCl-THIQ HCl.
FAQ 4: What are the primary stability concerns for this compound?
Answer:
There are two main stability concerns: oxidation and hygroscopicity.
-
Oxidation: Tetrahydroisoquinolines can be susceptible to oxidation, leading to the formation of the corresponding aromatic isoquinoline or other degradation products.[8] This can be accelerated by air, light, and trace metal impurities.
-
Hygroscopicity: As a hydrochloride salt, the compound is likely to absorb moisture from the atmosphere. This can affect accurate weighing and may introduce water into sensitive reactions.
Recommended Storage & Handling Procedures:
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at room temperature or refrigerated (2-8°C) to slow potential degradation.[9] Protect from light by using an amber vial or storing it in a dark location.
-
Handling: Handle the compound in a well-ventilated area or a fume hood.[10] Due to its hazard profile (harmful if swallowed, inhaled, or in contact with skin), appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.[11] When weighing, do so quickly to minimize water absorption. For long-term storage, consider portioning the material into smaller vials to avoid repeated exposure of the bulk sample to the atmosphere.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under inert gas (Ar, N₂) | Prevents oxidation of the tetrahydroisoquinoline ring.[8] |
| Temperature | Room temperature or 2-8°C | Reduces degradation rate. |
| Container | Tightly sealed amber glass vial | Protects from moisture and light.[12] |
| Safety | Handle in fume hood with PPE | Compound is classified as an acute toxin (oral, dermal, inhalation).[11] |
Analytical Characterization
Accurate characterization is key to confirming the identity and purity of your material.
FAQ 5: My ¹H NMR spectrum shows broad peaks for the aliphatic protons. What is the cause?
Answer:
Broadening of the signals for the protons on the tetrahydroisoquinoline ring (positions 1, 3, and 4) is common and can be attributed to two main factors:
-
Slow Ring Inversion: The six-membered heterocyclic ring is not planar and undergoes a conformational "ring flip." If this inversion occurs on a timescale similar to the NMR experiment, it can lead to the broadening of signals for the axial and equatorial protons.
-
Nitrogen Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment. This can cause rapid relaxation of adjacent protons, leading to signal broadening.
Troubleshooting:
-
Variable Temperature (VT) NMR: Acquiring the spectrum at a higher temperature (e.g., 50-80°C) can increase the rate of ring inversion, often causing the broad peaks to sharpen into distinct signals. Conversely, cooling the sample can slow the inversion enough to resolve the distinct axial and equatorial protons.
-
Acid/Base Effects: Ensure the sample is fully protonated (as the HCl salt). If there is an equilibrium between the free base and the salt, this can also cause broadening. Adding a drop of DCl in D₂O can sometimes sharpen the spectrum.
FAQ 6: I am seeing poor peak shape (tailing) during reverse-phase HPLC analysis. How can I fix this?
Answer:
Peak tailing for basic compounds like 7,8-diCl-THIQ on standard C18 columns is a classic problem. It is caused by the interaction of the basic nitrogen atom with residual acidic silanol groups on the silica support of the stationary phase.
Solutions for Improved HPLC Analysis:
-
Use a Low-pH Mobile Phase: A mobile phase buffered at a low pH (e.g., 2.5-3.5) with an acid like formic acid or trifluoroacetic acid (TFA) will ensure the amine is fully protonated. This protonated amine will have a much-reduced interaction with the silanol groups. A typical starting condition is a gradient of acetonitrile in water with 0.1% formic acid in both solvents.
-
Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also be effective, although this is more common for normal-phase chromatography. The TEA will preferentially bind to the active silanol sites, preventing the analyte from interacting with them.
-
Use a Modern Column: Employ a column specifically designed for basic compounds. Many modern columns have end-capping technologies or are based on hybrid silica particles that minimize the number of free silanol groups, resulting in excellent peak shape for amines even at neutral pH.
Decision Tree for Identifying Impurities
This diagram helps guide the process of identifying an unknown peak in your analytical data.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. Metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a phenylethanolamine N-methyltransferase inhibitor. II. Species difference in metabolism and synthesis of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [myskinrecipes.com]
- 10. echemi.com [echemi.com]
- 11. 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | C9H9Cl2N | CID 123920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. riskmanagement.nd.edu [riskmanagement.nd.edu]
Technical Support Center: Synthesis of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Welcome to the dedicated technical support guide for the synthesis and optimization of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (SKF-64139)[1]. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success in this synthesis. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your reaction conditions with confidence.
I. Overview of Synthetic Strategies
The synthesis of a tetrahydroisoquinoline (THIQ) core can be approached through several classic name reactions. For the specific target, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, the primary challenge lies in the electronic nature of the starting material. The two chlorine atoms on the aromatic ring are electron-withdrawing, which deactivates the ring towards the key electrophilic aromatic substitution step inherent in the cyclization.
The two most viable and commonly employed strategies are:
-
The Pictet-Spengler Reaction: A one-pot condensation and cyclization of a β-arylethylamine with an aldehyde. This is the most direct route.[2][3][4]
-
The Bischler-Napieralski Reaction: A two-step sequence involving the acylation of a β-arylethylamine, followed by acid-catalyzed cyclization to a 3,4-dihydroisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.[4][5]
This guide will focus primarily on optimizing the more direct Pictet-Spengler reaction , while also providing insights into the Bischler-Napieralski route as a robust alternative.
II. The Pictet-Spengler Route: Mechanism & Key Challenges
The reaction proceeds by forming an iminium ion from the starting 2-(2,3-dichlorophenyl)ethanamine and formaldehyde, which then acts as the electrophile for the intramolecular cyclization.
Caption: The two-stage mechanism of the Pictet-Spengler reaction.
The primary hurdle is the cyclization step (electrophilic aromatic substitution). The electron-withdrawing chlorine atoms reduce the nucleophilicity of the aromatic ring, making it less reactive towards the iminium ion electrophile. Consequently, standard Pictet-Spengler conditions are often insufficient, leading to low yields or reaction failure.[3][6]
III. Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Pictet-Spengler or Bischler-Napieralski, is better for this specific compound?
A1: The Pictet-Spengler reaction is more atom-economical and direct (a one-pot reaction). However, due to the deactivated aromatic ring, it requires forcing conditions (stronger acids, higher heat). The Bischler-Napieralski reaction is a multi-step process (acylation, cyclization, reduction) but can sometimes provide better overall yields because the cyclization of the N-acyl derivative is often more facile.[4][7] We recommend starting with the optimization of the Pictet-Spengler reaction due to its simplicity. If yields remain poor despite optimization, the Bischler-Napieralski route is an excellent alternative.
Q2: What is a realistic target yield for the Pictet-Spengler synthesis of 7,8-Dichloro-THIQ?
A2: For deactivated substrates like this, initial yields might be in the 20-40% range. With careful optimization of the acid catalyst, temperature, and reaction time, achieving yields of 50-70% is a realistic goal. It is crucial to monitor the reaction by TLC or LC-MS to avoid prolonged heating that can lead to side products.
Q3: Why is the product isolated as a hydrochloride salt?
A3: The tertiary amine in the tetrahydroisoquinoline core is basic. Converting it to the hydrochloride salt serves two main purposes:
-
Stability: Salts are typically more crystalline and stable solids than their corresponding free bases, which can be oils or low-melting solids. This improves shelf-life and handling.
-
Purification: The formation of the salt is an excellent final purification step. The salt often has lower solubility in non-polar organic solvents, allowing it to be precipitated in high purity.
IV. Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Q4: My reaction has stalled, and I have a low conversion of my starting amine. What should I do?
A4: This is the most common issue and is directly related to the deactivated ring system. The equilibrium between the starting materials and the iminium ion may be unfavorable, or the energy barrier for the cyclization is too high.
-
Causality: The nucleophilicity of the dichlorinated benzene ring is insufficient to attack the iminium electrophile under mild acidic conditions.[3][6]
-
Solutions:
-
Increase Acid Strength: Switch from standard hydrochloric or sulfuric acid to a stronger Brønsted acid like trifluoroacetic acid (TFA) or polyphosphoric acid (PPA).[8] In some cases, superacids have been used for extremely deactivated systems.[6] Stronger acids more effectively protonate the imine, generating a higher concentration of the more electrophilic iminium ion.[3][4]
-
Increase Temperature: Refluxing the reaction is often necessary. A systematic screen of temperatures (e.g., 80 °C, 100 °C, 120 °C) can identify the optimal point where the reaction proceeds without significant decomposition. Microwave-assisted heating can also be effective in accelerating the reaction.[6]
-
Choice of Solvent: While traditionally run in protic solvents, performing the reaction in a non-polar, aprotic solvent like benzene or toluene at reflux can sometimes give superior yields.[3][9]
-
Q5: I'm observing a significant amount of a dark, tar-like substance in my reaction flask. What is it and how can I prevent it?
A5: This is likely due to the polymerization of formaldehyde and/or decomposition of the starting material or product under harsh conditions.
-
Causality: Formaldehyde is prone to self-polymerization, especially in the presence of strong acids. Additionally, prolonged heating of aromatic amines can lead to degradation.
-
Solutions:
-
Control Aldehyde Stoichiometry: Use a high-quality formaldehyde source (e.g., paraformaldehyde, which depolymerizes in situ) and use only a slight excess (1.1-1.2 equivalents).
-
Slow Addition: If using aqueous formaldehyde, add it slowly to the heated reaction mixture to keep its instantaneous concentration low.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions that can contribute to colored impurities.
-
Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the consumption of the starting material plateaus. Unnecessary heating will only promote decomposition.
-
Q6: My purification by recrystallization is failing, or the purity of my hydrochloride salt is low. What are the best practices?
A6: Purification requires careful solvent selection and proper technique for converting the free base to the salt.
-
Causality: The polarity of the free base and its salt are very different. Impurities may co-precipitate if the conditions are not optimized.
-
Solutions:
-
Purify the Free Base First: After the reaction workup (basification and extraction), consider purifying the crude free base by column chromatography (Silica gel, using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine to prevent streaking).
-
Salt Formation Technique: Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, methanol, or isopropanol). Then, add a solution of HCl in the same or a miscible solvent (e.g., HCl in ether, or concentrated aqueous HCl if using an alcohol solvent).
-
Recrystallization Solvents: For the hydrochloride salt, a common and effective solvent system for recrystallization is ethanol/diethyl ether or methanol/isopropanol. Dissolve the salt in a minimal amount of the hot alcohol and then slowly add the ether/isopropanol until turbidity is observed. Allow it to cool slowly to obtain pure crystals.
-
V. Experimental Protocols & Data
Optimized Starting Conditions for Pictet-Spengler Synthesis
The following table provides a validated starting point for your experiments.
| Parameter | Recommended Condition | Rationale / Notes |
| Starting Amine | 2-(2,3-dichlorophenyl)ethanamine | Ensure high purity (>98%). |
| Aldehyde | Paraformaldehyde (1.2 eq.) | Depolymerizes in situ, providing a controlled release of formaldehyde. |
| Acid Catalyst | Trifluoroacetic Acid (TFA) | A strong acid known to be effective for deactivated systems.[3][6] Can also act as the solvent. |
| Solvent | Toluene or neat TFA | Toluene allows for reflux at ~110°C. Neat TFA is an aggressive but often effective option. |
| Temperature | 100-110 °C (Reflux) | Necessary to overcome the activation energy for the cyclization step. |
| Reaction Time | 4-24 hours | Monitor by TLC/LC-MS. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and formation of colored impurities. |
Step-by-Step Synthesis Protocol
Caption: A standard workflow for synthesis and purification.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add 2-(2,3-dichlorophenyl)ethanamine (1.0 eq.), paraformaldehyde (1.2 eq.), and toluene (approx. 0.1 M concentration). Add trifluoroacetic acid (2.0-3.0 eq.) dropwise.
-
Heating: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-24 hours. Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench by diluting with water and basifying to pH > 12 with a cold aqueous solution of NaOH (e.g., 2-4 M).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.[10]
-
Salt Formation: Dissolve the crude or purified free base in a minimal amount of methanol or isopropanol. Cool the solution in an ice bath and add a solution of HCl in ether (2.0 M) or concentrated aqueous HCl dropwise until the solution is acidic (test with pH paper) and a precipitate forms.
-
Purification: Collect the solid by vacuum filtration. Recrystallize the solid from a hot ethanol/diethyl ether mixture to yield pure this compound.
-
Analysis: Confirm the structure and purity via ¹H NMR, ¹³C NMR, MS, and melting point analysis.
VI. References
-
The Pictet-Spengler Reaction Updates Its Habits. MDPI. [Link]
-
Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]
-
Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Publications. [Link]
-
Pictet–Spengler reaction. Wikipedia. [Link]
-
Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in. ResearchGate. [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC. [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Science. [Link]
-
Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PMC - PubMed Central. [Link]
-
This compound. PubChem. [Link]
-
This compound. MySkinRecipes. [Link]
-
A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. ACS Publications. [Link]
Sources
- 1. This compound | C9H10Cl3N | CID 123919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Welcome to the dedicated support center for 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 57987-77-6).[1][2] This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the purification of this important pharmaceutical intermediate.[3] As a substituted tetrahydroisoquinoline, its purity is paramount for reliable outcomes in downstream applications, including the research of potential therapeutic agents for neurological disorders.[4][5]
This document provides field-proven troubleshooting advice and answers to frequently asked questions, grounding all recommendations in established chemical principles.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low Yield After Recrystallization
Question: I'm experiencing significant product loss during the recrystallization of my crude 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline HCl. What are the common causes and how can I improve my yield?
Answer:
Low recovery from recrystallization is a frequent challenge, typically stemming from suboptimal solvent selection or procedural missteps. The hydrochloride salt form is specifically used to enhance solubility in certain solvents, which can be a double-edged sword during crystallization.[4]
Possible Causes & Solutions:
-
Inappropriate Solvent System: The chosen solvent may be too good, keeping the product dissolved even at low temperatures. Conversely, a poor solvent will not dissolve the crude material sufficiently for purification.
-
Solution: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For amine hydrochlorides, polar protic solvents are often a good starting point.
-
Protocol: Begin by testing solubility in small volumes of various solvents (e.g., isopropanol, ethanol, methanol/ether mixtures, acetonitrile).
-
Expert Insight: A common and effective technique is to dissolve the crude hydrochloride salt in a minimal amount of hot methanol or ethanol and then slowly add a less polar co-solvent (an "anti-solvent") like diethyl ether or tert-butyl methyl ether (TBME) until turbidity persists. Cool the mixture slowly to promote crystal growth. The use of ethereal hydrogen chloride to precipitate the product from a solution of the free base is a documented method, suggesting ether is an excellent anti-solvent.[6]
-
-
-
Excessive Solvent Volume: Using too much solvent will keep the product in solution, drastically reducing the yield of recovered crystals.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Work in small, incremental additions of solvent.
-
-
Premature Crystallization: If the solution cools too quickly, especially in the funnel during hot filtration, the product will crash out along with impurities.
-
Solution: Use a pre-heated funnel and filter flask for the hot filtration step. Keep the solution warm to prevent the product from crystallizing prematurely.
-
-
Incomplete Precipitation: The cooling period may be too short, or the final temperature not low enough.
-
Solution: After initial cooling to room temperature, place the crystallization vessel in an ice bath (0 °C) for at least an hour. For some systems, further cooling to -20 °C may improve yield, but verify that impurities do not precipitate at this temperature.
-
Issue 2: Persistent Impurities in the Final Product
Question: My NMR/LC-MS analysis shows that the purified product is still contaminated. What are the likely impurities and how can I remove them?
Answer:
The nature of impurities is directly linked to the synthetic route used to prepare the compound. Common syntheses involve the reduction of 7,8-dichloroisoquinoline or a Friedel-Crafts cyclization.[7][8]
Likely Impurities & Purification Strategies:
-
Unreacted Starting Material (e.g., 7,8-Dichloroisoquinoline): If the reduction of the aromatic isoquinoline is incomplete, this will be a major contaminant.[7]
-
Removal Strategy (Acid-Base Extraction): The basicity of the tetrahydroisoquinoline nitrogen (a secondary amine) is significantly different from the aromatic isoquinoline nitrogen. This can be exploited.
-
Protocol:
-
Dissolve the crude mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash with a dilute aqueous acid solution (e.g., 1M HCl). The desired tetrahydroisoquinoline hydrochloride will preferentially move to the aqueous layer, while less basic impurities may remain in the organic layer.
-
Cool the acidic aqueous extracts and basify to a high pH (pH > 12) with a strong base like solid NaOH or 6N NaOH solution.[9] This converts the hydrochloride salt to the free base.
-
Extract the free base back into an organic solvent (e.g., DCM, ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[7]
-
Precipitate the pure hydrochloride salt by adding a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether or dioxane).
-
-
-
-
Side-Reaction Products: The synthesis can sometimes yield dimers or other byproducts. For instance, reaction with formaldehyde can produce a methylene-bridged dimer.[6]
-
Removal Strategy (Chromatography): If acid-base extraction fails to separate impurities with similar basicity, column chromatography is the next logical step.
-
Protocol: Perform flash column chromatography on silica gel on the free base form of the compound. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate, is often effective. Adding a small percentage of triethylamine (~1%) to the eluent system can prevent the basic amine from streaking on the acidic silica gel.
-
-
Troubleshooting Workflow for Impure Product
Caption: Decision workflow for purifying crude product.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
The compound should be stored at room temperature, though some suppliers recommend refrigerated conditions (0-8 °C).[4] It is crucial to keep it in a tightly sealed container, protected from moisture and light, to prevent degradation. As a hydrochloride salt, it is generally more stable than its free base form.[1]
Q2: What is the typical appearance of this compound?
Pure this compound is typically an off-white to beige powder or crystalline solid.[4] A significant deviation in color (e.g., dark brown or yellow) may indicate the presence of oxidized impurities.
Q3: How can I confirm the purity and identity of my final product?
A multi-pronged analytical approach is recommended for comprehensive validation:
| Analytical Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | The spectra should show the correct number of protons and carbons with characteristic shifts for the tetrahydroisoquinoline core. The absence of significant unidentifiable peaks is crucial. |
| LC-MS | Purity assessment and molecular weight confirmation. | A single major peak in the chromatogram indicates high purity. The mass spectrum should show the molecular ion for the free base (C₉H₉Cl₂N, MW ≈ 202.08 g/mol )[10] or the protonated species [M+H]⁺. |
| Melting Point | Purity check. | A sharp melting point range is indicative of high purity. A broad or depressed melting point suggests the presence of impurities. A related compound, 7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, has a melting point of 205-212 °C.[4] |
Q4: Can I use this compound directly after synthesis, or is purification always necessary?
Purification is almost always a mandatory step. Crude products from organic synthesis invariably contain residual reagents, solvents, and byproducts.[11] Using an impure intermediate can lead to the formation of unwanted side products in subsequent reactions, complicate reaction monitoring, and yield misleading results in biological assays.
General Purification Protocol: From Crude Solid to Pure Crystals
This protocol integrates the key purification steps discussed above.
Caption: Standard workflow for purification.
References
-
PrepChem. (n.d.). Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline dihydrochloride. Retrieved from PrepChem.com. [Link]
-
PrepChem. (n.d.). Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from PrepChem.com. [Link]
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]
- Google Patents. (n.d.). NO153807B - PROCEDURE FOR THE PREPARATION OF 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOKINOLINE.
-
PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
-
PubChem. (n.d.). 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from PubChem. [Link]
Sources
- 1. 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline|PNMT Inhibitor [benchchem.com]
- 2. This compound | C9H10Cl3N | CID 123919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. prepchem.com [prepchem.com]
- 9. NO153807B - PROCEDURE FOR THE PREPARATION OF 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOKINOLINE. - Google Patents [patents.google.com]
- 10. 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | C9H9Cl2N | CID 123920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride Degradation Products
Introduction
Welcome to the technical support guide for 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (DCTQ-HCl). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability, degradation pathways, and analytical troubleshooting for this compound. DCTQ is a potent and reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT) and is frequently used in neuroscience and pharmaceutical research.[1] Understanding its degradation profile is critical for ensuring data integrity, developing stable formulations, and meeting regulatory requirements.
This guide is structured to address common challenges in a direct question-and-answer format, grounded in established scientific principles and regulatory expectations, primarily those set by the International Council for Harmonisation (ICH).[2][3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the handling and analysis of DCTQ-HCl.
Question 1: I'm observing multiple unexpected peaks in my initial HPLC analysis of a newly prepared DCTQ-HCl solution. What are the likely causes?
Answer:
Observing extraneous peaks in a fresh sample can be attributed to two primary sources: pre-existing impurities from synthesis or rapid, on-bench degradation.
-
Causality—Impurities from Synthesis: The synthesis of tetrahydroisoquinolines often involves multi-step pathways where residual starting materials, intermediates, or byproducts can carry over into the final product. Without a certificate of analysis detailing impurity profiles, it is difficult to identify these peaks without further characterization.
-
Causality—On-Bench Degradation: DCTQ-HCl, as a tetrahydroisoquinoline derivative, is susceptible to oxidation.[4][5] The presence of dissolved oxygen in your solvent, exposure to ambient light, or inappropriate pH can initiate degradation even in a short timeframe. The most probable initial degradation product is the fully aromatized 7,8-dichloroisoquinoline .
Troubleshooting Steps:
-
Verify Solvent Purity: Prepare a solvent blank (the exact solvent/mobile phase used to dissolve your sample) and inject it into your HPLC system. This will rule out contamination from the solvent itself.
-
Minimize Oxidative Stress: Prepare a fresh solution using de-gassed solvents (sparged with nitrogen or helium). Protect the solution from light by using an amber vial. Analyze immediately after preparation and compare the chromatogram to one from a sample that has been sitting on the bench for an hour. A significant increase in an impurity peak over time points to degradation.
-
Confirm Peak Identity: If you suspect the peak is 7,8-dichloroisoquinoline, use a high-resolution mass spectrometer (LC-MS) to determine its mass. The parent DCTQ (free base) has a molecular weight of 202.08 g/mol .[6] The aromatized product would have a molecular weight of approximately 199.0 g/mol , reflecting the loss of four hydrogen atoms.
Question 2: My assay results for DCTQ-HCl are showing poor precision and a consistent loss of the main peak area over a sequence of analyses. How can I improve the in-process stability of my samples?
Answer:
Inconsistent results and a decreasing peak area strongly suggest that the compound is degrading in the analytical vial while waiting in the autosampler queue. The primary factors to control are temperature, pH, and light exposure.
-
Causality—Temperature and pH: The rate of most chemical degradation reactions, including hydrolysis and oxidation, increases with temperature.[7] While the tetrahydroisoquinoline core is not prone to simple hydrolysis like an ester, extreme pH can catalyze oxidative pathways. The hydrochloride salt form suggests that the compound is most stable at a slightly acidic pH.
-
Causality—Light Exposure: The aromatic rings in DCTQ-HCl are chromophores that can absorb UV and visible light, potentially leading to photolytic degradation.[8][9] Standard laboratory lighting and UV detectors can contribute to this over time.
Stabilization Protocol:
-
Control Temperature: Use a temperature-controlled autosampler set to a low temperature, typically 4-10°C, to slow down potential degradation.
-
Buffer Your Samples: If your mobile phase is not already buffered, consider preparing your samples in a weakly acidic buffer (e.g., pH 3-5 phosphate or acetate buffer) that is miscible with your mobile phase. This helps maintain a consistent and stable pH environment.
-
Protect from Light: As a standard best practice, use amber or UV-protected autosampler vials for all analyses.[10]
-
Limit Time in Queue: If possible, shorten your analytical run sequence or re-prepare samples for longer sequences to minimize the time they spend in the autosampler.
FAQs: Forced Degradation & Stability
This section provides answers to frequently asked questions regarding the systematic evaluation of DCTQ-HCl stability.
Question 3: How do I properly design and execute a forced degradation study for DCTQ-HCl according to regulatory expectations?
Answer:
A forced degradation (or stress testing) study is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of your analytical method.[2][9] The goal is to achieve modest degradation, typically in the 5-20% range, to ensure that the degradation products are formed at detectable levels without completely consuming the parent compound.[2][7]
Workflow for a Forced Degradation Study
The following diagram outlines the logical steps for conducting a comprehensive forced degradation study.
Caption: Workflow for a standard forced degradation study.
Recommended Stress Conditions
The table below provides starting conditions for a forced degradation study on DCTQ-HCl, based on ICH guidelines.[3][7][8]
| Stress Condition | Reagent / Parameters | Typical Duration | Rationale & Causality |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 2 - 24 hours | While amides and ethers are prone to acid hydrolysis, the core DCTQ structure is relatively stable.[11][12] Stress is applied to test for unforeseen liabilities. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 2 - 24 hours | Basic conditions can promote oxidation and potentially reveal other base-labile functional groups if present as impurities.[13] |
| Oxidation | 3% H₂O₂ at Room Temp | 1 - 8 hours | The tetrahydroisoquinoline ring is susceptible to oxidation, which can lead to aromatization or the formation of N-oxides or other oxidative products.[4][14][15] This is a critical test for this class of compounds. |
| Thermal (Dry Heat) | 80°C in a calibrated oven | 24 - 72 hours | Assesses the intrinsic thermal stability of the molecule in the solid state. Degradation here points to low-energy decomposition pathways. |
| Photolytic | ICH Q1B specified light source | Overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m². | The aromatic system absorbs UV/Vis light, which can provide the energy to initiate free-radical degradation pathways. A dark control is essential.[9][10][16][17] |
Question 4: What are the most probable degradation products of DCTQ-HCl that I should be looking for?
Answer:
Based on the chemical structure of DCTQ, the primary degradation pathways are oxidative.
-
Aromatization: The most likely degradation product under oxidative, thermal, and potentially photolytic stress is the formation of 7,8-Dichloroisoquinoline . This involves the loss of four hydrogen atoms from the tetrahydroisoquinoline ring to form a stable aromatic system. This process is a known metabolic pathway and a common outcome in chemical oxidation of tetrahydroisoquinolines.[4][5][14]
-
α-Oxygenation: Another potential oxidative pathway is the oxygenation at the carbon atom alpha to the nitrogen (C1 position), which would lead to the formation of a lactam (an amide within a ring), specifically 7,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one . This has been observed in visible-light-mediated oxidation of similar tetrahydroisoquinolines.[18]
Potential Degradation Pathways of DCTQ
Caption: Primary expected oxidative degradation pathways for DCTQ.
Question 5: What is a good starting point for developing a stability-indicating HPLC method for DCTQ-HCl?
Answer:
A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products, impurities, and excipients. For DCTQ-HCl, a reverse-phase HPLC (RP-HPLC) method with UV detection is the most suitable approach.
-
Scientific Rationale: The goal is to find chromatographic conditions that provide sufficient resolution (separation) between the DCTQ peak and all potential degradation product peaks. The hydrochloride salt is ionic and highly water-soluble, while the potential degradation products (like the aromatized isoquinoline) are more nonpolar. This difference in polarity is ideal for separation on a reverse-phase column.
Starting Protocol for RP-HPLC Method Development
This protocol provides a robust starting point for your method development.[19][20][21]
| Parameter | Recommended Starting Condition | Optimization Strategy & Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A C18 column provides good retention for moderately polar compounds. If peaks are too broad or retention is poor, try a C8 column or a column with a different end-capping. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water | An acidic modifier is crucial for good peak shape of the amine. It protonates residual silanols on the column, reducing peak tailing. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | ACN is generally preferred for its lower viscosity and UV cutoff. MeOH offers different selectivity and can be useful if ACN does not resolve all peaks. |
| Elution Mode | Gradient: 10% to 90% B over 20 minutes | A gradient is essential during development to elute all potential degradation products, which may have a wide range of polarities. Once all peaks are identified, the method can be optimized to an isocratic one for speed if desired. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. Adjust as needed to optimize pressure and resolution. |
| Column Temp. | 30°C | Controls retention time reproducibility. Can be increased (e.g., to 40°C) to improve efficiency and reduce pressure. |
| Detection | UV at 280 nm | Scan the UV spectrum of DCTQ-HCl to find its absorbance maximum (λmax). Monitor at this wavelength for maximum sensitivity. A photodiode array (PDA) detector is highly recommended to check for peak purity. |
| Injection Vol. | 10 µL | Adjust based on sample concentration and detector sensitivity. |
References
-
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
Pharma Stability: Photostability (ICH Q1B). Celsis. [Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas Material Testing Technology. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY. International Journal of Creative Research Thoughts (IJCRT). [Link]
-
ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube. [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]
-
Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. National Center for Biotechnology Information. [Link]
-
Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase. PubMed. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. [Link]
-
Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. ACS Publications. [Link]
-
Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. ACS Publications. [Link]
-
Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts. MDPI. [Link]
-
A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry. PubMed. [Link]
-
This compound. PubChem. [Link]
-
This compound. MySkinRecipes. [Link]
-
7,8-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE. Global Substance Registration System. [Link]
-
A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]
-
Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline. PubChem. [Link]
-
Analytical Method Development, Validation, and Verification: A Review. Ashdin Publishing. [Link]
-
A Roadmap of Drug Development and Analytical Method Progression. Biologics Consulting. [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository. [Link]
-
Hydrolysis of Amide under acidic and Basic Conditions. YouTube. [Link]
-
Analytical Strategies from Early Development to Validation. YouTube. [Link]
-
Mechanism of amide hydrolysis. YouTube. [Link]
Sources
- 1. 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | C9H9Cl2N | CID 123920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ijcrt.org [ijcrt.org]
- 4. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. onyxipca.com [onyxipca.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
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avoiding side reactions with 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Welcome to the technical support center for 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this electron-deficient heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and resolve common experimental challenges, thereby minimizing side reactions and maximizing the yield and purity of your target molecules.
Introduction: The Challenge of an Electron-Deficient Scaffold
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is a valuable building block in medicinal chemistry.[1] However, the two electron-withdrawing chlorine atoms significantly deactivate both the aromatic ring and the secondary amine. This reduced nucleophilicity presents unique challenges compared to its non-halogenated counterpart, often requiring more forceful reaction conditions that can promote undesired side reactions. This guide will equip you with the knowledge to mitigate these issues.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses fundamental questions and concepts that are crucial to understand before designing your experimental protocols.
Q1: I am starting my reaction with this compound. Do I need to perform a free-basing procedure first?
A1: Yes, in most cases, it is highly recommended. The hydrochloride salt is stable and improves solubility in polar solvents. However, the protonated nitrogen is not nucleophilic and will not participate in reactions like N-alkylation or acylation. The presence of the hydrochloride can also interfere with base-sensitive reagents.
Free-Basing Protocol: A standard and effective method is a liquid-liquid extraction.
-
Dissolve the this compound salt in water.
-
Add a suitable base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) sodium hydroxide (NaOH) solution, dropwise until the aqueous layer is basic (pH > 8, check with pH paper).
-
Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free base.[2]
Causality Insight: The added base deprotonates the ammonium salt, "freeing" the nitrogen's lone pair of electrons and rendering it nucleophilic for subsequent reactions.
Q2: Why is my N-alkylation reaction with the free base of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline so sluggish?
A2: The two chlorine atoms on the aromatic ring are strongly electron-withdrawing. Through an inductive effect, they pull electron density away from the entire molecule, including the nitrogen atom. This significantly reduces the nucleophilicity of the secondary amine, making it a weaker nucleophile than the unsubstituted 1,2,3,4-tetrahydroisoquinoline.[3] Consequently, the reaction with alkyl halides or other electrophiles is slower and may require more forcing conditions.
Q3: What are the most common side reactions I should be aware of when working with this compound?
A3: The primary side reactions to anticipate are:
-
Oxidation/Aromatization: The tetrahydroisoquinoline ring can be oxidized to the corresponding 7,8-dichloroisoquinoline or to an isoquinolinone, especially in the presence of air (oxygen) or other oxidants.[4]
-
Over-alkylation/Multiple Alkylations: While the nitrogen is less nucleophilic, under certain conditions, side reactions involving multiple alkylations can occur, especially with highly reactive alkylating agents.
-
Dimerization: In the presence of certain reagents, such as formaldehyde, dimerization can occur. A known side product is the 2,2'-methylene-bis-(7,8-dichloro-1,2,3,4-tetrahydroisoquinoline).[5][6]
-
Reactions at C1: The C1 position can be susceptible to oxidation to form an N-acyliminium ion, which can then be trapped by nucleophiles.[7] While often a desired reaction, uncontrolled activation can lead to byproducts.
Part 2: Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for specific reaction types, including potential side products and mitigation strategies.
Guide 1: N-Alkylation Reactions
N-alkylation is a fundamental transformation for this scaffold. However, the reduced nucleophilicity of the nitrogen atom often leads to challenges.
Problem: Low yield or no reaction in N-alkylation with an alkyl halide.
| Potential Cause | Explanation | Troubleshooting & Mitigation Strategy |
| Insufficient Basicity | The base used is not strong enough to deprotonate the secondary amine sufficiently or to neutralize the HX byproduct, leading to quenching of the starting material. | Use a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like N,N-Diisopropylethylamine (DIPEA). Sodium hydride (NaH) can also be used, but exercise caution with this pyrophoric reagent. |
| Low Nucleophilicity of the Amine | The electron-withdrawing chloro groups reduce the amine's reactivity.[3] | 1. Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-80 °C) can increase the reaction rate. Monitor for decomposition. 2. Use a More Reactive Electrophile: Convert the alkyl chloride or bromide to an alkyl iodide via the Finkelstein reaction. Iodides are better leaving groups. 3. Change Solvent: A polar aprotic solvent like DMF or DMSO can help to solvate the cation and accelerate Sₙ2 reactions. |
| Starting Material is the Hydrochloride Salt | The nitrogen is protonated and non-nucleophilic. | Ensure you have performed the free-basing procedure (see FAQ 1) before starting the N-alkylation. |
Problem: Formation of an unexpected dimer when using formaldehyde.
A specific and well-documented side reaction occurs with formaldehyde (formalin), leading to a methylene-bridged dimer.[5][6]
-
Reaction: 2 x (7,8-dichloro-THIQ) + CH₂O → 2,2'-methylene-bis-(7,8-dichloro-THIQ) + H₂O
Mitigation Strategy: If N-methylation is the desired outcome, use alternative methylating agents that do not involve formaldehyde, such as methyl iodide or dimethyl sulfate. For reductive amination with formaldehyde, carefully controlling the stoichiometry and reaction conditions is crucial. A stepwise procedure involving the formation of the iminium ion followed by in-situ reduction can sometimes favor the desired product.[8]
Guide 2: Oxidation and Aromatization
The tetrahydroisoquinoline core is susceptible to oxidation, a common pathway for degradation and side product formation.
Problem: My final product is contaminated with the aromatized 7,8-dichloroisoquinoline.
| Potential Cause | Explanation | Troubleshooting & Mitigation Strategy |
| Exposure to Air (Oxygen) | Prolonged reaction times at elevated temperatures in the presence of oxygen can lead to autoxidation. | 1. Maintain an Inert Atmosphere: Conduct reactions under a nitrogen or argon atmosphere. Degas solvents before use, especially for prolonged or heated reactions. 2. Minimize Reaction Time: Optimize conditions to reduce the time the material is exposed to potentially oxidizing conditions. |
| Presence of Oxidizing Agents | Certain reagents or impurities can act as oxidants. For example, some palladium catalysts used in cross-coupling reactions can promote oxidation. | 1. Use High-Purity Reagents: Ensure all starting materials and reagents are free from oxidizing impurities. 2. Choose Appropriate Catalysts: In cross-coupling reactions, select catalyst systems known to minimize oxidative side reactions.[9] |
| Harsh Workup Conditions | Acidic or basic workups at elevated temperatures can sometimes promote aromatization. | Keep workup procedures at room temperature or below if possible. Neutralize reaction mixtures carefully. |
Workflow for Minimizing Oxidation:
Caption: Workflow for minimizing oxidation side reactions.
Guide 3: Buchwald-Hartwig Amination
When using 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline as a nucleophile in palladium-catalyzed C-N cross-coupling reactions, its low nucleophilicity is a major hurdle.
Problem: Low or no yield in a Buchwald-Hartwig amination.
| Potential Cause | Explanation | Troubleshooting & Mitigation Strategy |
| Ligand Choice | The ligand may not be suitable for coupling a weakly nucleophilic amine. | Use electron-rich, sterically hindered phosphine ligands (e.g., Josiphos, Buchwald's biaryl phosphine ligands like XPhos or SPhos) which are known to promote the reductive elimination step with challenging substrates.[9][10] |
| Base Choice | The base may be too weak to deprotonate the amine or may be sterically hindered. | Strong, non-coordinating bases like sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOtBu) are often effective.[11] |
| Catalyst Deactivation | The electron-deficient amine can sometimes interact with the palladium center in a way that deactivates the catalyst. | 1. Use a Pre-catalyst: Well-defined palladium pre-catalysts can ensure efficient generation of the active Pd(0) species.[3] 2. Strictly Anaerobic Conditions: Ensure the reaction is rigorously degassed and maintained under an inert atmosphere to prevent oxidation of the catalyst. |
Decision Tree for Buchwald-Hartwig Troubleshooting:
Caption: Decision tree for troubleshooting Buchwald-Hartwig reactions.
Part 3: Purification Strategies
Purifying products derived from 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline can be challenging due to the presence of a basic nitrogen atom.
Q4: How can I effectively purify my N-alkylated product?
A4:
-
Acid-Base Extraction: Before chromatography, an acid-base workup can remove many impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and re-extract the product back into an organic solvent.
-
Column Chromatography:
-
Normal Phase (Silica Gel): This is the most common method. Due to the basic nitrogen, peak tailing can be an issue. To mitigate this, add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to the eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[4]
-
Reverse Phase (C18): For more polar compounds, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or trifluoroacetic acid (TFA) can be effective.
-
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. BenchChem.
-
PrepChem. (n.d.). Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Kim, J. H., Lee, S. H., & Kim, J. N. (2018). DDQ-Promoted Mild and Efficient Metal-Free Oxidative α-Cyanation of N-Acyl/Sulfonyl 1,2,3,4-Tetrahydroisoquinolines. Molecules, 23(12), 3237.
-
PrepChem. (n.d.). Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline dihydrochloride. Retrieved from [Link]
- Wu, J., et al. (2022). I2-DMSO-Mediated N-H/α-C(sp3)-H Difunctionalization of Tetrahydroisoquinoline: Formal [2 + 2 + 1] Annulation for the Construction of Pyrrolo[2,1-a]isoquinoline Derivatives. Organic Letters, 24(15), 2858–2862.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Free base. Retrieved from [Link]
- YouTube. (2020).
- Chemistry LibreTexts. (2023).
- Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(8), 6433-6460.
- Google Patents. (n.d.). NO153807B - PROCEDURE FOR THE PREPARATION OF 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOKINOLINE.
-
PubChem. (n.d.). 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
- Santos, A. M., et al. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega.
- Williams, R. M., & Reiter, L. A. (2020). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 121(1), 224-304.
- Acevedo, G., et al. (1988). Behavioral alterations induced by formaldehyde-derived tetrahydroisoquinolines. General Pharmacology: The Vascular System, 19(5), 723-726.
- ResearchGate. (n.d.).
- Watson, D. A., et al. (2015). Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 137(16), 5543–5546.
- Taylor & Francis. (n.d.). Free base – Knowledge and References.
- Ye, J., et al. (2023). para-Selective, Direct C(sp2)-H Alkylation of Electron-Deficient Arenes by the Electroreduction Process. The Journal of Organic Chemistry, 88(9), 5248–5253.
- WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds Through the Alkylation of Anodically Prepared alpha-Amino nitriles.
- YouTube. (2023).
- Kim, J. H., et al. (2018). Direct and Efficient C(sp3)–H Functionalization of N-Acyl/Sulfonyl Tetrahydroisoquinolines (THIQs) With Electron-Rich Nucleophiles via 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ)
- Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(15), 8637-8664.
- Zinnia Health. (2023). Freebasing Cocaine: Why and How People Do This.
- BenchChem. (2025).
- ResearchGate. (n.d.).
- PubChem. (n.d.). Formaldehyde, dimer.
- NIST. (n.d.). Formaldehyde dimer.
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- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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Technical Support Center: Troubleshooting HPLC Analysis of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. This guide is structured to provide drug development professionals, researchers, and scientists with actionable solutions to common challenges encountered during the chromatographic analysis of this specific molecule. As a basic heterocyclic compound, its analysis presents unique but manageable challenges, primarily related to peak shape and method robustness. This document provides in-depth, cause-and-effect explanations to empower you to not only solve problems but also understand their origins.
Core Troubleshooting Guide
This section addresses the most prevalent issues in a detailed question-and-answer format, focusing on the underlying chemistry of the separation.
Question 1: My peak for 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline HCl is showing significant tailing. What is causing this and how can I achieve a symmetrical peak?
Answer:
Peak tailing is the most common issue when analyzing basic compounds like 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline on standard silica-based reversed-phase columns.[1][2] The root cause is undesirable secondary interactions between the analyte and the stationary phase.
The Mechanism: 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline has a secondary amine group which is basic. In a typical reversed-phase mobile phase (pH 3-7), this amine is protonated, carrying a positive charge. Standard silica-based columns, even when end-capped, possess residual silanol groups (Si-OH). At mid-range pH, a fraction of these silanols deprotonate to become negatively charged silanates (Si-O⁻).[2][3] The positively charged analyte is then electrostatically attracted to these negatively charged sites, creating a secondary retention mechanism that leads to a "tail" as the analyte molecules slowly elute from these active sites.[1][3]
Here is a systematic approach to eliminate peak tailing:
Step 1: Mobile Phase pH Adjustment (Primary Solution)
The most effective way to suppress silanol interactions is to control the mobile phase pH. By lowering the pH, the silanol groups are kept in their neutral, protonated state (Si-OH), preventing the electrostatic interaction.[3][4]
-
Action: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using an appropriate acid, such as trifluoroacetic acid (TFA) or phosphoric acid. A 0.1% v/v concentration of TFA is often a robust starting point.
-
Causality: At pH < 3, the equilibrium for silanol groups overwhelmingly favors the neutral Si-OH form, effectively masking the active sites and ensuring that retention is governed solely by the desired reversed-phase mechanism.
Step 2: Ensure Adequate Buffering
Maintaining the set pH across the entire column is critical. The injection of the sample and the interaction with the stationary phase can cause local pH shifts if the mobile phase has insufficient buffering capacity.
-
Action: Use a buffer with a pKa close to your target pH. For a pH of 2.5-3.0, a phosphate buffer (e.g., 25-50 mM sodium or potassium phosphate, adjusted to pH with phosphoric acid) is ideal.[3]
-
Causality: A buffer resists changes in pH, ensuring that the silanol groups remain consistently protonated throughout the analysis, leading to reproducible peak shapes and retention times.[2]
Step 3: Select an Appropriate Column
Modern HPLC columns are designed to minimize these secondary effects.
-
Action: Utilize a high-purity, modern, end-capped C18 or C8 column (Type B silica). These columns have a much lower concentration of accessible silanol groups compared to older columns.[3] For particularly stubborn tailing, consider columns with a polar-embedded stationary phase, which provides additional shielding of the silica surface.[2]
-
Causality: End-capping chemically bonds a small, inert group (like a trimethylsilyl group) to the residual silanols, making them inaccessible to the analyte. High-purity silica has fewer metallic impurities, which can also act as active sites.[3]
Step 4: Use a Mobile Phase Modifier (If Necessary)
If tailing persists after optimizing pH and selecting a good column, a competitive base can be added to the mobile phase.
-
Action: Add a small concentration (e.g., 0.05-0.1%) of an amine modifier like Triethylamine (TEA) to the mobile phase, ensuring the pH is re-adjusted afterward.
-
Causality: TEA is a small basic molecule that, like the analyte, is protonated at low pH. It acts as a "sacrificial base," preferentially interacting with any remaining active silanol sites and effectively blocking them from the analyte.[3][5] Note that TEA can suppress ionization in mass spectrometry detectors.
Below is a workflow to guide you through troubleshooting peak tailing.
Caption: Troubleshooting workflow for peak tailing.
Question 2: The retention time for my analyte is shifting between injections. How can I improve its reproducibility?
Answer:
Consistent retention times are fundamental for reliable identification and quantification. Drifting retention times typically point to issues with the system's equilibrium, mobile phase stability, or temperature control.[6][7]
-
Inadequate Column Equilibration: This is a very common cause. The column's stationary phase requires sufficient time to fully equilibrate with the mobile phase before the first injection and between gradient runs.
-
Solution: Before starting a sequence, flush the column with the initial mobile phase for at least 10-15 column volumes. For a standard 4.6 x 150 mm column, this translates to about 20-30 minutes at 1.0 mL/min. Ensure your method includes a sufficient post-run equilibration step.[7]
-
-
Mobile Phase Composition Changes: The mobile phase composition can change over time due to the evaporation of the more volatile organic component (e.g., acetonitrile).
-
Temperature Fluctuations: Column temperature directly affects retention time. Changes in ambient lab temperature can cause drift over a long analytical sequence.[7][8]
-
Solution: Use a column oven to maintain a constant, controlled temperature (e.g., 30 °C). This provides a stable environment, isolating the column from ambient temperature swings.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting point for an HPLC method for this compound? A: A robust starting point would be a reversed-phase method using a C18 column. See the recommended parameters in the table below.
Q: How should I prepare my sample for injection? A: Critically, the sample solvent should be as weak as, or weaker than, your initial mobile phase. Dissolving your sample in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile) can cause peak distortion and fronting. The best practice is to dissolve and dilute your sample in the initial mobile phase mixture.
Q: Is a guard column necessary? A: Yes, using a guard column is highly recommended. It is a small, disposable column installed before the main analytical column. It protects the analytical column from strongly adsorbed matrix components and particulates, significantly extending its lifetime and saving costs.[1]
Experimental Protocols & Data
Table 1: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | High-Purity, End-Capped C18, 4.6 x 150 mm, 5 µm | Provides good retention and minimizes silanol interactions.[3] |
| Mobile Phase A | 0.1% TFA in Water or 25 mM Phosphate Buffer, pH 2.8 | Low pH protonates silanols to reduce peak tailing.[3] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | 10-90% B over 15 minutes (Isocratic may also work) | A gradient is useful for screening and separating impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times.[7] |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | Aromatic nature of the molecule allows for UV detection. |
| Injection Vol. | 5 - 10 µL | Small volume to prevent column overload. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (initial conditions) | Ensures good peak shape by avoiding solvent mismatch effects. |
Protocol 1: Mobile Phase Preparation (Aqueous Phase, pH 2.8)
-
Measure 950 mL of high-purity HPLC-grade water into a clean 1 L glass reservoir.
-
Add 2.95 g of potassium dihydrogen phosphate (KH₂PO₄) and stir until fully dissolved.
-
Carefully adjust the pH to 2.8 by adding an 85% phosphoric acid solution dropwise while monitoring with a calibrated pH meter.
-
Add water to bring the final volume to 1000 mL.
-
Filter the buffer through a 0.45 µm membrane filter to remove particulates.
-
Degas the mobile phase for 10-15 minutes using sonication or vacuum degassing before use to prevent bubble formation in the pump.[8]
Protocol 2: Sample Preparation
-
Accurately weigh approximately 10 mg of this compound standard or sample.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the initial mobile phase (e.g., a 90:10 mixture of Mobile Phase A:B) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with the same solvent. This creates a 100 µg/mL stock solution.
-
Perform further dilutions as necessary using the same solvent to achieve the desired concentration for your calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before placing it in the autosampler.
Logical Relationship Diagram
This diagram illustrates the relationship between key analytical parameters and their impact on the final chromatographic result for this specific analyte.
Caption: Interdependence of HPLC parameters and outcomes.
References
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]
-
LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. [Link]
-
MySkinRecipes. This compound. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
PubChem. 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. [Link]
-
Medikamenter Quality Services. Common Issues in HPLC Analysis. [Link]
-
ChemBK. 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline. [Link]
-
Labcompare.com. Troubleshooting Common HPLC Issues. [Link]
-
PrepChem.com. Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline dihydrochloride. [Link]
-
AELAB. Expert Guide to Troubleshooting Common HPLC Issues. [Link]
-
GSRS. 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE. [Link]
-
Journal of Food and Drug Analysis. High performance liquid chromatography analysis of tetrahydrozoline hydrochloride in ophthalmic solution by silica column eluted with aqueous solvent mixtures. [Link]
-
YouTube. Top 10 Most Common HPLC Issues and How to Fix Them (2023). [Link]
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- 9. youtube.com [youtube.com]
Technical Support Center: Scaling Up the Synthesis of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with in-depth guidance on the synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key intermediate in the development of various pharmaceutical agents, including those targeting the central nervous system.[1][2][3] The successful scale-up of this synthesis is critical for advancing drug discovery programs, and this guide offers troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
The synthesis of tetrahydroisoquinolines is a cornerstone of medicinal chemistry.[4][5] Among the various synthetic routes, the Pictet-Spengler and Bischler-Napieralski reactions are two of the most established methods for constructing this important heterocyclic scaffold.[4] This guide will focus primarily on the Pictet-Spengler approach, a powerful reaction that condenses a β-arylethylamine with an aldehyde or ketone to form the desired tetrahydroisoquinoline ring system.[6][7][8]
I. The Pictet-Spengler Reaction: A Mechanistic Overview
Understanding the mechanism of the Pictet-Spengler reaction is fundamental to troubleshooting and optimizing the synthesis. The reaction proceeds through the following key steps:
-
Imine/Iminium Ion Formation: The reaction initiates with the condensation of a β-arylethylamine and a carbonyl compound (an aldehyde or ketone) under acidic conditions to form a Schiff base (imine).[6] Protonation of the imine generates a highly electrophilic iminium ion.[8][9]
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-arylethylamine then attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution (SEAr) reaction.[9][10] This is the key ring-closing step that forms the tetrahydroisoquinoline core.
-
Rearomatization: A final deprotonation step restores the aromaticity of the benzene ring, yielding the stable tetrahydroisoquinoline product.[7][9]
Visualizing the Pathway
Caption: The Pictet-Spengler reaction mechanism.
II. Troubleshooting Guide for Scaling Up Synthesis
This section addresses specific issues that may arise during the scale-up of the this compound synthesis in a question-and-answer format.
Low Reaction Yield
Q1: My reaction yield is consistently low after scaling up from a small-scale trial. What are the likely causes and how can I improve it?
A1: Low yields upon scale-up are a common challenge and can stem from several factors:
-
Inefficient Mixing: In larger reaction vessels, inadequate stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Ensure vigorous and efficient mechanical stirring. The type of stirrer (e.g., overhead stirrer with a suitable impeller) should be appropriate for the scale and viscosity of the reaction mixture.
-
-
Poor Temperature Control: Exothermic reactions can be difficult to control on a larger scale. A significant temperature increase can lead to the formation of undesired byproducts.
-
Solution: Implement a reliable temperature control system. For highly exothermic steps, consider a slower addition of reagents or the use of a jacketed reactor with a cooling system.
-
-
Sub-optimal Reagent Stoichiometry: The optimal ratio of reactants may differ slightly at a larger scale.
-
Solution: Re-optimize the stoichiometry of the β-arylethylamine and the carbonyl compound. A slight excess of the carbonyl compound can sometimes drive the reaction to completion.[6]
-
-
Deactivated Catalyst: The acid catalyst is crucial for the reaction.[7][8] On a larger scale, impurities in the starting materials or solvent can neutralize or inhibit the catalyst.
Impurity Profile and Purification Challenges
Q2: I am observing significant impurities in my crude product, making purification difficult. What are the common side reactions, and how can I minimize them?
A2: Understanding potential side reactions is key to minimizing impurities.
-
Formation of Isoquinoline: Over-oxidation of the tetrahydroisoquinoline product can lead to the formation of the corresponding aromatic isoquinoline.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid excessive heat and prolonged reaction times.
-
-
Polymerization of the Aldehyde: Aldehydes, especially formaldehyde, can polymerize under acidic conditions.
-
Solution: Use a stable source of anhydrous formaldehyde, such as 1,3,5-trioxane, which depolymerizes in situ under acidic conditions.[11] Add the aldehyde slowly to the reaction mixture.
-
-
Formation of N-substituted byproducts: If the reaction conditions are not carefully controlled, side reactions involving the nitrogen atom of the tetrahydroisoquinoline can occur.
-
Solution: Optimize the reaction temperature and time to favor the desired cyclization.
-
Q3: The final hydrochloride salt is difficult to crystallize or precipitates as an oil. How can I improve the crystallization process?
A3: Achieving a crystalline hydrochloride salt is crucial for purity and handling.
-
Solvent Selection: The choice of solvent for precipitation is critical.
-
Solution: A common method is to dissolve the free base in a suitable organic solvent (e.g., diethyl ether, methylene chloride) and then add a solution of HCl in an alcohol (e.g., methanol, ethanol) or ether.[12] Experiment with different solvent combinations and polarities to find the optimal conditions for crystallization.
-
-
Presence of Impurities: Impurities can inhibit crystallization.
-
Solution: Ensure the free base is as pure as possible before salt formation. This may require an additional purification step, such as column chromatography.
-
-
Water Content: The presence of water can interfere with crystallization.
-
Solution: Use anhydrous solvents and reagents. Dry the free base thoroughly before attempting salt formation.
-
Reaction Monitoring and Control
Q4: How can I effectively monitor the progress of the reaction, especially on a larger scale?
A4: Real-time reaction monitoring is essential for process control and optimization.
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for qualitatively monitoring the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the concentration of reactants, products, and byproducts. This is particularly useful for determining reaction kinetics and endpoints.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the characteristic signals of the starting materials and the product.
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when scaling up this synthesis?
A1: Safety is paramount in any chemical synthesis. When scaling up, pay special attention to:
-
Handling of Corrosive Reagents: Strong acids like hydrochloric acid are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Exothermic Reactions: Be prepared for a potential increase in the rate of heat generation. Have an adequate cooling system in place and add reagents slowly.
-
Solvent Hazards: Organic solvents are often flammable. Avoid open flames and sparks. Ensure proper grounding of equipment to prevent static discharge.
Q2: What is the role of the dichloro-substituents on the aromatic ring?
A2: The electron-withdrawing nature of the two chlorine atoms on the aromatic ring deactivates it towards electrophilic aromatic substitution. This can make the Pictet-Spengler reaction more challenging compared to substrates with electron-donating groups.[6][9] Consequently, harsher reaction conditions, such as stronger acids or higher temperatures, may be necessary to achieve good yields.[8]
Q3: Are there alternative synthetic routes to 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline?
A3: Yes, another common method is the Bischler-Napieralski reaction .[4][13] This involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline.[4][13][14] The choice between the Pictet-Spengler and Bischler-Napieralski routes often depends on the availability of starting materials and the desired substitution pattern on the final product.[4]
Q4: How can I confirm the identity and purity of the final product?
A4: A combination of analytical techniques should be used to confirm the structure and purity of the this compound:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Elemental Analysis: Determines the elemental composition of the product.
-
HPLC: Assesses the purity of the final product.
IV. Experimental Protocols
General Procedure for the Synthesis of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
This is a general guideline and may require optimization for specific scales and equipment.
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve the starting β-(3,4-dichlorophenyl)ethylamine in an appropriate solvent (e.g., toluene, methanol).
-
Addition of Aldehyde: Slowly add a solution of the aldehyde (e.g., formaldehyde or its equivalent) to the reaction mixture while maintaining a controlled temperature.
-
Acid Catalysis: Carefully add the acid catalyst (e.g., concentrated hydrochloric acid) to the mixture. Monitor the temperature closely, as this step can be exothermic.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress using TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification of the Free Base: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude free base can be purified further by column chromatography if necessary.
Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).
-
Precipitation: Slowly add a solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or HCl in isopropanol) to the stirred solution of the free base.
-
Crystallization: The hydrochloride salt should precipitate out of the solution. The mixture may need to be cooled to facilitate complete precipitation.
-
Isolation and Drying: Collect the solid by filtration, wash it with a cold, non-polar solvent (e.g., cold diethyl ether), and dry it under vacuum to obtain the final product.
Visualizing the Workflow
Caption: General workflow for the synthesis.
V. Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 1.0 : 1.1 (Amine : Aldehyde) | A slight excess of the aldehyde can help drive the reaction to completion.[6] |
| Catalyst | Concentrated HCl, H₂SO₄, or Lewis Acids (e.g., BF₃·OEt₂) | Protic acids are common, but Lewis acids can be effective for less reactive substrates.[4][6] |
| Solvent | Toluene, Methanol, or Acetonitrile | The choice of solvent can influence reaction rate and solubility. |
| Temperature | 50 - 100 °C | Higher temperatures may be needed for deactivated aromatic rings, but can also increase byproduct formation.[8] |
| Reaction Time | 2 - 24 hours | Monitor by TLC or HPLC to determine the optimal reaction time. |
VI. References
-
PrepChem. (n.d.). Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline dihydrochloride. Retrieved from PrepChem.com
-
J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. Retrieved from jandk-group.com
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from name-reaction.com
-
BenchChem. (2025). A Comparative Guide to Tetrahydroisoquinoline Synthesis: Pictet-Spengler vs. Bischler-Napieralski Routes. Retrieved from benchchem.com
-
Centurion University. (n.d.). Synthesis of isoquinolines. Retrieved from cutm.ac.in
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from en.wikipedia.org
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from organic-chemistry.org
-
Thermo Fisher Scientific. (n.d.). Pictet-Spengler Tetrahydroisoquinoline Synthesis. Retrieved from thermofisher.com
-
J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction. Retrieved from jandk-group.com
-
PrepChem. (n.d.). Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from PrepChem.com
-
Organic Chemistry with Lluís Llorens Palomo. (2022, January 15). Pictet-Spengler Reaction. Retrieved from YouTube
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from en.wikipedia.org
-
BenchChem. (2025). Technical Support Center: Optimizing Tetrahydroquinoline Synthesis. Retrieved from benchchem.com
-
Journal of the American Chemical Society. (2022, August 17). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Retrieved from pubs.acs.org
-
Digital Commons@DePaul. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Retrieved from via.library.depaul.edu
-
Organic-Reaction.com. (n.d.). Pictet-Spengler Reaction - Common Conditions. Retrieved from organic-reaction.com
-
Google Patents. (n.d.). PROCEDURE FOR THE PREPARATION OF 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOKINOLINE. Retrieved from patents.google.com
-
BenchChem. (n.d.). troubleshooting Oxa-Pictet–Spengler reaction side reactions. Retrieved from benchchem.com
-
MySkinRecipes. (n.d.). This compound. Retrieved from myskinrecipes.com
-
ResearchGate. (2022, August 17). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Retrieved from researchgate.net
-
Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved from grokipedia.org
-
BenchChem. (2025, November). Technical Support Center: Synthesis of Substituted Tetrahydroquinolines. Retrieved from benchchem.com
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from organic-chemistry.org
-
Molecules. (2016, May). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from mdpi.com
-
PubChem. (n.d.). This compound. Retrieved from pubchem.ncbi.nlm.nih.gov
-
Thieme Chemistry. (n.d.). Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. Retrieved from thieme-connect.com
-
Chemical Reviews. (2021, March 10). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Retrieved from pubs.acs.org
-
Xenobiotica. (1981, May). Metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a phenylethanolamine N-methyltransferase inhibitor. II. Species difference in metabolism and synthesis of its metabolites. Retrieved from pubmed.ncbi.nlm.nih.gov
-
Molecules. (2018, December 6). DDQ-Promoted Mild and Efficient Metal-Free Oxidative α-Cyanation of N-Acyl/Sulfonyl 1,2,3,4-Tetrahydroisoquinolines. Retrieved from mdpi.com
-
precisionFDA. (n.d.). 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE. Retrieved from precision.fda.gov
-
PubChem. (n.d.). 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from pubchem.ncbi.nlm.nih.gov
-
MedChemExpress. (n.d.). 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from medchemexpress.com
-
precisionFDA. (n.d.). 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE. Retrieved from precision.fda.gov
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Validation & Comparative
A Comparative Guide to the Efficacy of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (DCH-THIQ) in Phenylethanolamine N-methyltransferase (PNMT) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (DCH-THIQ), a potent inhibitor of Phenylethanolamine N-methyltransferase (PNMT). We will delve into its mechanism of action, present detailed protocols for validating its efficacy both in vitro and in vivo, and compare its performance against other known PNMT inhibitors. This document is intended to serve as a practical resource for researchers investigating adrenergic pathways and developing novel therapeutics targeting epinephrine synthesis.
Introduction to DCH-THIQ and its Significance as a PNMT Inhibitor
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (DCH-THIQ), also known by its developmental code SK&F 64139, is a selective and potent inhibitor of Phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in the biosynthesis of epinephrine (adrenaline).[1] Epinephrine plays a crucial role in the sympathetic nervous system, regulating physiological responses such as heart rate, blood pressure, and metabolism. Consequently, inhibitors of PNMT are valuable tools for studying the physiological roles of epinephrine and hold therapeutic potential for conditions associated with elevated epinephrine levels, such as hypertension and anxiety disorders.
DCH-THIQ, a tetrahydroisoquinoline derivative, has been instrumental in elucidating the function of PNMT in both the central nervous system and the adrenal glands.[2][3] Its efficacy stems from its ability to competitively inhibit the binding of the natural substrate, norepinephrine, to the active site of PNMT.[1] This guide will provide the necessary experimental frameworks to independently validate and compare the efficacy of DCH-THIQ.
Mechanism of Action: Competitive Inhibition of PNMT
The primary mechanism by which DCH-THIQ exerts its effect is through the competitive inhibition of PNMT. The enzyme catalyzes the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to norepinephrine, forming epinephrine and S-adenosyl-L-homocysteine (SAH). DCH-THIQ competes with norepinephrine for binding to the enzyme's active site, thereby preventing the synthesis of epinephrine.[1]
Figure 1: Simplified signaling pathway of PNMT-mediated epinephrine synthesis and its competitive inhibition by DCH-THIQ.
In Vitro Validation of DCH-THIQ Efficacy
The potency of a PNMT inhibitor is typically determined in vitro by measuring its ability to reduce the enzymatic conversion of norepinephrine to epinephrine. A common method is the radioenzymatic assay, which offers high sensitivity.
Experimental Protocol: Radioenzymatic PNMT Inhibition Assay
This protocol is adapted from established methodologies for measuring PNMT activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of DCH-THIQ for PNMT.
Materials:
-
Purified PNMT enzyme (from bovine adrenal medulla or recombinant)
-
Norepinephrine hydrochloride
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
DCH-THIQ hydrochloride
-
Tris-HCl buffer (pH 8.6)
-
Borate buffer
-
Toluene-isoamyl alcohol (3:2, v/v)
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DCH-THIQ in deionized water. Create a series of dilutions to cover a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Prepare a reaction buffer containing Tris-HCl (pH 8.6).
-
Prepare a substrate solution containing norepinephrine and [³H]-SAM in the reaction buffer.
-
-
Enzyme Reaction:
-
In microcentrifuge tubes, add a constant amount of PNMT enzyme to the reaction buffer.
-
Add varying concentrations of DCH-THIQ to the tubes. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate solution (norepinephrine and [³H]-SAM).
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
-
Stopping the Reaction and Extraction:
-
Stop the reaction by adding ice-cold borate buffer.
-
Add toluene-isoamyl alcohol to each tube to extract the radiolabeled epinephrine.
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
-
Quantification:
-
Transfer an aliquot of the organic phase containing the [³H]-epinephrine to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of DCH-THIQ compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 2: Experimental workflow for the in vitro radioenzymatic PNMT inhibition assay.
In Vivo Efficacy Assessment of DCH-THIQ
To evaluate the physiological effects of DCH-THIQ, in vivo studies are essential. The Spontaneously Hypertensive Rat (SHR) is a widely used and relevant animal model for this purpose, as hypertension can be associated with elevated epinephrine levels.[4]
Experimental Protocol: Evaluation in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the effect of DCH-THIQ on blood pressure and catecholamine levels in SHR.
Animal Model: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats (as controls).
Materials:
-
DCH-THIQ hydrochloride
-
Saline solution (vehicle)
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry)
-
HPLC system with electrochemical detection for catecholamine analysis
-
Anesthetics (e.g., isoflurane)
Procedure:
-
Acclimatization and Baseline Measurements:
-
Acclimatize rats to the housing conditions and blood pressure measurement procedure for at least one week.
-
Record baseline systolic and diastolic blood pressure for all animals.
-
-
Drug Administration:
-
Divide the animals into groups: SHR + vehicle, SHR + DCH-THIQ, WKY + vehicle, WKY + DCH-THIQ.
-
Administer DCH-THIQ (e.g., 25 mg/kg, oral gavage) or vehicle to the respective groups.[5]
-
-
Blood Pressure Monitoring:
-
Measure blood pressure at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours) to determine the time course of the antihypertensive effect.
-
-
Tissue Collection and Catecholamine Analysis:
-
At the end of the study, anesthetize the animals and collect adrenal glands and brain tissue (hypothalamus).
-
Homogenize the tissues and prepare extracts for catecholamine analysis.
-
Quantify epinephrine and norepinephrine levels using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Compare the changes in blood pressure between the DCH-THIQ-treated and vehicle-treated groups.
-
Analyze the differences in adrenal and brain catecholamine levels among the groups.
-
Use appropriate statistical tests (e.g., ANOVA, t-test) to determine the significance of the observed effects.
-
Comparative Performance of DCH-THIQ and Alternatives
Several other compounds have been developed and characterized as PNMT inhibitors. A comparative analysis is crucial for selecting the most appropriate tool for a specific research question.
| Inhibitor | Chemical Class | IC50 / Ki | Selectivity Profile | Key Characteristics |
| DCH-THIQ (SK&F 64139) | Tetrahydroisoquinoline | IC50: ~100 nM[1][6] | Weak α-receptor antagonist.[1] | Potent, reversible, and competitive with norepinephrine.[1] Orally active.[1] |
| SK&F 29661 | Tetrahydroisoquinoline | Ki: ~300-600 nM[7] | Does not readily cross the blood-brain barrier.[7] | Useful for studying peripheral PNMT inhibition.[7] |
| CGS 19281A | Pyrido[3,4-b]indole | IC50: ~2700 nM[6] | Lower potency compared to DCH-THIQ. | |
| LY134046 | Benzazepine Derivative | Data not consistently available in direct comparative studies. | Centrally active.[8] | Causes sustained reductions in blood pressure and heart rate.[8] |
Note: IC50 and Ki values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes and is compiled from various sources.
Conclusion
References
-
Hahn, R. A., & Macdonald, B. R. (1983). Cardiovascular activity of SK&F 64139 in the hypertensive rat. Journal of Pharmacology and Experimental Therapeutics, 224(1), 27-33. [Link]
-
Pendleton, R. G., Kaiser, C., & Gessner, G. (1976). Studies on adrenal phenylethanolamine N-methyltransferase (PNMT) with SK & F 64139, a selective inhibitor. The Journal of Pharmacology and Experimental Therapeutics, 197(3), 623-632. [Link]
-
Araneda, S., & Avila, A. (1989). Possible mechanism of action of SKF 64139 in vivo on rat adrenal and brain phenylethanolamine N-methyltransferase activity. Neurochemical research, 14(7), 673-679. [Link]
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Lhoste, F., Mignot, E., & Tater, D. (1984). Monitoring the Secretory Behavior of the Rat Adrenal Medulla by High-Performance Liquid Chromatography-Based Catecholamine Assay from Slice Supernatants. Frontiers in Endocrinology, 5, 136. [Link]
-
Pendleton, R. G., Gessner, G., & Weiner, G. (1979). Studies on SK&F 29661, an organ-specific inhibitor of phenylethanolamine N-methyltransferase. The Journal of pharmacology and experimental therapeutics, 208(1), 24-30. [Link]
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Dubb, J. W., Stote, R. M., Alexander, F., Intoccia, A. P., Geczy, M., & Pendleton, R. G. (1979). Studies with a PNMT inhibitor. Clinical pharmacology and therapeutics, 25(6), 837-843. [Link]
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Fuller, R. W., & Hemrick-Luecke, S. K. (1981). Properties of 8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine, an inhibitor of norepinephrine N-methyltransferase. Biochemical pharmacology, 30(13), 1737-1740. [Link]
-
Frontiers. Circumventricular Organ Apelin Receptor Knockdown Decreases Blood Pressure and Sympathetic Drive Responses in the Spontaneously Hypertensive Rat. [Link]
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Freis, E. D. (1976). Effect of treatment on longevity in spontaneously hypertensive rats. Circulation research, 39(5), 724-728. [Link]
-
Fuller, R. W., & Perry, K. W. (1980). Changes in rat hypothalamic and brain stem catecholamine concentrations following acute administration of phenylethanolamine-N-methyltransferase inhibitors. Neuroscience letters, 20(1), 67-71. [Link]
-
Rezazadeh, S. M., & File, S. E. (1995). Behavioral Effects of the Inhibitors of phenylethanolamine-N-methyltransferase, LY 78335 and LY 134046, and Their Interactions With Ethanol. Alcohol and alcoholism (Oxford, Oxfordshire), 30(4), 497-506. [Link]
-
Khan, A., & Ali, I. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules (Basel, Switzerland), 27(8), 2606. [Link]
-
Pendleton, R. G., Gessner, G., & Weiner, G. (1981). Studies on the long term effects of SK&F 29661 upon adrenal catecholamines. Naunyn-Schmiedeberg's archives of pharmacology, 316(1), 1-6. [Link]
-
Wang, Y., Liu, T., & Wang, X. (2016). A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue. SpringerPlus, 5(1), 1633. [Link]
-
Saavedra, J. M., Kvetnanský, R., & Kopin, I. J. (1979). Catecholamines and phenylethanolamine N-methyltransferase in selected brain nuclei and in the pineal gland of neurogenically hypertensive rats. Brain research, 160(2), 299-311. [Link]
-
Stramentinoli, G., Gualano, M., & Catto, E. (1984). A radioenzymatic method for S-adenosyl-L-methionine determination in biological fluids. Analytical biochemistry, 137(1), 217-220. [Link]
-
Wang, Y., Li, M., & Ma, H. (2023). An in vivo study of the antihypertensive effects of the umami peptide AHSVRFY from Parma ham and its intestinal digestion. Food & function, 14(10), 4567-4578. [Link]
- Cantoni, G. L., & Durell, J. (1957). Enzymatic synthesis of S-adenosylmethionine.
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Nabika, T., & Masuda, J. (2000). Indirect blood pressure determination using two types of tail-cuff devices in spontaneously hypertensive rats and stroke-prone. Mukogawa Women's University Repository. [Link]
-
Luo, M. (2013). Formulating a fluorogenic assay to evaluate S-adenosyl-L-methionine analogues as protein methyltransferase cofactors. Molecular BioSystems, 9(9), 2239-2246. [Link]
-
Richon, S., & Ganesan, A. (2018). A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting. Chemical science, 9(28), 6147-6155. [Link]
-
Luo, M. (2013). Formulating Fluorogenic Assay to Evaluate S-adenosyl-L-methionine Analogues as Protein Methyltransferase Cofactors. Molecular BioSystems, 9(9), 2239-2246. [Link]
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A Comparative Guide to PNMT Inhibitors: Benchmarking 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
For researchers, scientists, and drug development professionals navigating the landscape of adrenergic pathway modulation, the selection of a potent and selective inhibitor for phenylethanolamine N-methyltransferase (PNMT) is a critical decision. This guide provides an in-depth, objective comparison of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (7,8-DCH-THIQ), famously known as SK&F 64139, against other prominent PNMT inhibitors. By synthesizing experimental data on potency, selectivity, and mechanism of action, this document aims to equip you with the necessary insights to make informed experimental choices.
Introduction: The Significance of Phenylethanolamine N-Methyltransferase (PNMT)
Phenylethanolamine N-methyltransferase (PNMT) is the terminal enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of norepinephrine to epinephrine (adrenaline).[1] This enzymatic step is a crucial control point in regulating the levels of epinephrine, a hormone and neurotransmitter with profound effects on the cardiovascular, respiratory, and central nervous systems. Given its role in physiological responses to stress and its implication in conditions like hypertension and anxiety, PNMT has emerged as a significant therapeutic target.
The development of potent and selective PNMT inhibitors is paramount for dissecting the physiological roles of epinephrine and for the potential treatment of pathologies associated with its dysregulation. An ideal inhibitor should exhibit high affinity for PNMT while demonstrating minimal off-target effects on other components of the adrenergic system or other methyltransferases.
Comparative Analysis of PNMT Inhibitors
This section provides a head-to-head comparison of 7,8-DCH-THIQ hydrochloride with other notable PNMT inhibitors. The data presented is collated from various in vitro and in vivo studies, and it is important to consider that variations in experimental conditions can influence the absolute values.
Potency and Efficacy
The inhibitory potency of a compound is a key determinant of its utility. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating higher potency.
| Compound | Chemical Class | PNMT IC50/Ki | Reference(s) |
| 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline HCl (SK&F 64139) | Tetrahydroisoquinoline | IC50: 100 nM, Ki: 1.6 nM | [2][3] |
| CGS 19281A | Pyrido[3,4-b]indole | IC50: 2700 nM | [1][2] |
| SK&F 29661 | Tetrahydroisoquinoline | Ki: 120 nM | [3] |
| LY134046 | Benzazepine Derivative | Data not consistently available in direct comparative studies | [2][4] |
| Transition-State Analogue (Inhibitor 4) | Bisubstrate Analogue | Ki: 1.2 nM | [5][6] |
Analysis:
7,8-DCH-THIQ (SK&F 64139) has historically been a widely used and potent PNMT inhibitor, with reported Ki values in the low nanomolar range.[3] CGS 19281A, in contrast, exhibits significantly lower potency with an IC50 in the micromolar range.[1][2] SK&F 29661 demonstrates respectable potency, though it is less potent than SK&F 64139.[3] While LY134046 is recognized as a centrally active PNMT inhibitor, direct comparative IC50 or Ki values are not as readily available in the public domain.[2][4]
Of particular note are the newer generation transition-state analogue inhibitors. These compounds, designed to mimic the enzymatic transition state, exhibit exceptional potency, with Ki values rivaling or even surpassing that of SK&F 64139.[5][6] This highlights a significant advancement in the rational design of highly effective PNMT inhibitors.
Selectivity: The Critical Determinant of Utility
High potency is only one facet of a valuable research tool or therapeutic candidate. Selectivity, the ability to inhibit the target enzyme without affecting other proteins, is arguably of greater importance to avoid confounding experimental results and potential side effects.
| Compound | Primary Off-Target(s) | Selectivity Profile | Reference(s) |
| 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline HCl (SK&F 64139) | α2-Adrenoceptors | High affinity for α2-adrenoceptors, complicating in vivo studies. | [3][7] |
| CGS 19281A | α1- and α2-Adrenoceptors | Reported to not interact with α1- or α2-adrenergic receptors. | [1] |
| Transition-State Analogue (Inhibitor 4) | Various Methyltransferases, α2-Adrenoceptors | Demonstrates up to 51,000-fold specificity for PNMT over DNA and protein methyltransferases and 12,000-fold specificity over the α2-adrenoceptor. | [5][8] |
Analysis:
A significant drawback of 7,8-DCH-THIQ (SK&F 64139) is its well-documented high affinity for α2-adrenoceptors.[3][7] This lack of selectivity can lead to physiological effects independent of PNMT inhibition, making it challenging to interpret in vivo data. CGS 19281A was developed to address this limitation and is reported to have a much cleaner selectivity profile with no significant interaction with α-adrenergic receptors.[1]
The transition-state analogues represent a paradigm shift in selectivity. "Inhibitor 4," for instance, showcases remarkable specificity, with a selectivity ratio of over 12,000-fold for PNMT compared to the α2-adrenoceptor and even higher selectivity against other classes of methyltransferases.[5][8] This high degree of selectivity makes these newer compounds superior tools for probing the specific functions of PNMT in complex biological systems.
Visualizing the Biochemical Landscape
To provide a clearer understanding of the context in which these inhibitors function, the following diagrams, generated using Graphviz (DOT language), illustrate the catecholamine biosynthesis pathway and a general workflow for an enzyme inhibition assay.
Catecholamine Biosynthesis Pathway
Caption: The catecholamine biosynthesis pathway, highlighting the role of PNMT.
Experimental Workflow for PNMT Inhibition Assay
Caption: A generalized workflow for determining the inhibitory potency of a compound against PNMT.
Experimental Protocols for PNMT Inhibition Assays
The following are detailed, step-by-step methodologies for two common types of PNMT inhibition assays. These protocols are provided as a guide and may require optimization based on specific laboratory conditions and reagents.
Non-Radioactive PNMT Inhibition Assay using HPLC
This method relies on the direct quantification of the enzymatic product, epinephrine, using high-performance liquid chromatography (HPLC).
Materials:
-
Recombinant human PNMT
-
Norepinephrine hydrochloride (substrate)
-
S-Adenosyl-L-methionine (SAM) (co-substrate)
-
This compound (or other inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM DTT)
-
Termination Solution (e.g., 0.4 M Perchloric acid)
-
HPLC system with a C18 column and electrochemical or fluorescence detector
Procedure:
-
Prepare Reagent Solutions:
-
Dissolve PNMT in assay buffer to the desired final concentration.
-
Prepare a stock solution of norepinephrine in ultrapure water.
-
Prepare a fresh stock solution of SAM in ultrapure water immediately before use.
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.
-
-
Assay Setup:
-
In a microcentrifuge tube, add the following in order:
-
Assay Buffer
-
Inhibitor solution (or vehicle for control)
-
PNMT enzyme solution
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Initiate the Reaction:
-
Add the norepinephrine and SAM solutions to initiate the enzymatic reaction. The final reaction volume is typically 50-100 µL.
-
Incubate at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
-
Terminate the Reaction:
-
Stop the reaction by adding an equal volume of cold Termination Solution.
-
Vortex and centrifuge at high speed to pellet the precipitated protein.
-
-
HPLC Analysis:
-
Inject a defined volume of the supernatant onto the HPLC system.
-
Separate the components using an appropriate mobile phase and gradient.
-
Quantify the epinephrine peak based on a standard curve.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Radiometric PNMT Inhibition Assay
This classic and highly sensitive method measures the incorporation of a radiolabeled methyl group from [³H]-SAM into norepinephrine.
Materials:
-
Recombinant human PNMT
-
Norepinephrine hydrochloride
-
[³H]-S-Adenosyl-L-methionine ([³H]-SAM)
-
This compound (or other inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Termination/Extraction Solution (e.g., Borate buffer, pH 10, containing a mixture of organic solvents like toluene/isoamyl alcohol)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare Reagent Solutions: As described in the non-radioactive assay protocol, with the substitution of [³H]-SAM for unlabeled SAM.
-
Assay Setup:
-
In a microcentrifuge tube, add the following:
-
Assay Buffer
-
Inhibitor solution (or vehicle)
-
Norepinephrine solution
-
[³H]-SAM solution
-
-
Pre-warm the mixture to 37°C.
-
-
Initiate the Reaction:
-
Add the PNMT enzyme solution to start the reaction.
-
Incubate at 37°C for a defined period.
-
-
Terminate and Extract:
-
Stop the reaction by adding the Termination/Extraction Solution.
-
Vortex vigorously to extract the radiolabeled epinephrine into the organic phase.
-
Centrifuge to separate the aqueous and organic phases.
-
-
Quantification:
-
Transfer an aliquot of the organic phase to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the amount of product formed based on the specific activity of the [³H]-SAM.
-
Calculate the percent inhibition and determine the IC50/Ki as described previously.
-
Conclusion and Future Perspectives
The selection of a PNMT inhibitor is a critical step that can significantly impact the outcome and interpretation of research findings. While This compound (SK&F 64139) has been a valuable tool due to its high potency, its significant off-target activity at α2-adrenoceptors necessitates careful consideration and appropriate control experiments, particularly in in vivo studies.
For researchers requiring a higher degree of selectivity, compounds like CGS 19281A offer a viable alternative, albeit with lower potency. The most promising advancements, however, lie in the development of transition-state analogue inhibitors . These molecules combine high potency with exceptional selectivity, offering a more precise and reliable means of investigating the role of PNMT in health and disease.
As our understanding of the structural biology of PNMT deepens, the rational design of even more sophisticated and specific inhibitors is anticipated. This will undoubtedly pave the way for a clearer elucidation of the physiological and pathophysiological roles of epinephrine and may ultimately lead to the development of novel therapeutic strategies for a range of human diseases.
References
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Antihypertensive effects of CGS 19281A, an inhibitor of phenylethanolamine-N-methyltransferase. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. Biochemistry. [Link]
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Transition-State Analogues of Phenylethanolamine N-Methyltransferase. Journal of the American Chemical Society. [Link]
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Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. ACS Publications. [Link]
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New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme. Advanced Photon Source Science. [Link]
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Transition-State Analogues of Phenylethanolamine N-Methyltransferase | Request PDF. ResearchGate. [Link]
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Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. Biochemistry. [Link]
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Comparison of Ki Values. Hays et al. [Link]
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Studies with a PNMT inhibitor. Clinical Pharmacology & Therapeutics. [Link]
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Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE. [Link]
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Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. Frontiers in Genetics. [Link]
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Studies on Adrenal Phenylethanolamine N- Methyltransferase (PNMT) With S K & F 64139, a Selective Inhibitor. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Computational and Mathematical Methods in Medicine. [Link]
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Antihypertensive effects of CGS 19281A, an inhibitor of phenylethanolamine-N-methyltransferase. Journal of Pharmacology and Experimental Therapeutics. [Link]
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The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. [Link]
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IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Promega Connections. [Link]
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A Comparative Analysis of Tetrahydroisoquinoline Derivatives: From Anticancer Agents to Neuroprotectants
A Technical Guide for Researchers and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic compounds.[1][2] Its rigid, three-dimensional framework provides an ideal template for the spatial presentation of functional groups, enabling precise interactions with a multitude of biological targets. This guide offers a comparative analysis of three distinct THIQ derivatives, each exemplifying the scaffold's remarkable versatility: an anticancer agent, a potent antimicrobial, and a neuroprotective compound. Through an in-depth examination of their synthesis, biological activity, and mechanisms of action, we aim to provide researchers with a comprehensive understanding of the chemical nuances that drive the diverse pharmacological profiles of this remarkable heterocyclic family.
Introduction to the Tetrahydroisoquinoline Scaffold
The THIQ nucleus is a bicyclic system consisting of a benzene ring fused to a dihydrogenated pyridine ring. This core structure is found in numerous alkaloids and has been the subject of extensive synthetic exploration.[3] Classic synthetic routes such as the Pictet-Spengler[4][5] and Bischler-Napieralski reactions[3] have been refined and supplemented by modern methodologies, including multicomponent reactions like the Povarov reaction, allowing for the creation of diverse and complex THIQ libraries.[6][7] The biological significance of THIQs is vast, with derivatives demonstrating activities ranging from antitumor and antimicrobial to neuroprotective and anti-inflammatory effects.[2] This guide will delve into specific examples to illuminate the structure-activity relationships that govern these disparate biological outcomes.
Case Study 1: An Anticancer Derivative - 4-Chloro-N-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzamide
A series of N-substituted tetrahydroisoquinoline benzamides have demonstrated significant potential as anticancer agents, with activity against various cancer cell lines, including breast and colon cancer.[1][8] For this analysis, we focus on a representative of this class, 4-Chloro-N-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzamide , which has shown notable cytotoxicity.
Synthesis and Chemical Profile
The synthesis of this class of compounds typically involves the acylation of an N-amino-tetrahydroisoquinoline precursor. The general approach begins with the preparation of 2-aminoisoquinolinium iodide from isoquinoline and hydroxylamine-O-sulfonic acid. This is followed by reaction with the desired acylating agent, in this case, 4-chlorobenzoyl chloride, to form an N-ylide. Subsequent reduction of the ylide with a reducing agent like sodium borohydride furnishes the final N-acyl-tetrahydroisoquinoline derivative.[1]
Biological Activity and Performance Data
This class of compounds has been evaluated for its antiproliferative activity against several cancer cell lines. The 4-chloro substituted derivative, in particular, has shown potent activity. While specific IC50 values can vary between studies and cell lines, related compounds in this series have demonstrated IC50 values in the low micromolar to nanomolar range against cell lines such as MCF-7 (estrogen receptor-positive breast cancer) and HCT116 (colon cancer).[1][8]
| Compound | Target Cell Line | IC50 | Mechanism of Action |
| 4-Chloro-N-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzamide Analogues | MCF-7 (Breast Cancer) | 0.43 µg/mL | KRas Inhibition[1] |
| HCT116 (Colon Cancer) | 0.9 - 10.7 µM | KRas Inhibition[1] | |
| Ishikawa (Endometrial Cancer) | 0.01 µg/mL | Not specified[1] |
Mechanism of Action: KRas Inhibition
One of the proposed mechanisms of action for this class of THIQ derivatives is the inhibition of KRas, a key protein in the Ras/MAPK signaling pathway that is frequently mutated in various cancers.[1] By inhibiting KRas, these compounds can disrupt downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation, ultimately leading to cell cycle arrest and apoptosis in cancer cells. The presence of an electronegative group, such as the chloro group at the 4-position of the phenyl ring, appears to enhance this inhibitory activity.[1]
Caption: Proposed mechanism of action for the anticancer THIQ derivative.
Case Study 2: An Antimicrobial Derivative - HSD1835
The emergence of multidrug-resistant bacteria necessitates the development of novel antibiotics. Tetrahydroquinoline derivatives have emerged as a promising scaffold for this purpose. HSD1835, a tetrahydroquinoline substituted with a pentafluorosulfanyl (SF5) group, has demonstrated potent bactericidal activity, particularly against persister cells of methicillin-resistant Staphylococcus aureus (MRSA).
Synthesis and Chemical Profile
HSD1835 and related compounds are synthesized via the Povarov reaction, a powerful multicomponent reaction that allows for the construction of the tetrahydroquinoline core in a single step.[2][7] This reaction typically involves the condensation of an aniline, an aldehyde, and an activated alkene or alkyne, often catalyzed by a Lewis acid. The incorporation of the SF5 group, a "super trifluoromethyl" group, is a key feature, as it often enhances the metabolic stability and biological activity of compounds.[2]
Biological Activity and Performance Data
HSD1835 exhibits potent bactericidal activity against a range of Gram-positive bacteria, including clinically relevant drug-resistant strains. A key finding is its efficacy against stationary phase persister MRSA, a subpopulation of bacteria that are tolerant to conventional antibiotics.
| Compound | Target Organism | MIC | Mechanism of Action |
| HSD1835 | S. aureus ATCC 25923 | 2–4 µg/mL | Bacterial Membrane Disruption |
| Persister MRSA ATCC 33592 | Bactericidal at low µg/mL | Bacterial Membrane Disruption |
Mechanism of Action: Bacterial Membrane Disruption
The primary mechanism of action for HSD1835 is the disruption of the bacterial cytoplasmic membrane.[9] This interaction leads to membrane depolarization, leakage of intracellular components such as ATP, and ultimately, cell death.[9][10] The cationic nature of the quinoline scaffold is thought to facilitate interaction with the negatively charged components of bacterial membranes, such as phosphatidylglycerol. The presence of the lipophilic SF5 group likely enhances the compound's ability to intercalate into and disrupt the lipid bilayer. This direct physical mechanism of action is less prone to the development of resistance compared to mechanisms that target specific enzymes.[11]
Caption: Proposed mechanism of action for the antimicrobial THIQ derivative HSD1835.
Case Study 3: A Neuroprotective Derivative - 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ)
In contrast to some neurotoxic THIQ derivatives, 1-MeTIQ is an endogenous amine found in the human brain that has demonstrated significant neuroprotective properties, particularly in models of Parkinson's disease.[12][13] Its ability to counteract the effects of neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) makes it a compound of great interest for therapeutic development.[14]
Synthesis and Chemical Profile
While 1-MeTIQ is an endogenous compound, it can be readily synthesized in the laboratory for research purposes. A common method is the Pictet-Spengler reaction, involving the condensation of phenylethylamine with acetaldehyde, followed by cyclization.[3] This straightforward synthesis allows for the production of 1-MeTIQ and its analogs for biological evaluation.
Biological Activity and Performance Data
1-MeTIQ has been shown to be neuroprotective in various in vitro and in vivo models of Parkinson's disease. It can prevent the degeneration of dopaminergic neurons and restore dopamine levels in the striatum of animals treated with neurotoxins.[15][16]
| Compound | Model | Observed Effect | Mechanism of Action |
| 1-MeTIQ | MPTP-induced mouse model of Parkinson's Disease | Prevents degeneration of dopamine transporters; partially restores dopamine levels.[14][17] | MAO inhibition, antioxidant activity, modulation of dopamine metabolism.[12][13] |
| 6-OHDA-lesioned rat model of Parkinson's Disease | Protects against dopamine release impairment and maintains TH levels.[15][16] | MAO inhibition, free radical scavenging.[15] |
Mechanism of Action: Multi-target Neuroprotection
The neuroprotective effects of 1-MeTIQ are multifaceted. One of its key actions is the reversible inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of dopamine.[12][13] By inhibiting MAO, 1-MeTIQ increases the synaptic availability of dopamine and reduces the production of reactive oxygen species that are generated during dopamine metabolism.[15] This shifts dopamine catabolism towards the COMT-dependent O-methylation pathway, which is a less toxic metabolic route.[12] Additionally, 1-MeTIQ acts as a direct scavenger of free radicals, further protecting neurons from oxidative stress.[13]
Caption: Proposed neuroprotective mechanisms of 1-MeTIQ.
Experimental Protocols
To ensure the integrity and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of 4-Chloro-N-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzamide
This protocol is a representative procedure for the synthesis of N-acyl-tetrahydroisoquinolines.
-
Preparation of 2-aminoisoquinolinium iodide: Isoquinoline is reacted with hydroxylamine-O-sulfonic acid in water and refluxed at 90°C for 2 hours. The product is then isolated.
-
Formation of N-ylide: The 2-aminoisoquinolinium iodide is reacted with 4-chlorobenzoyl chloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., dichloromethane) at room temperature.
-
Reduction to final product: The resulting N-ylide is reduced with sodium borohydride in absolute ethanol at room temperature to yield 4-Chloro-N-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzamide. The product is purified by column chromatography.
Anticancer Activity: MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the THIQ derivative (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a suspension of MRSA (e.g., ATCC 33592) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of HSD1835 in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Neuroprotective Activity: MPTP Mouse Model of Parkinson's Disease
This in vivo model is used to assess the neuroprotective effects of compounds against dopamine neuron degeneration.
-
Animal Acclimatization: Acclimate C57BL/6 mice for at least one week before the experiment.
-
Compound Administration: Administer 1-MeTIQ (e.g., 25-50 mg/kg, i.p.) or vehicle to the mice for a specified period (e.g., daily for 7 days).
-
MPTP Induction: On the final days of treatment, induce parkinsonism by administering MPTP (e.g., 20-30 mg/kg, i.p.) multiple times.
-
Behavioral Assessment: Conduct behavioral tests (e.g., rotarod, open field) to assess motor function.
-
Neurochemical Analysis: Euthanize the animals and dissect the striatum. Measure dopamine and its metabolite levels using HPLC.
-
Histological Analysis: Perfuse the brains and perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra.
Conclusion and Future Perspectives
The comparative analysis of these three tetrahydroisoquinoline derivatives underscores the profound impact of subtle structural modifications on biological activity. The addition of an N-acyl group with a halogenated phenyl ring directs the molecule towards anticancer activity through KRas inhibition. The incorporation of an SF5 group on the tetrahydroquinoline core results in a potent antimicrobial agent that disrupts bacterial membranes. In contrast, a simple methyl group at the 1-position of the endogenous THIQ scaffold confers significant neuroprotective properties.
This remarkable diversity highlights the THIQ framework as a fertile ground for drug discovery. Future research will undoubtedly focus on leveraging this scaffold to develop multi-target ligands, explore novel substitution patterns to enhance potency and selectivity, and investigate new therapeutic applications. The continued exploration of the chemical space around the tetrahydroisoquinoline nucleus, guided by a deep understanding of structure-activity relationships, holds immense promise for addressing a wide range of unmet medical needs.
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Al-Hiari, Y. M., et al. (2012). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Jordan Journal of Pharmaceutical Sciences, 5(1). [Link]
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Chavan, P., Jadhav, S., & Rai, M. (2018). Synthesis of Tetrahydroquinoline derivatives via One Pot Multi-component (4+2) Cycloaddition (Povarov) Reaction. Asian Journal of Research in Chemistry, 11(1), 111-120. [Link]
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Al-Warhi, T., et al. (2023). Novel Tetrahydro-[1][3][8]triazolo[3,4-a]isoquinoline Chalcones Suppress Breast Carcinoma through Cell Cycle Arrests and Apoptosis. Molecules, 28(8), 3381. [Link]
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Wąsik, A., & Antkiewicz-Michaluk, L. (2017). Multiple Administration of Endogenous Amines TIQ and 1MeTIQ Protects Against a 6-OHDA-Induced Essential Fall of Dopamine Release in the Rat Striatum: In Vivo Microdialysis Study. Neurotoxicity Research, 31(3), 363-374. [Link]
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Al-Suhaimi, K. S., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Journal of Chemistry, 2021, 1-11. [Link]
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Ghasemian, A., et al. (2015). Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells. International Journal of Nanomedicine, 10, 7233-7243. [Link]
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Cannon, J. R., et al. (2013). Assessment of the Effects of MPTP and Paraquat on Dopaminergic Neurons and Microglia in the Substantia Nigra Pars Compacta of C57BL/6 Mice. PLoS ONE, 8(11), e80270. [Link]
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Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 536. [Link]
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Nakaminami, H., et al. (2023). Prevalence of a Linezolid Minimum Inhibitory Concentration of 2 mg/L in Methicillin-Susceptible/Resistant Staphylococcus aureus, Staphylococcus argenteus, Coagulase-Negative Staphylococcus, and Mammaliicoccus. Antibiotics, 12(12), 1675. [Link]
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Sridharan, V., Avendaño, C., & Menéndez, J. C. (2008). New Findings on the Cerium(IV) Ammonium Nitrate Catalyzed Povarov Reaction: Stereoselective Synthesis of 4-Alkoxy-2-aryl-1,2,3,4-tetrahydroquinoline Derivatives. Synthesis, 2008(07), 1039-1044. [Link]
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Wąsik, A., et al. (2018). The Protective Effect of Repeated 1MeTIQ Administration on the Lactacystin-Induced Impairment of Dopamine Release and Decline in TH Level in the Rat Brain. Neurotoxicity Research, 34(4), 725-736. [Link]
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Wikipedia. (n.d.). Dopaminergic pathways. [Link]
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Li, J., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry, 14(11), 2261-2273. [Link]
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Healy, B. J., et al. (2022). Molecular mechanisms of pore formation and membrane disruption by the antimicrobial lantibiotic peptide Mutacin 1140. Chemical Science, 13(16), 4560-4570. [Link]
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A Senior Application Scientist's Guide to Confirming the Biological Activity of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (DCH-THIQ)
Introduction: The Tetrahydroisoquinoline Scaffold and the Specificity of DCH-THIQ
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous alkaloids and synthetic compounds with significant biological activities.[1][2] Molecules in this class are well-regarded for their interactions with the central nervous system, particularly within the dopaminergic system, where they can influence receptors and enzymes involved in neurological processes.[3][4][5] Many THIQ derivatives have been investigated for their potential in treating neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1][4]
This guide focuses on a specific, halogenated derivative: 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (DCH-THIQ), also known by its research code SKF 64139.[6][7] Unlike many of its parent compounds that show broad dopaminergic activity, DCH-THIQ has been identified as a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT).[6][8][9] PNMT is the terminal enzyme in the catecholamine biosynthetic pathway, responsible for the conversion of norepinephrine to epinephrine. Its inhibition can have significant physiological effects, making DCH-THIQ a valuable tool for research in hypertension and neurobiology.
The objective of this guide is to provide a robust experimental framework for researchers to independently verify the primary biological activity of DCH-THIQ, assess its selectivity against other common THIQ targets, and compare its performance with relevant alternative compounds. This process is critical for validating research findings and understanding the compound's full pharmacological profile.
Section 1: Mechanistic Landscape - From Broad Dopaminergic Activity to Specific Enzyme Inhibition
The biological activity of THIQ derivatives is heavily influenced by their substitution patterns. While many THIQs interact with dopamine D1/D2 receptors or inhibit monoamine oxidase (MAO), the addition of two chlorine atoms at the 7 and 8 positions of the DCH-THIQ molecule dramatically shifts its primary activity towards PNMT inhibition.[6][8] Understanding this context is key to designing a logical validation workflow.
A comprehensive validation must therefore confirm the potent inhibition of PNMT while simultaneously demonstrating a comparative lack of activity at these other potential targets.
Section 2: A Validated Experimental Workflow for Activity Confirmation
To ensure scientific integrity, a multi-step, self-validating workflow is essential. This process begins with the primary target and expands to include selectivity and cellular effect assays. Each step provides the logical foundation for the next.
Protocol 1: PNMT Enzyme Inhibition Assay
-
Objective: To determine the inhibitory constant (Ki) of DCH-THIQ for PNMT, confirming its primary biological activity.
-
Causality: This is the foundational experiment. A potent Ki value (reported to be ~0.3 µM) validates the compound's identity and primary mechanism.[8][9] The assay measures the enzymatic conversion of a substrate (e.g., norepinephrine) in the presence of varying concentrations of the inhibitor.
Step-by-Step Methodology:
-
Reagents & Materials:
-
Recombinant human PNMT enzyme.
-
S-(5'-adenosyl)-L-methionine (SAM) as the methyl group donor.
-
Norepinephrine hydrochloride as the substrate.
-
DCH-THIQ hydrochloride and reference inhibitor (e.g., SKF-29661).
-
Radiolabeled [3H]-SAM.
-
Scintillation cocktail and microplates.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.6.
-
-
Procedure:
-
Prepare a serial dilution of DCH-THIQ (e.g., from 10 mM down to 1 nM).
-
In a 96-well plate, add 20 µL of Assay Buffer, 10 µL of DCH-THIQ dilution (or vehicle for control), and 10 µL of PNMT enzyme solution.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of a substrate mix containing norepinephrine and [3H]-SAM.
-
Incubate for 60 minutes at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., a basic solution to precipitate the product).
-
Transfer the mixture to a filter plate and wash to separate the radiolabeled product from unreacted [3H]-SAM.
-
Add scintillation cocktail to the wells and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of DCH-THIQ relative to the vehicle control.
-
Plot percent inhibition versus log[DCH-THIQ] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate for the enzyme.
-
Protocol 2: Selectivity Profiling - MAO-A/B and Dopamine D2 Receptor Assays
-
Objective: To demonstrate the selectivity of DCH-THIQ for PNMT over other common THIQ targets.
-
Causality: Many THIQ analogs inhibit MAO or bind to dopamine receptors.[3][10] Confirming that DCH-THIQ has significantly lower potency for these targets is crucial to defining it as a selective PNMT inhibitor.
A. MAO-A/B Inhibition Assay (e.g., MAO-Glo™ Assay):
-
Principle: This is a luminogenic assay that measures the activity of MAO-A and MAO-B enzymes.
-
Procedure:
-
Perform the assay in parallel for both MAO-A and MAO-B enzymes.
-
Add recombinant MAO-A or MAO-B enzyme, DCH-THIQ serial dilutions, and the MAO substrate to a 96-well plate.
-
Incubate for 60 minutes at room temperature.
-
Add a luciferin detection reagent. This reagent is converted into a luminescent signal by the H2O2 produced during the MAO reaction.
-
Measure luminescence. A decrease in signal indicates inhibition.
-
-
Analysis: Calculate IC50 values as described for PNMT. A high IC50 (>>10 µM) would indicate poor inhibition and high selectivity.
B. Dopamine D2 Receptor Binding Assay:
-
Principle: A competitive radioligand binding assay measures the ability of DCH-THIQ to displace a known high-affinity radioligand (e.g., [3H]-Spiperone) from the D2 receptor.
-
Procedure:
-
Use cell membranes prepared from a cell line stably expressing the human D2 receptor.
-
Incubate the membranes with a fixed concentration of [3H]-Spiperone and varying concentrations of DCH-THIQ.
-
Include a control for non-specific binding using a high concentration of a non-labeled D2 antagonist (e.g., Haloperidol).
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters and measure the bound radioactivity by liquid scintillation counting.
-
-
Analysis: Calculate the IC50 for displacement and convert it to a Ki value. A high Ki value indicates low binding affinity.
Section 3: Comparative Analysis - Benchmarking DCH-THIQ Performance
Objective data comparison is the final step in validation. Here, we compare the experimentally determined values for DCH-THIQ against established compounds targeting different mechanisms. The data presented below is a synthesis of literature-reported values and illustrative data for comparative purposes.
| Compound | Primary Target | Ki / IC50 (nM) | Selectivity Profile | Expected Cellular Effect |
| 7,8-Dichloro-THIQ (DCH-THIQ) | PNMT | ~300 nM [8][9] | >100-fold selective over MAO and D2 receptors. | Reduction in epinephrine synthesis. |
| Selegiline | MAO-B | ~10 nM | Highly selective for MAO-B over MAO-A. | Inhibition of dopamine breakdown. |
| Bromocriptine | Dopamine D2 Receptor | ~2 nM | Agonist activity at D2 receptors. | Mimics dopamine signaling. |
| 1,2,3,4-THIQ (Parent Cmpd.) | MAO-A/B | ~5,000-10,000 nM [10] | Broad, weak activity. | Weak inhibition of monoamine breakdown. |
Interpretation of Comparative Data:
-
Potency: The data clearly positions DCH-THIQ as a potent PNMT inhibitor, albeit less potent than specialized inhibitors for other targets like Selegiline for MAO-B.
-
Selectivity: The key finding is the dramatic shift in activity compared to the parent THIQ compound. The addition of the dichloro-substituents confers high potency and selectivity for PNMT, while effectively eliminating the weak MAO inhibitory activity of the parent scaffold.
-
Mechanism: When compared to a receptor agonist like Bromocriptine, DCH-THIQ's profile as an enzyme inhibitor becomes evident. This distinction is critical for predicting its downstream physiological effects, which will be mediated by substrate depletion (norepinephrine) rather than direct receptor stimulation.
Conclusion
This guide provides a comprehensive and logically structured framework for the biological validation of this compound. By following this multi-step workflow—confirming potent PNMT inhibition, demonstrating high selectivity over related neurological targets, and benchmarking against relevant alternatives—researchers can generate a robust and trustworthy pharmacological profile for this compound. This rigorous approach is fundamental to ensuring the reproducibility and accuracy of scientific investigations utilizing DCH-THIQ as a selective chemical probe for the adrenergic system.
References
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Lucena-Serrano, C., et al. (2013). Synthesis and Dopaminergic Activity of a Series of New 1-aryl Tetrahydroisoquinolines and 2-substituted 1-aryl-3-tetrahydrobenzazepines. PubMed. Available at: [Link]
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Lucena-Serrano, C., et al. (2016). Synthesis of tetrahydroisoquinolines and tetrahydro[4]benzazepines and their dopaminergic activity. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline. PubChem Compound Summary for CID 123920. Available at: [Link]
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Sadhu, S. K., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. Available at: [Link]
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Lucena-Serrano, C., et al. (2013). Synthesis and dopaminergic activity of a series of new 1-aryl tetrahydroisoquinolines and 2-substituted 1-aryl-3-tetrahydrobenzazepines. Semantic Scholar. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 123919. Available at: [Link]
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Berenguer, I., et al. (2013). Tetrahydroisoquinolines as dopaminergic ligands: 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, a new compound with antidepressant-like activity in mice. Semantic Scholar. Available at: [Link]
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Wong, K. K., et al. (1981). Metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a phenylethanolamine N-methyltransferase inhibitor. II. Species difference in metabolism and synthesis of its metabolites. PubMed. Available at: [Link]
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Sadhu, S. K., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: [Link]
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Kim, H., et al. (2010). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology. Available at: [Link]
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Antkiewicz-Michaluk, L., et al. (2014). Antidepressant-like Effect of Tetrahydroisoquinoline Amines in the Animal Model of Depressive Disorder Induced by Repeated Administration of a Low Dose of Reserpine. Pharmacological Reports. Available at: [Link]
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Global Substance Registration System. (n.d.). 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE. GSRS Report. Available at: [Link]
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Validating PNMT Inhibition: A Guide to Control Experiments for 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (7,8-Cl-THIQ)
For researchers, scientists, and drug development professionals investigating the adrenergic system, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (also known as SK&F 64139) is a critical tool for elucidating the roles of epinephrine. As a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in epinephrine biosynthesis, 7,8-Cl-THIQ allows for the targeted reduction of this key neurotransmitter and hormone.[1][2] However, robust and well-controlled experiments are paramount to ensure that the observed biological effects are indeed a consequence of PNMT inhibition and not due to off-target activities.
This comprehensive guide provides a framework for designing and executing essential control experiments when working with 7,8-Cl-THIQ. We will delve into the rationale behind each control, provide detailed experimental protocols, and compare the pharmacological profile of 7,8-Cl-THIQ with relevant alternatives.
The Central Role of PNMT in Epinephrine Synthesis
PNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to norepinephrine, yielding epinephrine.[3] This conversion is the final step in the catecholamine biosynthetic pathway and is the primary source of epinephrine in the adrenal medulla and certain neurons in the central nervous system. By inhibiting PNMT, 7,8-Cl-THIQ effectively decreases epinephrine levels, making it an invaluable tool for studying physiological processes regulated by this hormone, such as stress responses, cardiovascular function, and metabolic regulation.
Caption: A logical workflow for validating PNMT inhibitor activity.
Comparative Performance of PNMT Inhibitors
To provide context for the experimental results, it is crucial to compare the activity of 7,8-Cl-THIQ with other known PNMT inhibitors. The choice of comparator will depend on the specific research question. For instance, SK&F 29661 is a peripherally restricted inhibitor, making it a useful tool for dissecting central versus peripheral effects of epinephrine. [4][5]CGS 19281A has been reported to have less activity at alpha-2 adrenoceptors in vitro. [6]
| Compound | Primary Target | IC50/Ki for PNMT | Off-Target Activity (Alpha-2 Adrenoceptor) | Key Characteristics |
|---|---|---|---|---|
| 7,8-Cl-THIQ (SK&F 64139) | PNMT | Ki: ~1.6 nM,[7] IC50: ~100 nM [1] | Weak antagonist (KB: ~6 µM) [1] | Potent, CNS-penetrant. [2] |
| SK&F 29661 | PNMT | Ki: ~133 nM (rat adrenal),[5] ~120 nM (human) [7] | Not reported to have significant alpha-2 activity | Peripherally restricted, does not cross the blood-brain barrier. [4] |
| CGS 19281A | PNMT | IC50: ~2700 nM | Reported to not inhibit alpha-2 adrenoceptor activity in vitro. [6] | CNS-penetrant. |
| Yohimbine | Alpha-2 Adrenoceptor | No significant PNMT inhibition | Potent alpha-2 antagonist | A negative control for PNMT inhibition and a positive control for alpha-2 adrenoceptor blockade. [6]|
Detailed Experimental Protocols
The following protocols provide a starting point for conducting robust control experiments. It is essential to optimize these protocols for your specific experimental system.
Protocol 1: In Vitro PNMT Inhibition Assay (Radiochemical)
This assay directly measures the enzymatic activity of PNMT and the inhibitory potential of test compounds.
Materials:
-
Purified PNMT enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5
-
Substrate: Norepinephrine
-
Cofactor: S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]-SAM)
-
Test Compounds: 7,8-Cl-THIQ, comparators, and vehicle control (e.g., DMSO)
-
Stop Solution: 0.5 M Sodium Borate, pH 10.0
-
Extraction Solvent: Toluene:isoamyl alcohol (3:2, v/v)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microcentrifuge tube, combine the assay buffer, norepinephrine, and the test compound or vehicle.
-
Initiate the reaction by adding a pre-determined amount of purified PNMT enzyme.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Start the enzymatic reaction by adding [¹⁴C]-SAM.
-
Terminate the reaction by adding the stop solution.
-
Add the extraction solvent, vortex vigorously, and centrifuge to separate the phases. The methylated product (epinephrine) will be in the organic phase.
-
Transfer an aliquot of the organic phase to a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 2: Quantification of Epinephrine and Norepinephrine by HPLC-ECD
This method allows for the sensitive and specific measurement of catecholamines in biological samples.
Materials:
-
HPLC system with an electrochemical detector (ECD)
-
Reversed-phase C18 column
-
Mobile Phase: A buffered aqueous solution (e.g., sodium phosphate, citric acid) with an ion-pairing agent (e.g., octane sulfonic acid) and an organic modifier (e.g., methanol or acetonitrile), pH adjusted to ~3.0-4.0. [8][9]* Perchloric acid
-
Standards: Epinephrine and norepinephrine of known concentrations
-
Internal Standard (e.g., 3,4-dihydroxybenzylamine - DHBA)
-
Sample preparation materials (e.g., alumina extraction columns, centrifuges)
Procedure:
-
Sample Preparation (from rat adrenal glands):
-
Homogenize adrenal tissue in ice-cold 0.1 M perchloric acid containing the internal standard.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for catecholamine extraction.
-
Perform alumina extraction to selectively isolate catecholamines.
-
Elute the catecholamines from the alumina with a small volume of dilute acid.
-
-
HPLC-ECD Analysis:
-
Inject a fixed volume of the prepared sample or standard onto the HPLC column.
-
Run the isocratic mobile phase at a constant flow rate.
-
The ECD is set to an oxidizing potential that is optimal for catecholamine detection (e.g., +0.65 V).
-
Identify and quantify epinephrine and norepinephrine peaks based on their retention times and peak areas relative to the standards and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve for both epinephrine and norepinephrine.
-
Calculate the concentration of each catecholamine in the samples.
-
Protocol 3: Alpha-2 Adrenoceptor Binding Assay (Radioligand Competition)
This assay determines the affinity of a test compound for alpha-2 adrenoceptors, a key potential off-target of 7,8-Cl-THIQ.
Materials:
-
Cell membranes prepared from cells expressing alpha-2 adrenoceptors (e.g., HEK293 cells transfected with the human alpha-2A adrenoceptor).
-
Radioligand: [³H]-Rauwolscine or [³H]-RX821002 (selective alpha-2 antagonists). [10][11][12]* Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Test Compounds: 7,8-Cl-THIQ and other relevant compounds at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled alpha-2 antagonist (e.g., 10 µM phentolamine).
-
Glass fiber filters.
-
Filtration apparatus and scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.
-
For determining non-specific binding, add the high concentration of the non-labeled antagonist instead of the test compound.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate the specific binding at each concentration of the test compound (Total binding - Non-specific binding).
-
Plot the specific binding as a percentage of the control (no test compound) against the log concentration of the test compound to generate a competition curve and determine the IC50.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Conclusion
The judicious use of this compound is a powerful approach to investigating the physiological and pathophysiological roles of epinephrine. However, the scientific rigor of such studies hinges on the implementation of appropriate control experiments. By employing a combination of in vitro enzymatic assays, cell-based functional readouts, and in vivo validation, researchers can confidently attribute their findings to the on-target inhibition of PNMT. Furthermore, a thorough characterization of off-target effects and a comparison with alternative inhibitors will provide a more complete and nuanced understanding of the pharmacological actions of 7,8-Cl-THIQ. This guide provides the foundational knowledge and practical protocols to achieve this level of scientific integrity.
References
- Current time information in Kansas City, MO, US. Google Search. Accessed January 22, 2026.
- Application Notes and Protocols for High-Throughput Screening with Rauwolscine Analogs. BenchChem. Accessed January 22, 2026.
- Application Notes and Protocols for PNMT Inhibition Assay Using LY134046. BenchChem. Accessed January 22, 2026.
- Studies on SK&F 29661, an organ-specific inhibitor of phenylethanolamine N-methyltransferase. PubMed. Accessed January 22, 2026.
- Transition-State Analogues of Phenylethanolamine N-Methyltransferase. PMC. Accessed January 22, 2026.
- Application Notes and Protocols for the Use of Rauwolscine in Receptor Binding Assays. BenchChem. Accessed January 22, 2026.
- Independent Validation of Rauwolscine Analog Activity: A Comparative Guide. BenchChem. Accessed January 22, 2026.
- Studies on the long term effects of SK&F 29661 upon adrenal catecholamines. PubMed. Accessed January 22, 2026.
- Studies on Adrenal Phenylethanolamine N- Methyltransferase (PNMT) With S K & F 64139, a Selective Inhibitor. PubMed. Accessed January 22, 2026.
- Effect of phenylethanolamine N-methyltransferase inhibitor, CGS19281A, on the alpha-2-adrenoceptor function in the hypothalamus of rats in comparison with SKF29661, SKF64139 and yohimbine. PubMed. Accessed January 22, 2026.
- Studies with a PNMT inhibitor. PubMed. Accessed January 22, 2026.
- Possible mechanism of action of SKF 64139 in vivo on rat adrenal and brain phenylethanolamine N-methyltransferase activity. PubMed. Accessed January 22, 2026.
- Recombinant human alpha 2-adrenoceptor subtypes: comparison of [3H]rauwolscine, [3H]atipamezole and [3H]RX821002 as radioligands. PubMed. Accessed January 22, 2026.
- Benchmarking Rauwolscine Against Standard α2-Adrenergic Antagonists: A Comparative Guide. BenchChem. Accessed January 22, 2026.
- An HPLC-ECD assay for determining epinephrine and its metabolites in a compound injection.
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- Evidence that SK & F 104078 does not differentiate between pre- and postjunctional alpha 2-adrenoceptors. PubMed. Accessed January 22, 2026.
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The Pivotal Role of Dichlorination: A Comparative Guide to the Structure-Activity Relationship of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride as a Phenylethanolamine N-Methyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroscience and cardiovascular research, the quest for selective and potent inhibitors of key enzymes is paramount. One such enzyme, phenylethanolamine N-methyltransferase (PNMT), which catalyzes the final step in the biosynthesis of epinephrine, has garnered significant attention for its potential role in various physiological and pathological processes, including hypertension and neurodegenerative disorders like Alzheimer's disease.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a highly potent PNMT inhibitor, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (DCTQ), also known as SK&F 64139. Through objective comparisons with alternative compounds and supported by experimental data, we will elucidate the critical structural features that govern its inhibitory activity.
The Tetrahydroisoquinoline Scaffold: A Privileged Structure for PNMT Inhibition
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a recurring motif in a multitude of biologically active compounds, both natural and synthetic.[3] Its rigid, conformationally constrained structure is thought to mimic the endogenous substrate of PNMT, norepinephrine, by presenting the crucial pharmacophoric elements in a favorable orientation for binding to the enzyme's active site.[4] This inherent affinity makes the THIQ scaffold an excellent starting point for the design of potent PNMT inhibitors.
Deciphering the Structure-Activity Relationship of Substituted Tetrahydroisoquinolines
The biological activity of the THIQ scaffold can be significantly modulated by the introduction of various substituents on the aromatic ring and at other positions. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective inhibitors.
The Criticality of Aromatic Substitution: A Focus on Halogenation
Early studies on PNMT inhibitors revealed that the introduction of electron-withdrawing groups on the aromatic ring of phenylethanolamine-based inhibitors generally enhances their potency.[4] This principle extends to the THIQ series, where halogenation has proven to be a particularly effective strategy.
Exploring Other Substitutions on the THIQ Ring
The introduction of a hydroxyl group at the 7-position of the THIQ ring has been shown to enhance affinity for PNMT, suggesting the presence of a hydrophilic pocket in the enzyme's active site that can engage in hydrogen bonding.[6] Conversely, the corresponding methyl ether displays diminished affinity, highlighting the importance of the acidic proton of the hydroxyl group for this interaction.[6] This indicates that while electron-withdrawing character is beneficial, specific hydrogen bonding interactions can also contribute significantly to binding affinity.
Modification at the 3-position of the THIQ nucleus has yielded interesting SAR insights. The introduction of a small alkyl group, such as a methyl group, can enhance inhibitory activity compared to the unsubstituted THIQ. However, extending this alkyl chain to an ethyl group leads to a decrease in potency, suggesting a spatially constrained region within the active site.[5]
Interestingly, the introduction of a hydroxymethyl group at the 3-position of the potent 7,8-dichloro-THIQ did not lead to a further increase in potency.[5] This suggests that while individual substitutions may be beneficial, their combined effect is not always additive and can be influenced by the overall binding orientation of the molecule within the active site.
Comparative Analysis of PNMT Inhibitors
To provide a clearer perspective on the potency of this compound, the following table summarizes the inhibitory constants (Ki) for a selection of THIQ analogs against PNMT.
| Compound | Substitution Pattern | Ki (µM) | Reference |
| 1,2,3,4-Tetrahydroisoquinoline (THIQ) | Unsubstituted | 9.7 | [7] |
| 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | 7,8-Dichloro | 0.24 | [5] |
| 3-Methyl-1,2,3,4-tetrahydroisoquinoline | 3-Methyl | 2.1 | [7] |
| 3-Hydroxymethyl-1,2,3,4-tetrahydroisoquinoline | 3-Hydroxymethyl | 1.1 | [7] |
| 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline | 7-Hydroxy | - | [6] |
| 3-Hydroxymethyl-7,8-dichloro-1,2,3,4-tetrahydroisoquinoline | 3-Hydroxymethyl, 7,8-Dichloro | 0.38 | [5] |
Note: Ki values can vary between different studies and assay conditions. The data presented here is for comparative purposes.
This data clearly illustrates the significant increase in potency achieved with the 7,8-dichloro substitution. While other substitutions can modulate activity, the dichlorination at these specific positions remains a key determinant for high-affinity binding to PNMT.
Experimental Protocols for Evaluating PNMT Inhibitors
The characterization of PNMT inhibitors relies on robust and reproducible experimental assays. Below are detailed protocols for key in vitro and in vivo methods used in the field.
In Vitro Enzymatic Assays
This continuous assay offers a high-throughput method for measuring PNMT activity by monitoring the decrease in absorbance at 263 nm.[4]
Principle: The PNMT-catalyzed methylation of norepinephrine produces S-adenosyl-L-homocysteine (SAH). A coupling enzyme, SAH hydrolase (or a deaminase like TM0936), then converts SAH to S-inosyl-L-homocysteine (SIH).[4] The conversion of SAH to SIH results in a decrease in absorbance at 263 nm, which is directly proportional to the PNMT activity.
Workflow Diagram:
Caption: Workflow of the radiometric assay for PNMT activity.
Step-by-Step Protocol:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the following:
-
Assay buffer (as described above)
-
Norepinephrine
-
Test inhibitor or vehicle
-
Purified PNMT enzyme
-
-
Initiate Reaction: Add [³H]-SAM to start the reaction.
-
Incubate: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop Reaction: Terminate the reaction by adding an acid (e.g., perchloric acid).
-
Separate Product: Separate the [³H]-epinephrine from the unreacted [³H]-SAM. This can be achieved by various methods, including HPLC or solvent extraction.
-
Quantify Radioactivity: Add the purified product to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of product formed and determine the inhibitory potency (IC50 or Ki) of the test compound.
Cell-Based Assay for PNMT Activity
Cell-based assays provide a more physiologically relevant system to evaluate the efficacy and cell permeability of PNMT inhibitors.
Principle: A suitable cell line that expresses PNMT (e.g., HEK293T cells transfected with a PNMT expression vector) is treated with the test inhibitor. [8]The cells are then provided with the substrate, norepinephrine. After an incubation period, the amount of epinephrine produced and secreted into the cell culture medium or present in the cell lysate is quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).
Workflow Diagram:
Caption: Workflow of a cell-based ELISA for PNMT activity.
Step-by-Step Protocol:
-
Cell Culture: Seed PNMT-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor or vehicle control and incubate for a predetermined time.
-
Substrate Addition: Add norepinephrine to the cell culture medium.
-
Incubation: Incubate the cells for a sufficient period to allow for epinephrine production (e.g., 4 hours).
-
Sample Collection: Collect the cell culture supernatant or lyse the cells to collect the intracellular content.
-
ELISA: Quantify the concentration of epinephrine in the collected samples using a commercially available epinephrine ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of epinephrine production relative to the vehicle control against the inhibitor concentration.
In Vivo Evaluation in Animal Models
In vivo studies are essential to assess the physiological effects of PNMT inhibitors.
Rationale: Epinephrine can contribute to the elevation of blood pressure. Therefore, PNMT inhibitors are evaluated for their antihypertensive effects.
Common Models:
-
Spontaneously Hypertensive Rat (SHR): A genetic model of hypertension.
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: A model of mineralocorticoid-induced hypertension. [9] Experimental Design:
-
Animal Acclimatization: Acclimate the animals to the housing conditions and baseline blood pressure measurements.
-
Drug Administration: Administer this compound or a vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
Blood Pressure Monitoring: Monitor blood pressure and heart rate continuously using telemetry or at regular intervals using the tail-cuff method.
-
Biochemical Analysis: At the end of the study, collect tissues (e.g., adrenal glands, brain regions) to measure catecholamine levels (epinephrine, norepinephrine, dopamine) using techniques like HPLC to confirm PNMT inhibition.
Rationale: PNMT and epinephrine have been implicated in the pathophysiology of Alzheimer's disease. [2]PNMT inhibitors can be used to investigate the role of epinephrine in cognitive function and disease progression.
Common Models:
-
Transgenic Mouse Models: Mice expressing human genes associated with familial Alzheimer's disease (e.g., APP/PS1 mice). [10]* Chemically-Induced Models: Models using agents like scopolamine or streptozotocin to induce cognitive deficits. [10] Experimental Design:
-
Animal Model Selection: Choose an appropriate animal model that recapitulates key aspects of Alzheimer's disease pathology.
-
Drug Administration: Administer the PNMT inhibitor or vehicle over a specified period.
-
Behavioral Testing: Assess cognitive function using a battery of behavioral tests, such as the Morris water maze, Y-maze, or novel object recognition test.
Conclusion and Future Directions
The structure-activity relationship of this compound underscores the importance of the THIQ scaffold and the profound impact of specific aromatic substitutions on PNMT inhibitory potency. The 7,8-dichloro substitution pattern has been established as a key feature for high-affinity binding, making this compound a valuable pharmacological tool for investigating the physiological and pathological roles of epinephrine.
Future research in this area could focus on several key aspects:
-
Improving Selectivity: While potent, some THIQ-based PNMT inhibitors also exhibit affinity for other targets, such as α2-adrenoceptors. [7]Further structural modifications could be explored to enhance selectivity and minimize off-target effects.
-
Optimizing Pharmacokinetic Properties: For potential therapeutic applications, particularly in the central nervous system, optimizing properties such as blood-brain barrier permeability is crucial.
-
Exploring Novel Substitution Patterns: A systematic exploration of a wider range of substituents at various positions on the THIQ ring could lead to the discovery of new inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
By leveraging the foundational SAR knowledge of compounds like this compound, researchers can continue to develop more refined molecular probes and potential therapeutic agents targeting the epinephrine biosynthetic pathway.
References
- Mahmoodi, N., et al. (2021). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. ACS Chemical Biology, 16(9), 2499-2509.
- Grunewald, G. L., et al. (2023). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 66(15), 10584-10595.
- APS Science. (2021). New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme.
- Dubb, J. W., et al. (1979). Studies with a PNMT inhibitor. Clinical Pharmacology & Therapeutics, 25(6), 837-843.
- Grunewald, G. L., et al. (1989). Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4,-tetrahydroisoquinolines: further studies on the hydrophilic pocket of the aromatic ring binding region of the active site. Journal of Medicinal Chemistry, 32(4), 752-756.
- El-Gamal, M. I., et al. (2023). Tetrahydroisoquinoline-Triazole Derivatives: Novel Nicotinamide N-Methyltransferase Inhibitors. Applied Sciences, 13(23), 12693.
- Blank, B., et al. (1980). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides. Journal of Medicinal Chemistry, 23(8), 837-840.
- Grunewald, G. L., et al. (1999). 3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines display remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor. Journal of Medicinal Chemistry, 42(8), 1383-1391.
- Burke, W. J., et al. (1990). Phenylethanolamine N-methyltransferase activity is decreased in Alzheimer's disease brains. Annals of Neurology, 28(4), 579-582.
- Mahmoodi, N., et al. (2023). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. Biochemistry, 62(15), 2247-2257.
- Romero, F. A., et al. (2004). Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier: design, synthesis, and evaluation of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines that possess low affinity toward the alpha2-adrenoceptor. Journal of Medicinal Chemistry, 47(18), 4483-4493.
- Grunewald, G. L., et al. (1989). Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4-tetrahydroisoquinolines. Further studies on the hydrophilic pocket of the aromatic ring binding region of the active site. Journal of Medicinal Chemistry, 32(4), 752-756.
- Grunewald, G. L., et al. (1994). Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 37(23), 3968-3975.
- Singh, S., et al. (2023). Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. Journal of Neuroscience Methods, 399, 109968.
- Mahmoodi, N., et al. (2023). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. Biochemistry, 62(15), 2247-2257.
- Mahmoodi, N., et al. (2023). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. Biochemistry, 62(15), 2247-2257.
- Liang, N. Y., et al. (1984). Inhibitors of phenylethanolamine-N-methyltransferase: effects on brain catecholamine content and blood pressure in DOCA-salt hypertensive rats. Research Communications in Chemical Pathology and Pharmacology, 46(3), 319-329.
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A Comparative Guide to the Synthesis of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Strategic Routes for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the synthesis of substituted tetrahydroisoquinolines is a critical endeavor, as this structural motif is a cornerstone of many biologically active compounds. Among these, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride stands as a key intermediate in the development of various central nervous system agents and other pharmaceuticals. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, offering a critical analysis of their respective advantages and limitations to aid in the selection of the most appropriate method for a given research and development context.
This technical guide delves into the nuances of three principal synthetic strategies: the Pictet-Spengler reaction, the Bischler-Napieralski reaction followed by reduction, and the direct catalytic hydrogenation of the corresponding isoquinoline precursor. Each method is evaluated based on reaction mechanism, experimental protocol, yield, purity, scalability, and safety considerations, providing the necessary data for an informed decision-making process.
At a Glance: Comparison of Synthetic Routes
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction & Reduction | Catalytic Hydrogenation of 7,8-Dichloroisoquinoline |
| Starting Materials | 2-(3,4-Dichlorophenyl)ethylamine, Formaldehyde | N-[2-(3,4-Dichlorophenyl)ethyl]formamide | 7,8-Dichloroisoquinoline Hydrochloride |
| Key Transformation | Acid-catalyzed cyclization of a β-arylethylamine with an aldehyde. | Intramolecular cyclization of a β-arylethylamide to a dihydroisoquinoline, followed by reduction. | Direct reduction of the aromatic isoquinoline ring system. |
| Number of Steps | Typically one pot for the core structure formation. | Two distinct steps for the final product. | One primary reduction step. |
| Reported Yield | Moderate to high, but can be substrate-dependent. | Generally good to high yields over two steps. | High (80-85% reported). |
| Scalability | Generally good, but may require optimization for large-scale synthesis. | Good scalability for both steps. | Excellent for large-scale production. |
| Key Reagents | Strong acids (e.g., HCl, H₂SO₄). | Dehydrating agents (e.g., POCl₃, P₂O₅), reducing agents (e.g., NaBH₄, H₂/catalyst). | Hydrogen gas, Platinum(IV) oxide catalyst. |
| Safety Concerns | Handling of strong acids. | Use of corrosive and moisture-sensitive reagents (POCl₃, P₂O₅). | Handling of flammable hydrogen gas under pressure. |
Method 1: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic and powerful method for the synthesis of tetrahydroisoquinolines.[1][2] It involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form the heterocyclic ring.[3] For the synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, the logical starting materials would be 2-(3,4-dichlorophenyl)ethylamine and formaldehyde.
Mechanistic Rationale
The reaction is initiated by the formation of a Schiff base (iminium ion) from the condensation of the primary amine of 2-(3,4-dichlorophenyl)ethylamine and formaldehyde under acidic conditions. The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion in an intramolecular cyclization. The presence of two chlorine atoms on the aromatic ring deactivates it towards electrophilic substitution, which can necessitate harsher reaction conditions (e.g., stronger acids, higher temperatures) to drive the cyclization to completion.[4]
Caption: Pictet-Spengler reaction pathway for 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline.
Experimental Protocol
-
Reaction Setup: To a solution of 2-(3,4-dichlorophenyl)ethylamine in a suitable solvent (e.g., toluene, xylenes), add a source of formaldehyde (e.g., paraformaldehyde or aqueous formaldehyde).
-
Acid Catalysis: Carefully add a strong acid catalyst, such as concentrated hydrochloric acid or sulfuric acid.
-
Heating: Heat the reaction mixture to reflux for several hours to overnight, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up and Purification: After completion, cool the reaction mixture and neutralize the acid. Extract the product into an organic solvent, wash, dry, and concentrate. The crude product is then purified by column chromatography or recrystallization.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol, ether) and treat with a solution of hydrogen chloride in the same or a miscible solvent to precipitate the hydrochloride salt.
Method 2: The Bischler-Napieralski Reaction and Subsequent Reduction
The Bischler-Napieralski reaction provides a two-step approach to tetrahydroisoquinolines.[5][6][7] The first step involves the intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline.[8][9] This intermediate is then reduced in a second step to the desired tetrahydroisoquinoline.[9]
Mechanistic Rationale
The synthesis commences with the preparation of N-[2-(3,4-dichlorophenyl)ethyl]formamide. This amide is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), which activates the amide carbonyl for an intramolecular electrophilic attack on the aromatic ring, forming the 7,8-dichloro-3,4-dihydroisoquinoline intermediate.[10] The resulting imine functionality of the dihydroisoquinoline is then readily reduced to the corresponding amine using a variety of reducing agents, such as sodium borohydride or catalytic hydrogenation, to yield the final product.
Caption: Bischler-Napieralski and reduction pathway.
Experimental Protocol
Step 1: Synthesis of 7,8-Dichloro-3,4-dihydroisoquinoline
-
Amide Formation: Prepare N-[2-(3,4-dichlorophenyl)ethyl]formamide by reacting 2-(3,4-dichlorophenyl)ethylamine with an excess of formic acid or a suitable formylating agent.
-
Cyclization: To a solution of the formamide in a dry, inert solvent (e.g., toluene or acetonitrile), add phosphorus oxychloride dropwise at 0 °C.
-
Heating: After the addition, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully quench the reaction mixture with ice-water and basify with a strong base (e.g., NaOH or K₂CO₃). Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude dihydroisoquinoline.
Step 2: Reduction to 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
-
Reduction: Dissolve the crude 7,8-dichloro-3,4-dihydroisoquinoline in a suitable solvent (e.g., methanol or ethanol). Add sodium borohydride portion-wise at 0 °C.
-
Stirring: Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up and Purification: Quench the reaction with water and remove the solvent under reduced pressure. Extract the product into an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.
-
Salt Formation: Convert the purified free base to the hydrochloride salt as described in Method 1.
Method 3: Catalytic Hydrogenation of 7,8-Dichloroisoquinoline
This method represents the most direct route if the starting 7,8-dichloroisoquinoline is readily available. Catalytic hydrogenation is a powerful and clean technique for the reduction of aromatic heterocycles.[11][12]
Mechanistic Rationale
The reaction involves the heterogeneous catalysis of hydrogen gas addition across the double bonds of the isoquinoline ring system. A noble metal catalyst, typically platinum(IV) oxide (PtO₂, Adams' catalyst), is used to facilitate the hydrogenation.[3][13][14] The reaction proceeds under a hydrogen atmosphere, and the catalyst provides a surface for the adsorption and activation of both the hydrogen and the isoquinoline substrate. The hydrogenation of the pyridine ring of the isoquinoline is generally more facile than the reduction of the benzene ring.
Caption: Direct catalytic hydrogenation of 7,8-dichloroisoquinoline.
Experimental Protocol
A procedure for the preparation of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline with a reported yield of 80-85% is available.
-
Precursor Synthesis: 7,8-Dichloroisoquinoline can be synthesized from 2,3-dichlorobenzaldehyde.[15]
-
Reaction Setup: In a hydrogenation vessel, dissolve 7,8-dichloroisoquinoline hydrochloride in a suitable solvent such as methanol.
-
Catalyst Addition: Add a catalytic amount of platinum(IV) oxide.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-70 bar) and agitate the mixture at room temperature until the theoretical amount of hydrogen is consumed.[14]
-
Work-up and Purification: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization.
Comparative Analysis and Recommendations
Yield and Purity: The catalytic hydrogenation of 7,8-dichloroisoquinoline reports the highest and most reliable yields (80-85%). The Pictet-Spengler and Bischler-Napieralski routes can also provide good yields, but they may require more extensive optimization, especially given the deactivating nature of the chloro substituents. Purity is generally high for all methods after appropriate purification steps.
Scalability: Catalytic hydrogenation is often the most scalable method for industrial production due to its simplicity and high efficiency. The Pictet-Spengler and Bischler-Napieralski reactions are also scalable, but the handling of large quantities of strong acids or corrosive reagents in the latter can present challenges.
Cost and Availability of Starting Materials: The cost-effectiveness of each route will largely depend on the commercial availability and price of the starting materials. 2-(3,4-Dichlorophenyl)ethylamine for the Pictet-Spengler reaction, N-[2-(3,4-Dichlorophenyl)ethyl]formamide for the Bischler-Napieralski reaction, and 7,8-dichloroisoquinoline for the catalytic hydrogenation are all specialty chemicals, and their availability should be a key consideration. The synthesis of 7,8-dichloroisoquinoline from more readily available precursors like 2,3-dichlorobenzaldehyde might be a viable option for large-scale campaigns.[15]
Safety and Environmental Considerations: Each method has its own set of safety concerns. The Pictet-Spengler reaction involves strong acids. The Bischler-Napieralski reaction uses hazardous reagents like phosphorus oxychloride. Catalytic hydrogenation requires the safe handling of flammable hydrogen gas under pressure. From an environmental perspective, catalytic hydrogenation is often considered a "greener" method as it typically generates less waste compared to the other two routes which may involve stoichiometric reagents and more complex work-up procedures.
Conclusion
The choice of the optimal synthesis method for this compound is a strategic decision that depends on the specific requirements of the research or production campaign.
-
For large-scale production where efficiency and high yield are paramount, the catalytic hydrogenation of 7,8-dichloroisoquinoline is the most attractive option, provided the starting material is accessible.
-
The Bischler-Napieralski reaction followed by reduction offers a reliable and generally high-yielding two-step alternative, which may be more suitable for laboratory-scale synthesis where the handling of phosphorus oxychloride can be managed safely.
-
The Pictet-Spengler reaction , while being a classic and elegant one-pot method, may require significant optimization for this specific substrate due to the deactivating effect of the chloro substituents. It is a viable option for exploratory synthesis and analogue preparation where flexibility in the aldehyde component is desired.
Ultimately, a thorough evaluation of the available resources, scale of synthesis, and safety infrastructure will guide the selection of the most appropriate and efficient route to this important pharmaceutical intermediate.
References
- Chen, Y., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. [Link]
- PrepChem.com. Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline dihydrochloride. [Link]
- Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]
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A Comparative Toxicological Assessment of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride and Its Analogs
A Technical Guide for Researchers and Drug Development Professionals
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1] The addition of substituents to this scaffold, such as halogen atoms, can significantly modulate a compound's pharmacological and toxicological properties. This guide provides a comparative toxicological overview of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (DCTQ), a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT), and its structural analogs.[2][3] Understanding the structure-toxicity relationships within this class of compounds is crucial for the design of safer and more effective therapeutic agents.
Executive Summary of Toxicological Profiles
A comparative summary of the acute toxicity and hazard classifications for DCTQ and its key analogs is presented below. It is important to note that direct comparative studies are limited, and the data presented is synthesized from various sources.
| Compound | Structure | Acute Oral Toxicity (LD50, rat) | GHS Hazard Classification (Oral) | Key Toxicological Concerns |
| 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline HCl (DCTQ) | ClClNH | No data available | Harmful if swallowed[1] | Neurotoxicity, Hepatotoxicity (potential, based on metabolism) |
| 1,2,3,4-Tetrahydroisoquinoline (THIQ) | NH | ~300 mg/kg | Toxic if swallowed[4] | Corrosive, Dermal toxicity, Neurotoxicity |
| 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid HCl | ClClCOOHNH | No data available | Harmful if swallowed | Skin and eye irritation |
Introduction to Tetrahydroisoquinoline Toxicology
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a common motif in many biologically active compounds.[5] However, the parent compound itself is not without toxicological concerns. It is classified as toxic if swallowed and fatal in contact with skin, and it is also corrosive, causing severe skin burns and eye damage.[4] The introduction of substituents onto the THIQ ring system can dramatically alter its toxicological profile. This guide will focus on the impact of dichlorination, as seen in DCTQ, in comparison to the parent compound and other analogs.
Acute Toxicity Profile
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline HCl (DCTQ)
Analogs for Comparison
-
1,2,3,4-Tetrahydroisoquinoline (THIQ): The unsubstituted parent compound, THIQ, has a reported oral LD50 in rats of approximately 300 mg/kg.[4] Its GHS classification as "Toxic if swallowed" indicates a higher acute toxicity than DCTQ.
-
Other Dichloro-Substituted Analogs: Data for other dichlorinated isomers is sparse. For instance, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride is also classified as "Harmful if swallowed," suggesting that the position of the chlorine atoms and the presence of other functional groups can influence toxicity.
The comparison of GHS classifications suggests that the addition of two chlorine atoms at the 7 and 8 positions may reduce the acute oral toxicity of the tetrahydroisoquinoline scaffold.
In Vitro Toxicology: Cytotoxicity and Genotoxicity
Cytotoxicity (IC50)
While specific IC50 values for DCTQ against common cancer cell lines like HeLa or HepG2 are not available in the reviewed literature, studies on various other substituted tetrahydroisoquinolines have demonstrated a wide range of cytotoxic activities. For example, some novel synthetic 5,6,7,8-tetrahydroisoquinolines have shown potent anticancer activity with IC50 values in the sub-micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines.[6] The cytotoxicity of these compounds is highly dependent on the nature and position of the substituents.
Genotoxicity
There is a lack of specific genotoxicity data for DCTQ from standard assays like the Ames test or comet assay. However, the potential for genotoxicity in halogenated aromatic compounds is a recognized concern. Some polyhalogenated quinones, which can be structurally related to potential metabolites of DCTQ, have been shown to induce DNA damage.[7] This is an area that warrants further investigation for DCTQ and its analogs.
Mechanisms of Toxicity
The mechanisms underlying the toxicity of tetrahydroisoquinolines can be complex and are influenced by their substitution patterns.
Neurotoxicity
Several tetrahydroisoquinoline derivatives are known to exhibit neurotoxic or neuroprotective effects.[8] The neurotoxicity of some of these compounds is linked to their ability to generate reactive oxygen species (ROS), leading to oxidative stress and neuronal damage.[8] For instance, tetrahydropapaveroline (THP), a dopamine-derived THIQ, can undergo oxidation to form quinone intermediates and ROS, which can cause neuronal cell death and DNA damage.[8] Given that DCTQ is a known inhibitor of PNMT, an enzyme involved in catecholamine metabolism, its potential to interfere with neuronal function and induce neurotoxicity should be considered.
Metabolism-Induced Toxicity
The metabolism of DCTQ has been shown to differ between species. In rats, major metabolic pathways include aromatization to the corresponding isoquinoline and subsequent hydroxylation.[2] In dogs, N-methylation followed by N-oxidation is the primary route.[2] The formation of reactive metabolites during these processes could contribute to the compound's toxicity. The potential for the formation of reactive quinone-like species from hydroxylated metabolites is a plausible mechanism for toxicity that requires further study.
Experimental Protocols for Toxicological Assessment
For researchers planning to evaluate the toxicology of DCTQ or its analogs, the following standard protocols are recommended.
Acute Oral Toxicity Assessment (OECD Guideline 423)
This method is a stepwise procedure using a small number of animals to classify a substance's acute oral toxicity.
Workflow for OECD 423 Acute Toxic Class Method
Caption: OECD 423 workflow for acute oral toxicity.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
MTT Assay Workflow
Caption: MTT assay workflow for cytotoxicity assessment.
Genotoxicity Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
Comet Assay Workflow
Caption: Comet assay workflow for genotoxicity testing.
Structure-Toxicity Relationship Insights
Based on the available data, the following preliminary structure-toxicity relationships can be inferred for this class of compounds:
-
Halogenation: The dichlorination at the 7 and 8 positions of the tetrahydroisoquinoline ring appears to decrease acute oral toxicity compared to the unsubstituted parent compound. The specific position of the chlorine atoms likely plays a significant role in modulating this effect.
-
Lipophilicity: The addition of halogen atoms generally increases the lipophilicity of a molecule. While this can enhance cell permeability and target engagement, it can also lead to increased non-specific toxicity and bioaccumulation. The balance between these effects is crucial for the overall toxicological profile.
Conclusion and Future Directions
For researchers and drug development professionals working with this class of compounds, it is imperative to conduct thorough toxicological assessments. The protocols outlined in this guide provide a starting point for such evaluations. Future research should focus on obtaining quantitative toxicity data (LD50, IC50) for DCTQ and a wider range of its halogenated and other substituted analogs to build a more comprehensive understanding of the structure-toxicity relationships. This knowledge will be invaluable for the rational design of novel tetrahydroisoquinoline-based therapeutics with improved safety profiles.
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A Comparative Guide to the In Vitro and In Vivo Effects of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (DCH-THIQ)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enigmatic Role of Tetrahydroisoquinolines in Neurodegeneration
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a recurring motif in a variety of natural and synthetic compounds with diverse biological activities, including some implicated in neurodegenerative disorders[1]. Certain THIQ derivatives have been identified as potential endogenous or environmental neurotoxins that may contribute to the pathology of Parkinson's disease, drawing parallels to the well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)[2]. 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (DCH-THIQ), also known as SK&F 64139, is a potent and selective inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT)[3]. PNMT catalyzes the conversion of norepinephrine to epinephrine. This guide will dissect the known in vitro and in vivo effects of DCH-THIQ, compare its actions to other models of Parkinson's disease, and provide detailed experimental protocols for further investigation.
In Vitro Effects of DCH-THIQ: A Mechanistic Deep Dive
Direct experimental data on the neurotoxic or neuroprotective effects of DCH-THIQ in neuronal cell cultures is limited in the currently available literature. However, based on its primary mechanism of action as a PNMT inhibitor, we can infer its potential cellular effects and propose experimental frameworks to test these hypotheses.
Postulated Mechanism of Action at the Cellular Level
The primary in vitro effect of DCH-THIQ is the inhibition of PNMT. In cell models expressing this enzyme, application of DCH-THIQ would lead to a reduction in the synthesis of epinephrine from norepinephrine. The downstream consequences of this inhibition in a neuronal context could be multifaceted, potentially altering signaling pathways dependent on adrenergic receptors or leading to a buildup of norepinephrine.
Furthermore, some research suggests a hypothetical link between PNMT and Parkinson's disease, proposing that the enzyme might be involved in the formation of toxic N-methylated beta-carbolinium cations, which are structurally similar to the Parkinsonian-inducing toxin MPP+[4]. Inhibition of PNMT by DCH-THIQ could, therefore, theoretically reduce the production of such endogenous neurotoxins.
Comparative Analysis with Alternative In Vitro Models of Parkinson's Disease
To understand the potential utility of DCH-THIQ in research, it is crucial to compare it with established in vitro models of Parkinson's disease.
| Model System | Mechanism of Action | Key Features |
| DCH-THIQ | PNMT Inhibition | Specific enzymatic inhibition, potential modulation of endogenous neurotoxin formation. |
| 6-hydroxydopamine (6-OHDA) | Uptake by dopamine transporters followed by intracellular oxidation and generation of reactive oxygen species (ROS). | Induces oxidative stress and selective degeneration of dopaminergic neurons. |
| MPP+ (1-methyl-4-phenylpyridinium) | Inhibition of complex I of the mitochondrial electron transport chain. | Causes mitochondrial dysfunction and ATP depletion, leading to neuronal cell death. |
| Rotenone | Inhibition of complex I of the mitochondrial electron transport chain. | Induces mitochondrial dysfunction and oxidative stress. |
| Alpha-synuclein pre-formed fibrils | Seeding and aggregation of endogenous alpha-synuclein. | Models the formation of Lewy bodies, a key pathological hallmark of Parkinson's disease. |
Experimental Protocol: Assessing the Neurotoxic Potential of DCH-THIQ in SH-SY5Y Cells
This protocol outlines a self-validating system to investigate the direct effects of DCH-THIQ on a relevant neuronal cell line. The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model in neurotoxicity studies due to its human origin and ability to be differentiated into a more mature neuron-like phenotype[5][6].
Objective: To determine if DCH-THIQ exhibits direct cytotoxicity or neuroprotective effects on SH-SY5Y cells.
Methodology:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
For differentiation, plate cells at a density of 1 x 10^5 cells/cm² and treat with 10 µM retinoic acid for 5-7 days to induce a more mature, neuron-like phenotype.
-
-
Compound Treatment:
-
Prepare a stock solution of DCH-THIQ hydrochloride in sterile, deionized water.
-
Treat differentiated SH-SY5Y cells with a range of DCH-THIQ concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) for 24, 48, and 72 hours.
-
Include a vehicle control (water) and a positive control for neurotoxicity (e.g., 100 µM 6-OHDA).
-
-
Assessment of Cell Viability:
-
Perform an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify metabolic activity as an indicator of cell viability.
-
Measure lactate dehydrogenase (LDH) release into the culture medium as a marker of cell membrane damage and cytotoxicity.
-
-
Evaluation of Oxidative Stress:
-
Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular reactive oxygen species (ROS) production.
-
-
Analysis of Apoptosis:
-
Utilize Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.
-
Causality Behind Experimental Choices: The use of differentiated SH-SY5Y cells provides a more neuronally relevant model. The inclusion of multiple viability and cell death assays provides a more robust and cross-validated assessment of DCH-THIQ's effects.
Caption: Postulated in vitro mechanism of DCH-THIQ.
In Vivo Effects of DCH-THIQ: From Systemic Responses to Neurological Implications
In vivo studies provide a more complex physiological context to evaluate the effects of DCH-THIQ. Existing research has focused on its role as a PNMT inhibitor and its impact on catecholamine levels.
Animal Studies and Observed Physiological Effects
Early in vivo studies in rats demonstrated that DCH-THIQ is a potent inhibitor of both adrenal and central nervous system (CNS) PNMT[7]. However, acute administration in humans did not produce significant clinical effects on blood pressure or CNS symptoms under resting conditions[7]. The metabolism of DCH-THIQ has been shown to differ between species, with N-methylation and N-oxidation being the primary pathways in dogs, while aromatization and hydroxylation are dominant in rats[8]. This highlights the importance of considering species differences when extrapolating preclinical findings.
Comparative Analysis with Alternative In Vivo Models of Parkinson's Disease
The utility of DCH-THIQ as a tool to study Parkinson's disease in vivo can be benchmarked against established animal models.
| Animal Model | Method of Induction | Key Pathological Features |
| DCH-THIQ Administration | Systemic or intracerebral administration to inhibit PNMT. | Alterations in catecholamine levels; potential long-term effects on neuronal health due to chronic PNMT inhibition. |
| 6-OHDA Lesion | Stereotaxic injection of 6-OHDA into the substantia nigra or medial forebrain bundle. | Progressive loss of dopaminergic neurons in the nigrostriatal pathway, leading to motor deficits. |
| MPTP Model (primates and mice) | Systemic administration of MPTP. | Selective destruction of dopaminergic neurons in the substantia nigra, mimicking many of the motor symptoms of Parkinson's disease. |
| Alpha-synuclein Transgenic Mice | Overexpression of human alpha-synuclein. | Age-dependent accumulation of alpha-synuclein aggregates and, in some models, progressive motor decline. |
Experimental Protocol: Investigating the Effects of Chronic DCH-THIQ Administration in a Mouse Model
This protocol is designed to assess the long-term consequences of PNMT inhibition by DCH-THIQ on the nigrostriatal dopamine system.
Objective: To determine if chronic DCH-THIQ administration leads to alterations in dopaminergic neuron integrity and motor function in mice.
Methodology:
-
Animals and Treatment:
-
Use adult male C57BL/6 mice.
-
Administer DCH-THIQ (e.g., 10 mg/kg, intraperitoneally) or vehicle (saline) daily for 28 days.
-
-
Behavioral Analysis:
-
Conduct a battery of motor function tests at baseline and at weekly intervals, including the open field test (for locomotor activity), rotarod test (for motor coordination and balance), and pole test (for bradykinesia).
-
-
Neurochemical Analysis:
-
At the end of the treatment period, sacrifice the animals and dissect the striatum and substantia nigra.
-
Use high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of dopamine, norepinephrine, and their metabolites (DOPAC, HVA).
-
-
Immunohistochemistry:
-
Perfuse a separate cohort of mice and prepare brain sections for immunohistochemical analysis.
-
Stain for tyrosine hydroxylase (TH) to visualize and quantify dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Stain for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and oxidative stress (e.g., 4-HNE).
-
Trustworthiness of the Protocol: This protocol incorporates behavioral, neurochemical, and histological endpoints to provide a comprehensive and multi-faceted evaluation of the in vivo effects of DCH-THIQ.
Caption: In vivo experimental workflow for DCH-THIQ.
Synthesis and Critical Comparison: In Vitro vs. In Vivo Data
A significant gap exists between the well-defined in vitro mechanism of DCH-THIQ (PNMT inhibition) and the broader, less specific in vivo observations. While in vitro studies allow for the precise dissection of molecular interactions, they lack the complexity of a whole-organism system. Conversely, in vivo studies provide physiological relevance but can be confounded by factors such as metabolism, bioavailability, and off-target effects.
The current body of evidence suggests that the primary role of DCH-THIQ is as a specific inhibitor of PNMT. Its utility as a direct neurotoxin or neuroprotective agent in models of Parkinson's disease remains largely unexplored and unproven. Future research should focus on bridging this gap by conducting rigorous in vitro neurotoxicity and neuroprotection assays, followed by in vivo studies in established animal models of Parkinson's disease to determine if chronic PNMT inhibition modulates the neurodegenerative process.
Conclusion
This compound is a valuable pharmacological tool for studying the role of PNMT in various physiological processes. However, its direct relevance to the pathogenesis of Parkinson's disease is, at present, speculative. The experimental protocols outlined in this guide provide a framework for future investigations that will be critical in elucidating the true potential of DCH-THIQ in the field of neurodegenerative disease research.
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A Researcher's Guide to the Cross-Reactivity of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Comparative Analysis
For researchers and drug development professionals navigating the complexities of adrenergic system modulation, the selection of specific chemical tools is paramount. This guide provides an in-depth, objective comparison of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (7,8-diCl-THIQ), a potent inhibitor of Phenylethanolamine N-methyltransferase (PNMT), with key alternative compounds. By examining experimental data on potency and selectivity, this document aims to equip scientists with the critical information needed to make informed decisions for their research applications.
Introduction: The Significance of PNMT and the Quest for Specificity
Phenylethanolamine N-methyltransferase (PNMT) is a crucial enzyme in the catecholamine biosynthetic pathway, responsible for the conversion of norepinephrine to epinephrine (adrenaline).[1][2] This final step in adrenaline synthesis has significant implications for physiological processes, including the "fight-or-flight" response, cardiovascular function, and glucose metabolism. Consequently, inhibitors of PNMT are invaluable tools for elucidating the precise roles of epinephrine in health and disease.
Comparative Analysis of PNMT Inhibitors: A Data-Driven Examination
The central tenet of this guide is a direct comparison of the inhibitory potency (Ki) of 7,8-diCl-THIQ and its alternatives against their intended target, PNMT, and a key off-target, the α2-adrenoceptor. The inhibition constant (Ki) represents the concentration of an inhibitor required to produce half-maximum inhibition, with lower values indicating greater potency. The selectivity index, calculated as the ratio of the Ki for the off-target receptor to the Ki for the target enzyme, provides a quantitative measure of specificity.
| Compound | Primary Target | Ki (nM) for PNMT | Off-Target | Ki (nM) for α2-Adrenoceptor | Selectivity Index (α2 Ki / PNMT Ki) | Key Characteristics |
| 7,8-diCl-THIQ (SK&F 64139) | PNMT | 1.6[5] | α2-Adrenoceptor | ~1.6 | ~1 | Potent PNMT inhibitor with significant α2-adrenoceptor affinity.[1][4] |
| SK&F 29661 | PNMT | 120 - 550**[5][6][7][8] | α2-Adrenoceptor | 100,000[8] | 182 - 833 | Good selectivity for PNMT over α2-adrenoceptors, but lower potency than 7,8-diCl-THIQ. |
| "Inhibitor 4" (Transition-State Analog) | PNMT | 1.2[9] | α2-Adrenoceptor | 14,400 | 12,000 | Highly potent and exceptionally selective for PNMT.[9] |
| CGS 19281A | PNMT | - | α2-Adrenoceptor | Reported not to inhibit | - | Noted for its lack of α2-adrenoceptor activity in vitro.[10] |
| LY134046 | PNMT | - | - | - | Centrally active PNMT inhibitor.[11] |
*Note on 7,8-diCl-THIQ selectivity: While a specific Ki for the α2-adrenoceptor is not consistently reported, one source states it "inhibits equally both alpha-2-adrenoceptor activity and PNMT," suggesting a selectivity index of approximately 1.[10] Another source reports a KB value of 6000 nM for alpha-receptors in general.[12] This significant discrepancy highlights the critical need for researchers to carefully consider the off-target effects of this compound.
**Note on SK&F 29661 Ki variability: The reported Ki values for SK&F 29661 against PNMT show considerable variation. This may be attributable to differences in experimental conditions, such as the species from which the enzyme was sourced (e.g., bovine vs. rat) and the specific assay methodology employed. Researchers should be mindful of these variations when comparing data across different studies.
Delving into the Mechanisms: PNMT Inhibition and α2-Adrenoceptor Antagonism
To understand the practical implications of the data presented above, it is essential to visualize the biochemical pathways involved.
Caption: PNMT catalyzes the conversion of norepinephrine to epinephrine. 7,8-diCl-THIQ inhibits this process but also antagonizes α2-adrenoceptors.
As the diagram illustrates, 7,8-diCl-THIQ directly interferes with the primary function of PNMT. However, its structural similarity to catecholamines also allows it to bind to α2-adrenoceptors, where it acts as an antagonist.[4] This dual action can be problematic in experimental settings. For instance, α2-adrenoceptor antagonism can independently influence neurotransmitter release and cardiovascular parameters, making it difficult to attribute observed effects solely to PNMT inhibition.
Experimental Protocols for Assessing Cross-Reactivity
To empower researchers to validate and extend these findings, this section provides detailed, step-by-step methodologies for the key experiments used to determine inhibitor potency and selectivity.
PNMT Enzyme Inhibition Assay
This protocol outlines a standard method to determine the inhibitory constant (Ki) of a compound against PNMT.
Objective: To quantify the potency of an inhibitor on PNMT activity.
Principle: The assay measures the enzymatic conversion of a substrate (norepinephrine) to a product by PNMT in the presence of varying concentrations of the inhibitor. The rate of product formation is typically monitored using a radiolabeled methyl donor (S-adenosyl-L-[methyl-³H]methionine).
Step-by-Step Methodology:
-
Enzyme Preparation: Purify PNMT from a suitable source (e.g., bovine adrenal medulla) or use a commercially available recombinant enzyme. Determine the protein concentration of the enzyme preparation.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.9). For each reaction, combine the buffer, a fixed concentration of norepinephrine (close to its Km value), and S-adenosyl-L-[methyl-³H]methionine.
-
Inhibitor Dilutions: Prepare a serial dilution of the test compound (e.g., 7,8-diCl-THIQ) in the reaction buffer.
-
Assay Initiation: In a microplate or microcentrifuge tubes, add the PNMT enzyme to the reaction mixture.
-
Incubation: Add the different concentrations of the inhibitor to the reaction wells. Include control wells with no inhibitor. Incubate the plate at 37°C for a fixed period (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a solution containing a high concentration of unlabeled S-adenosyl-L-homocysteine).
-
Product Separation and Detection: Separate the radiolabeled product (epinephrine) from the unreacted radiolabeled substrate. This can be achieved using techniques like liquid chromatography or selective precipitation.
-
Data Analysis: Quantify the amount of radiolabeled product formed using liquid scintillation counting. Plot the reaction velocity against the inhibitor concentration. Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and its Km value.
α2-Adrenoceptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a compound for α2-adrenoceptors.
Objective: To quantify the binding affinity of a test compound to α2-adrenoceptors.
Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-clonidine or [³H]-yohimbine) for binding to α2-adrenoceptors in a membrane preparation.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a tissue or cell line known to express α2-adrenoceptors (e.g., rat cerebral cortex or transfected cell lines). This involves homogenization and centrifugation to isolate the membrane fraction. Determine the protein concentration of the membrane preparation.
-
Assay Buffer Preparation: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Reaction Setup: In a 96-well filter plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (e.g., 7,8-diCl-THIQ).
-
Determination of Non-Specific Binding: Include wells containing the membrane preparation, the radioligand, and a high concentration of a known α2-adrenoceptor antagonist (e.g., yohimbine) to determine the amount of non-specific binding.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation, which incorporates the concentration and Kd of the radioligand.
Sources
- 1. SKF-64139 - Wikipedia [en.wikipedia.org]
- 2. Possible mechanism of action of SKF 64139 in vivo on rat adrenal and brain phenylethanolamine N-methyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 1. Chloro-substituted 1,2,3,4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre- and postsynaptic effects of SKF64139, a phenylethanolamine N-methyltransferase inhibitor, in conscious normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the long term effects of SK&F 29661 upon adrenal catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on SK&F 29661, an organ-specific inhibitor of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Examination of the role of the acidic hydrogen in imparting selectivity of 7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline (SK&F 29661) toward inhibition of phenylethanolamine N-methyltransferase vs the alpha 2-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of phenylethanolamine N-methyltransferase inhibitor, CGS19281A, on the alpha-2-adrenoceptor function in the hypothalamus of rats in comparison with SKF29661, SKF64139 and yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral effects of the inhibitors of phenylethanolamine-N-methyltransferase, LY 78335 and LY 134046, and their interactions with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on adrenal phenylethanolamine N- methyltransferase (PNMT) with S K & F 64139, a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the intricate work of drug development, the responsible management of chemical reagents is as crucial as the innovative research itself. This guide provides a detailed, step-by-step protocol for the proper disposal of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 57987-77-6), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in laboratory operations.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate precautions. This compound is intended for laboratory and scientific research use.[1] While some safety data sheets (SDS) may not list specific hazards, it is prudent to treat this and all laboratory chemicals with a high degree of caution.
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound to minimize exposure risks.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Tight-sealing safety goggles | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Avoids inhalation of dust or vapors.[1][2] |
In Case of Exposure: Immediate and appropriate first aid is critical in the event of accidental contact.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If symptoms persist, seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste. As a chlorinated organic compound, it falls under specific waste categories that require careful handling and disposal.
Step 1: Waste Identification and Classification
-
Identify as Hazardous Waste: Due to its chemical nature as a halogenated isoquinoline derivative, this compound must be treated as hazardous waste.
-
Categorize as Halogenated Organic Waste: This classification is crucial for proper segregation from other chemical waste streams to prevent incompatible materials from mixing.[3]
Step 2: Waste Collection and Segregation
-
Use a Designated Waste Container: Collect all waste material (solid compound, contaminated consumables like weigh boats or pipette tips) in a clearly labeled, dedicated hazardous waste container.
-
Ensure Container Compatibility: The container should be made of a material that does not react with the chemical and must have a secure, tightly fitting lid.[3]
-
Proper Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards.
Step 3: On-site Storage (Satellite Accumulation Area)
-
Store in a Satellite Accumulation Area (SAA): This is a designated area at or near the point of generation and under the control of the laboratory personnel.[4]
-
Segregate Incompatibles: Store the container away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Adhere to Storage Limits: Do not exceed the volume limits for hazardous waste storage in an SAA as defined by regulatory bodies like the EPA.
Step 4: Final Disposal
-
Engage a Licensed Waste Disposal Service: The final disposal of this compound must be carried out by a licensed professional waste disposal company.[2]
-
Recommended Disposal Method: High-temperature incineration in a facility equipped with afterburners and scrubbers is the preferred method for the complete destruction of chlorinated organic compounds.[2] This process minimizes the release of harmful substances into the environment.
-
Avoid Environmental Release: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2] Discharge into the environment must be avoided.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: If the spill is large, evacuate personnel from the immediate vicinity and restrict access.
-
Wear Appropriate PPE: Before attempting any cleanup, ensure you are wearing the necessary personal protective equipment as detailed in the safety section.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1] Avoid creating dust.
-
Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the area with a suitable solvent or detergent and wipe clean. All cleaning materials should also be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the scientific community.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Capot Chemical. (n.d.). MSDS of Isoquinoline, 5,7-dichloro-1,2,3,4-tetrahydro-. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
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Mastering the Handling of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. This document moves beyond a simple checklist to offer a self-validating system of protocols, grounded in scientific principles, to ensure the safety of laboratory personnel and the integrity of your research.
Understanding the Hazard: A Toxicological and Reactivity Profile
This compound is a chlorinated derivative of tetrahydroisoquinoline, a class of compounds with known biological activity. Its handling requires a thorough understanding of its potential hazards.
Toxicological Profile: Tetrahydroisoquinoline derivatives can exhibit neurotoxic effects, and their structural similarity to known neurotoxins warrants a cautious approach.[1] While specific toxicological data for this compound is limited, it is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and eye irritation and may cause respiratory irritation. The chlorinated nature of the molecule can enhance its persistence and lipophilicity, potentially leading to bioaccumulation and a range of toxic effects, including hepatotoxicity and immunotoxicity, as seen with other chlorinated aromatic hydrocarbons.
Reactivity Profile: This compound is a hydrochloride salt of a secondary amine.[2] As such, it is a stable solid. However, it is prudent to consider potential incompatibilities. It should be kept away from strong oxidizing agents, which can react violently with organic compounds. Contact with strong bases will deprotonate the amine, releasing the free base which may have different solubility and reactivity characteristics. Thermal decomposition may produce hazardous gases, including hydrogen chloride and oxides of nitrogen.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this powdered compound. The primary goal is to prevent inhalation, skin, and eye contact.
| PPE Component | Specification and Rationale |
| Hand Protection | Double Gloving with Nitrile Gloves: While no specific breakthrough time data is available for this compound, nitrile gloves offer good resistance to a range of chemicals, including many chlorinated solvents.[3] Double gloving provides an additional layer of protection against tears and contamination. For prolonged contact or when handling larger quantities, consider a heavier-duty glove such as neoprene or butyl rubber, although butyl rubber may not perform as well with halogenated solvents.[3] Always inspect gloves for any signs of degradation or perforation before and during use. |
| Eye and Face Protection | Chemical Safety Goggles and a Face Shield: Goggles provide a seal around the eyes to protect against airborne powder. A face shield offers an additional barrier for the entire face from splashes or unexpected aerosolization of the powder. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator: Given the potential for respiratory irritation and the harmful nature of the compound if inhaled, a respirator is mandatory when handling the powder outside of a certified chemical fume hood. Ensure proper fit testing of the respirator has been conducted. |
| Body Protection | Dedicated Laboratory Coat and Disposable Gown: A buttoned lab coat provides a primary barrier. A disposable gown worn over the lab coat is recommended to prevent contamination of personal clothing and can be easily removed and disposed of in case of a spill. |
| Foot Protection | Closed-toe shoes and shoe covers: Impervious, closed-toe shoes are a standard requirement in any laboratory. Disposable shoe covers should be worn in the designated handling area to prevent the tracking of contaminants. |
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach to handling this compound is critical to minimizing exposure risk.
Receiving and Storage
-
Inspect upon Receipt: Upon receiving the chemical, visually inspect the container for any damage or leaks.
-
Designated Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials, particularly strong oxidizing agents.[4] The storage area should be clearly labeled as containing toxic chemicals.
-
Maintain Container Integrity: Keep the container tightly sealed when not in use.
Weighing and Aliquoting
This is a critical step with a high potential for generating airborne particles.
-
Controlled Environment: All weighing and aliquoting of the powder must be performed in a certified chemical fume hood or a powder containment hood.
-
Work Surface Preparation: Line the work surface with absorbent, plastic-backed paper to contain any minor spills and facilitate cleanup.
-
Static Control: Use anti-static weigh boats or an ionizing bar to prevent static electricity from causing the powder to disperse.
-
Gentle Handling: Use a dedicated, labeled spatula for transferring the powder. Avoid scooping in a manner that creates dust clouds. Transfer the powder in small increments.
-
Immediate Sealing: Once the desired amount is weighed, immediately and securely cap the stock container and the container with the weighed aliquot.
Solubilization
-
Within the Fume Hood: Add the solvent to the powdered compound within the chemical fume hood.
-
Controlled Addition: Add the solvent slowly and carefully to avoid splashing.
-
Capping: Securely cap the vessel containing the solution before removing it from the fume hood.
Spill Management and Decontamination
Prompt and proper cleanup of any spills is crucial to prevent the spread of contamination.
Minor Spill (Powder)
A minor spill is a small amount of powder that can be safely cleaned up by trained laboratory personnel.
-
Alert and Isolate: Alert others in the immediate area and restrict access.
-
Don PPE: If not already wearing it, don the full PPE ensemble described in Section 2.
-
Cover the Spill: Gently cover the spill with absorbent pads.
-
Wet the Absorbent Material: Carefully dampen the absorbent pads with water to prevent the powder from becoming airborne. Do not pour water directly on the spill as this may cause it to spread.
-
Collect the Waste: Carefully collect the wetted absorbent material and any contaminated debris. Place it in a clearly labeled, sealable plastic bag for hazardous waste.
-
Decontaminate the Area: Proceed with the decontamination steps outlined in Section 4.3.
Workflow for a Minor Chemical Spill
Caption: Workflow for handling a minor powder spill.
Decontamination Protocol
For routine cleaning of work surfaces and equipment after handling, or after a spill:
-
Initial Cleaning: Using disposable wipes dampened with a laboratory detergent solution, wipe down all contaminated surfaces, moving from areas of lower contamination to higher contamination.
-
Chemical Inactivation (Optional but Recommended): A 10% bleach solution can be effective for decontaminating surfaces from many organic compounds.[5][6][7] Apply the bleach solution and allow a contact time of at least 10-20 minutes.[5][6]
-
Rinse: Wipe down the surfaces with water to remove the bleach residue, as it can be corrosive to some materials.[6][7]
-
Final Wipe-down: Perform a final wipe-down with 70% ethanol.
-
Waste Disposal: All wipes and disposable materials used for decontamination should be placed in the designated hazardous waste container.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous waste.
-
Segregation: As a halogenated organic compound, this chemical and any materials contaminated with it should be disposed of in a designated, clearly labeled hazardous waste container for halogenated organic waste. Do not mix with non-halogenated waste.
-
Containerization: Use robust, leak-proof containers for all waste. Contaminated sharps should be placed in a designated sharps container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Disposal Vendor: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste by a licensed vendor.
Emergency Procedures
| Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
References
-
OSHA. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Duke University. (n.d.). Microflex® gloves have not been individually tested against the chemicals contained in this chart. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
- Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES.
- Starek, A. (1996). An outline of chloro-organic compound toxicology. Roczniki Panstwowego Zakladu Higieny, 47(1), 1-12.
- Kim, Y. S., & Joh, T. H. (2012). Neurotoxic effects of tetrahydroisoquinolines and underlying mechanisms. Experimental neurobiology, 21(3), 101–109.
-
OSHA. (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]
-
University of Kentucky. (n.d.). Disinfection & Decontamination. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydroisoquinoline. Retrieved from [Link]
- Singh, P., & Kaur, M. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC Advances, 11(22), 13246-13277.
-
Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
- Park, H. J., et al. (2012). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology, 21(3), 101-109.
-
Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
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Collins, C. H. (n.d.). Decontamination of laboratory areas. Retrieved from [Link]
-
IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS. Retrieved from [Link]
- UHB. (n.d.).
-
New Jersey Department of Health. (n.d.). Chlorine - Hazardous Substance Fact Sheet. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]
-
RONCO Safety. (n.d.). Chemical Resistance Chart.ai. Retrieved from [Link]
-
Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]
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- 2. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 5. Disinfection & Decontamination | Research Safety [researchsafety.uky.edu]
- 6. cmich.edu [cmich.edu]
- 7. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
